4-Amino-2-methylbenzyl bromide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(bromomethyl)-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6-4-8(10)3-2-7(6)5-9/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMQMQBKZBNYCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 4-Amino-2-methylbenzyl Bromide (CAS 1261795-06-5)
[1]
Part 1: Executive Summary & Chemical Identity
4-Amino-2-methylbenzyl bromide (CAS 1261795-06-5 ) is a highly reactive, bifunctional building block used primarily in the synthesis of heterocycles and quaternary ammonium salts for drug discovery.[1] Its structure features a nucleophilic aniline moiety and an electrophilic benzyl bromide group, making it prone to rapid self-polymerization (intermolecular alkylation) if not handled under strict protocols.
This guide provides a validated framework for the synthesis, stabilization, and application of this compound, emphasizing the mitigation of its inherent instability.
Chemical Identification Table
| Property | Detail |
| CAS Number | 1261795-06-5 |
| IUPAC Name | 4-(Bromomethyl)-3-methylaniline |
| Synonyms | 4-Amino-2-methylbenzyl bromide; 1-(Bromomethyl)-2-methyl-4-aminobenzene |
| Molecular Formula | C₈H₁₀BrN |
| Molecular Weight | 200.08 g/mol |
| Physical State | Off-white to beige solid (low melting) or viscous oil (if impure) |
| Storage Class | Lachrymator / Corrosive / Moisture Sensitive |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; reacts with alcohols/water |
Part 2: Synthesis & Manufacturing Protocols
Due to the incompatibility of the free amine and the alkyl bromide within the same molecule, direct bromination of 4-amino-2-methyltoluene is low-yielding and dangerous. The Alcohol Activation Route is the industry standard for high-purity synthesis, as it allows for mild conditions that minimize polymerization.
Method A: PBr₃ Mediated Bromination (Recommended)
This protocol converts 4-amino-2-methylbenzyl alcohol to the bromide using phosphorus tribromide (PBr₃).
Reagents:
-
Precursor: 4-Amino-2-methylbenzyl alcohol (1.0 equiv)
-
Reagent: Phosphorus tribromide (PBr₃) (0.35 - 0.4 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene
-
Quench: Saturated NaHCO₃ solution
Step-by-Step Protocol:
-
Setup: Purge a jacketed glass reactor with dry nitrogen. Cool the system to -5°C to 0°C .
-
Dissolution: Dissolve 4-amino-2-methylbenzyl alcohol in anhydrous DCM (10 mL/g). Ensure complete solvation.
-
Addition: Add PBr₃ dropwise over 30 minutes. Critical: Maintain internal temperature < 5°C. The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 3:1) or HPLC.
-
Note: The amine may form a hydrobromide salt in situ, appearing as a suspension.
-
-
Quench: Cool back to 0°C. Slowly add saturated NaHCO₃ to neutralize HBr byproducts. Caution: Gas evolution (CO₂).
-
Workup: Separate the organic layer. Wash with brine. Dry over anhydrous Na₂SO₄.
-
Isolation: Concentrate in vacuo at < 30°C .
-
Warning: Do not heat above 35°C. If the product is an oil, use immediately. If solid, store at -20°C.
-
Method B: Hydrobromide Salt Stabilization (For Storage)
To generate a storable form, the compound is often isolated as the hydrobromide salt (CAS 107563-00-8 analog).
-
Follow Method A steps 1–4.
-
Instead of neutralizing, filter the precipitated solid directly (if using a non-polar solvent like Toluene).
-
Alternatively, add 48% HBr in acetic acid to the reaction mixture to precipitate the salt.
-
Result: 4-Amino-2-methylbenzyl bromide hydrobromide. This salt is stable at room temperature.[2]
Synthesis Workflow Diagram
Caption: Synthesis pathway distinguishing between the unstable free base and the stable hydrobromide salt form.
Part 3: Handling, Stability & Safety
The Self-Alkylation Hazard
The primary technical challenge with CAS 1261795-06-5 is intermolecular nucleophilic substitution . The amino group of Molecule A attacks the benzylic carbon of Molecule B, displacing bromine. This leads to oligomerization.
Stability Rules:
-
Temperature: Never heat the free base > 30°C.
-
State: Store as the HBr salt whenever possible.
-
Solvent: Avoid nucleophilic solvents (MeOH, EtOH, Water) for storage. Use DCM or Toluene.
HSE Profile
-
Lachrymator: Like all benzyl bromides, this compound is a potent tear agent. Handle only in a functioning fume hood.
-
Corrosive: Causes severe skin burns and eye damage (H314).
-
P-Codes: P260 (Do not breathe dust/fume), P280 (Wear protective gloves/eye protection).
Part 4: Applications in Drug Development
Quaternary Ammonium Salt Synthesis
A primary application is the synthesis of pyridinium salts, which act as potassium channel blockers (e.g., in multiple sclerosis research).
-
Reaction: 4-Amino-2-methylbenzyl bromide + 4-Aminopyridine → 4-amino-1-(4-amino-2-methylbenzyl)pyridinium bromide .
-
Mechanism: Sₙ2 attack of the pyridine nitrogen on the benzylic carbon.
Scaffold Elaboration
Used to introduce the 4-amino-2-methylbenzyl moiety into indole or pyrrole scaffolds (e.g., P-CAB analogs similar to Vonoprazan intermediates).
Application Logic Diagram
Caption: Key synthetic transformations utilizing 4-Amino-2-methylbenzyl bromide in medicinal chemistry.
References
-
BenchChem. 4-Amino-2-methylbenzyl Bromide Product Data. Retrieved from
-
PubChem. 4-(Bromomethyl)-3-methylaniline Compound Summary. (CAS 1261795-06-5).[1][3] Retrieved from
-
BLD Pharm. Material Safety Data Sheet: 4-(Bromomethyl)-3-methylaniline. Retrieved from
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for Benzyl Bromide synthesis via PBr3).
-
Thermo Fisher Scientific. 2-Methylbenzyl bromide derivatives and handling. Retrieved from [4]
Sources
- 1. 4-Amino-2-methylbenzyl Bromide|CAS 1261795-06-5 [benchchem.com]
- 2. 110-17-8 CAS MSDS (Fumaric acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 63516-03-0|4-(Bromomethyl)aniline|BLD Pharm [bldpharm.com]
- 4. 2-Methylbenzyl bromide, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Technical Monograph: 4-Amino-2-methylbenzyl Bromide
The following technical guide details the structural analysis, synthesis, handling, and application of 4-Amino-2-methylbenzyl bromide (CAS 1261795-06-5).
Structural Dynamics, Synthesis Protocols, and Medicinal Chemistry Applications
Executive Summary & Chemical Identity
4-Amino-2-methylbenzyl bromide is a bifunctional building block critical to the synthesis of nitrogen-containing heterocycles and quaternary ammonium salts.[1] Its utility stems from the orthogonal reactivity of its two functional handles: a nucleophilic aniline nitrogen and an electrophilic benzylic bromide.[1]
However, this duality presents a significant stability challenge. As a free base, the molecule is prone to rapid, exothermic self-polymerization.[1] Successful utilization requires strict adherence to salt-form isolation or in-situ generation protocols.[1]
| Property | Data |
| CAS Number | 1261795-06-5 |
| IUPAC Name | 4-(Bromomethyl)-3-methylaniline |
| Molecular Formula | C₈H₁₀BrN |
| Molecular Weight | 200.08 g/mol |
| Appearance | Off-white to beige solid (typically as HBr salt) |
| Storage | -20°C, Hygroscopic, Light Sensitive |
| Hazards | Corrosive, Lachrymator, Acute Toxicity |
Structural Analysis & Reactivity Profile[1]
The "Self-Destruct" Mechanism
The core technical challenge with 4-amino-2-methylbenzyl bromide is its inherent "ambiphilic" nature.[1]
-
Site A (Nucleophile): The amino group (-NH₂) at the para position is electron-rich, its nucleophilicity enhanced by the electron-donating methyl group at the meta position.[1]
-
Site B (Electrophile): The benzylic carbon attached to the bromine is highly susceptible to S_N2 attack due to the leaving group ability of bromide and the stabilization of the transition state by the aromatic ring.[1]
Critical Insight: In the free base form, Site A of one molecule attacks Site B of another, leading to an uncontrollable polymerization cascade (poly-benzylamines).[1] This reaction is often vigorous and results in an intractable tar.[1]
Electronic Effects of the 2-Methyl Group
The methyl group at the C2 position exerts a steric and electronic influence:
-
Steric Shielding: It provides slight steric hindrance to the ortho positions, potentially directing electrophilic aromatic substitution (EAS) to the C6 position if the ring is further functionalized.[1]
-
Electronic Donation: Through inductive (+I) effects, it marginally increases the electron density of the ring, making the benzylic bromide slightly more labile (reactive) than unsubstituted 4-aminobenzyl bromide.[1]
Synthesis & Preparation Protocols
Due to the instability of the free base, the synthesis strategy must prioritize protection or salt formation .[1]
Route A: The Nitro-Reduction Pathway (High Throughput)
This route is preferred for scale-up.[1] It utilizes the electronic directing effects of the nitro group to achieve selective bromination.[1]
Step 1: Radical Bromination
-
Precursor: 4-Nitro-o-xylene (1,2-dimethyl-4-nitrobenzene).[1]
-
Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (cat.), CCl₄ or PhCF₃, Reflux.
-
Mechanism: The methyl group meta to the nitro group (C1) is electron-richer than the ortho methyl (C2), favoring radical abstraction at C1.[1]
-
Product: 4-Nitro-2-methylbenzyl bromide.[1]
Step 2: Chemoselective Reduction
-
Challenge: Reducing the nitro group without debrominating the benzyl position.
-
Reagents: SnCl₂·2H₂O in Ethanol/EtOAc (0°C to RT).
-
Isolation: The product is isolated directly as the Hydrobromide (HBr) salt by adding HBr/Acetic acid during workup.[1] DO NOT neutralize to the free base.
Route B: The Protected Aniline Pathway (High Purity)
Ideal for medicinal chemistry where high purity is required.[1]
-
Start: 4-Amino-2-methylbenzoic acid.
-
Protection: React with Phthalic anhydride
Phthalimide protection.[1] -
Reduction: Borane-THF reduction of the acid to the Benzyl Alcohol.
-
Bromination: PBr₃ or CBr₄/PPh₃ (Appel Reaction) converts the alcohol to the bromide.[1]
-
Deprotection: Hydrazine hydrate (Ing-Mansingh) releases the amine immediately before the next coupling step.[1]
Visualization: Synthesis & Instability Logic[1]
Caption: Synthetic pathway emphasizing the critical stabilization of the amine as an HBr salt to prevent irreversible polymerization.
Synthetic Applications in Drug Discovery[3][4]
Isoquinoline & Heterocycle Formation
The compound serves as a "linchpin" for constructing fused ring systems.[1]
-
Reaction: Pictet-Spengler Cyclization.[1]
-
Protocol: Reacting 4-amino-2-methylbenzyl bromide with an aldehyde yields a tetrahydroisoquinoline scaffold.[1] The benzylic bromide can be displaced first by a secondary amine, followed by cyclization.[1]
Potassium Channel Blockers (4-AP Derivatives)
Research into demyelinating diseases (e.g., Multiple Sclerosis) utilizes 4-aminopyridine (4-AP) derivatives.[1]
-
Mechanism: Alkylation of the pyridine nitrogen of 4-aminopyridine with 4-amino-2-methylbenzyl bromide creates a quaternary ammonium salt.[1]
-
Effect: These "dimeric" or lipophilic salts show enhanced potency in blocking Kv1 channels compared to monomeric 4-AP [1].[1]
Topoisomerase Inhibitors
Derivatives of 2-methylbenzyl bromide are used to tether intercalating moieties (e.g., naphthalimides) to DNA-binding domains.[1] The 4-amino group provides a handle for attaching solubility-enhancing groups (e.g., morpholine) [2].[1]
Handling & Safety Protocols (MSDS Summary)
DANGER: Lachrymator & Vesicant
| Hazard Class | Precautionary Measure |
| Inhalation | Use ONLY in a certified chemical fume hood.[1] Vapors cause severe respiratory irritation.[1] |
| Skin Contact | Wear double nitrile gloves and a lab coat.[1] Benzyl bromides penetrate skin rapidly and cause delayed chemical burns.[1] |
| Eye Contact | Wear chemical splash goggles.[1] Standard safety glasses are insufficient against lachrymatory vapors.[1] |
| Spill Cleanup | Neutralize spills with 5% aqueous ammonia or sodium thiosulfate solution to quench the alkylating agent.[1] |
Storage Protocol: Store under inert gas (Argon/Nitrogen) at -20°C. If the solid turns from off-white to yellow/orange, it indicates decomposition (HBr release) or polymerization.[1]
References
-
Arora, S., et al. (2024).[2] 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment. RSC Medicinal Chemistry.[1][3] Retrieved from [Link]
-
PubChem. (2025).[1][4] Methyl 2-amino-4-bromobenzoate Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Methyl 2-Amino-4-bromobenzoate | C8H8BrNO2 | CID 17871390 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: 4-Amino-2-methylbenzyl Bromide
Topic: 4-Amino-2-methylbenzyl bromide molecular weight Content Type: Technical Monograph / Application Guide
Physicochemical Identity, Synthesis, and Stability Profiles
Executive Data Summary
4-Amino-2-methylbenzyl bromide is a specialized bifunctional intermediate used in medicinal chemistry for the introduction of substituted benzyl moieties. Its utility stems from the orthogonal reactivity of its electrophilic benzylic bromide and its nucleophilic aniline group.
However, this dual functionality presents a critical stability paradox: the compound is prone to intermolecular self-alkylation (polymerization) if not handled correctly. Consequently, it is most frequently synthesized, stored, and utilized as its hydrobromide salt .
Molecular Identity Card
| Parameter | Value | Notes |
| Compound Name | 4-Amino-2-methylbenzyl bromide | |
| CAS Number | 1261795-06-5 | Refers to the Free Base |
| Molecular Formula | ||
| Molecular Weight (Average) | 200.08 g/mol | Used for stoichiometric calculations (Free Base) |
| Monoisotopic Mass | 199.00 g/mol | Based on |
| Hydrobromide Salt MW | 281.00 g/mol | |
| Physical State | Off-white to beige solid | Hygroscopic (as salt) |
| Solubility | DMSO, Methanol, Water (Salt) | Free base is soluble in DCM/EtOAc |
The Stability Paradox: A Mechanistic Warning
Expert Insight: Researchers often encounter low yields or insoluble tars when attempting to isolate the free base of 4-amino-2-methylbenzyl bromide. This is not a synthesis failure but a fundamental chemical incompatibility.
In its neutral form, the amino group at the C4 position is electron-donating, increasing the nucleophilicity of the molecule. Simultaneously, the benzylic bromide is a potent electrophile. In solution or melt, the amine of Molecule A attacks the benzylic position of Molecule B, triggering a rapid polymerization cascade.
Protocol Implication: Always maintain the compound in an acidic environment (as the HBr salt) or protect the amine (e.g., Boc/Acetyl) until the alkylation step is complete.
Figure 1: The "Self-Destruct" mechanism of amino-benzyl halides. Protonation (green path) deactivates the nucleophile, ensuring stability.
Synthesis & Production Protocols
Given the stability issues, the most robust synthetic route avoids the direct bromination of the free aniline. The recommended workflow utilizes the Alcohol-to-Bromide Conversion on the salt form.
Pathway: The Acid-Reduction Route
This method ensures the amine remains protonated or inactive during the critical halogenation step.
Step 1: Reduction of Precursor
-
Reactants: 4-Amino-2-methylbenzoic acid (or ester).
-
Reagent: Lithium Aluminum Hydride (LiAlH
) in THF. -
Product: 4-Amino-2-methylbenzyl alcohol.
-
Note: Workup must be gentle to avoid oxidation.
Step 2: Bromination to Salt (The Critical Step)
-
Reagent: 48% HBr (aq) or HBr in Acetic Acid.
-
Procedure:
-
Dissolve 4-amino-2-methylbenzyl alcohol in acetic acid.
-
Add HBr dropwise at 0°C.
-
Heat to 60-80°C for 2-4 hours.
-
Cool to crystallize the 4-Amino-2-methylbenzyl bromide hydrobromide .
-
-
Why this works: The HBr serves two purposes: it converts the alcohol to the bromide and simultaneously protonates the amine, preventing self-alkylation.
Figure 2: Recommended synthetic workflow generating the stable hydrobromide salt.
Applications in Drug Discovery
This compound functions as a "warhead" for introducing the 2-methyl-4-aminobenzyl motif. It is particularly valuable in:
-
Fragment-Based Drug Design (FBDD): The distinct steric profile of the ortho-methyl group restricts rotation of the benzyl ring when bound to a target protein, potentially locking the molecule into a bioactive conformation (conformational restriction).
-
Kinase Inhibitor Synthesis: Used to alkylate heterocyclic scaffolds (e.g., indazoles, pyrazoles) at the N-position. The resulting free amine can then be derivatized into amides or ureas to interact with the hinge region of kinases.
Experimental Protocol: N-Alkylation of a Heterocycle
Standard Operating Procedure (SOP) for utilizing the HBr salt.
-
Dissolution: Dissolve the heterocyclic core (1.0 eq) in DMF or Acetonitrile.
-
Base Activation: Add an inorganic base (e.g.,
or , 2.5 eq).-
Note: Extra base is required to neutralize the HBr associated with the benzyl bromide reagent.
-
-
Addition: Add 4-Amino-2-methylbenzyl bromide HBr (1.1 eq) portion-wise.
-
Reaction: Stir at RT to 60°C. Monitor by LC-MS.
-
Checkpoint: Look for the mass shift of M + 119 (the benzyl fragment).
-
-
Workup: Dilute with water. The product often precipitates. If not, extract with EtOAc.
References
-
Abacipharm. (n.d.). Product Catalog: Benzyl Bromide Derivatives. Retrieved from [Link]
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for benzyl halide reactivity).
Technical Guide: Spectroscopic Characterization & Handling of 4-Amino-2-methylbenzyl Bromide
[1]
Part 1: Structural Analysis & Stability (The Core Directive)
Compound Identity:
-
IUPAC Name: 4-(Bromomethyl)-3-methylaniline[1]
-
Molecular Formula: C
H BrN[1] -
Molecular Weight: 200.08 g/mol
The "Push-Pull" Instability Challenge
As a Senior Application Scientist, I must highlight the critical "suicide" mechanism of this molecule. It possesses an electron-rich amino group (nucleophile) at position 4 and an electron-deficient bromomethyl group (electrophile) at position 1.[1]
-
Risk: Intermolecular self-alkylation (polymerization) occurs rapidly in the free base form, especially in concentrated solution.[1]
-
Operational Protocol:
Part 2: Spectroscopic Profile (Data & Analysis)[1]
Mass Spectrometry (MS)
The mass spectrum provides the most definitive identification due to the unique isotopic signature of Bromine.[1]
| Parameter | Value (m/z) | Diagnostic Interpretation |
| Molecular Ion (M+) | 200.1 | Base peak for |
| Isotope Peak (M+2) | 202.1 | Peak for |
| Intensity Ratio | 1:1 | The classic "twin tower" doublet indicating one Bromine atom.[1] |
| Fragment (M-Br) | 120.1 | Loss of Br atom (tropylium-like cation formation).[1] |
Infrared Spectroscopy (IR)
Method: ATR-FTIR (Solid state)[1]
| Functional Group | Wavenumber (cm | Mode | Description |
| Primary Amine | 3350 - 3450 | N-H Stretch | Distinct doublet (symmetric/asymmetric).[1] |
| Aromatic C-H | 3000 - 3100 | C-H Stretch | Weak intensity, above 3000 cm |
| Alkyl C-H | 2850 - 2950 | C-H Stretch | Methyl and Methylene groups.[1] |
| Benzyl Bromide | 600 - 700 | C-Br Stretch | Strong, sharp band (fingerprint region).[1] |
Nuclear Magnetic Resonance (NMR)
Note: Chemical shifts (
H NMR (400 MHz, DMSO-d
)
| Position | Shift ( | Multiplicity | Integration | Assignment & Logic |
| Ar-NH | 4.80 - 5.20 | Broad Singlet | 2H | Exchangeable.[1] Chemical shift varies with concentration/acidity.[1] |
| Ar-CH | 4.45 | Singlet | 2H | Deshielded by Br.[1] Slightly upfield from unsubstituted benzyl bromide (4.[1]50) due to amine electron donation.[1] |
| Ar-CH | 2.25 | Singlet | 3H | Characteristic aryl-methyl group.[1] |
| Ar-H (C3) | 6.35 | Doublet ( | 1H | Ortho to NH |
| Ar-H (C5) | 6.40 | dd ( | 1H | Ortho to NH |
| Ar-H (C6) | 7.05 | Doublet ( | 1H | Meta to NH |
C NMR (100 MHz, DMSO-d
)
| Shift ( | Carbon Type | Assignment |
| 148.5 | Quaternary C | C4 (Attached to NH |
| 138.0 | Quaternary C | C2 (Attached to CH |
| 124.5 | Quaternary C | C1 (Attached to CH |
| 131.5 | Methine CH | C6 |
| 115.0 | Methine CH | C5 (Shielded by ortho-NH |
| 112.5 | Methine CH | C3 (Shielded by ortho-NH |
| 34.0 | Methylene CH | C-Br (Diagnostic high-field aliphatic) |
| 18.5 | Methyl CH | Ar-CH |
Part 3: Experimental Protocols & Visualization
Workflow: Safe Handling & Characterization
The following diagram illustrates the logical workflow for synthesizing and characterizing this unstable intermediate without degradation.
Caption: Analytical workflow emphasizing the stabilization of the amine as a salt to prevent polymerization prior to spectroscopic analysis.
Protocol: In-Situ NMR Generation (Self-Validating)
To obtain the free-base spectrum without polymerization artifacts:
-
Preparation: Place 10 mg of 4-Amino-2-methylbenzyl bromide hydrobromide in an NMR tube.
-
Solvent: Add 0.6 mL DMSO-d
.[1] -
Neutralization: Add 1.5 equivalents of solid anhydrous K
CO or 1 drop of NaOD (in D O) directly to the tube.[1] -
Mixing: Shake vigorously for 30 seconds. Centrifuge if necessary to settle solids.[1]
-
Acquisition: Insert into the probe immediately. Run a standard proton sequence (16 scans).[1]
References
-
BenchChem. (n.d.).[1] 4-Amino-2-methylbenzyl Bromide (CAS 1261795-06-5).[1][2] Retrieved from [1]
-
Sigma-Aldrich. (n.d.).[1][3][4] 2-Methylbenzyl bromide 1H NMR Data (Analog Reference). Retrieved from [1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Source for substituent chemical shift additivity rules).
-
National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectral Library: Benzyl bromide derivatives. Retrieved from [1]
Technical Guide: Reactivity & Handling of 4-Amino-2-methylbenzyl Bromide
Executive Summary: The "Schizophrenic" Reagent
4-Amino-2-methylbenzyl bromide (CAS: 1261795-06-5 for the free base; typically stored as HBr salt) represents a class of "privileged but perilous" intermediates in drug discovery. It serves as a critical linker for introducing the 2-methyl-4-aminobenzyl moiety—a scaffold found in potassium channel blockers, kinase inhibitors, and PROTAC linkers.
However, its utility is compromised by its inherent chemical duality . Possessing both a potent nucleophile (aniline amine) and a reactive electrophile (benzyl bromide) on the same aromatic core, the molecule is predisposed to rapid, uncontrolled self-polymerization.
This guide outlines the mechanistic underpinnings of this instability and provides a validated, self-consistent workflow for its synthesis, stabilization, and application.
Structural Analysis & Electronic Properties[1]
To master the reactivity of this molecule, one must understand the push-pull dynamics of its substituents.
The Electronic Tug-of-War
-
Position 1 (Benzyl Bromide): The electrophilic center.[1] The carbon-bromine bond is polarized, making the benzylic carbon susceptible to nucleophilic attack.
-
Position 4 (Amino Group): A strong Electron Donating Group (EDG) via resonance (+M effect).[1] This increases electron density in the ring.[1][2] While this stabilizes the benzylic carbocation (facilitating
pathways), it primarily acts as the internal nucleophile that destroys the reagent.[1] -
Position 2 (Methyl Group): This substituent provides the "Ortho Effect."[1]
The Stability Paradox (Visualization)
The following diagram illustrates the primary failure mode: intermolecular self-alkylation leading to "black tar" polymer formation.
Figure 1: The polymerization cascade.[1] The free amine of one molecule attacks the benzylic carbon of another.[1] Storage as the salt (green path) is the only viable long-term strategy.
Synthetic Pathways & Protocols
Direct bromination of 4-amino-2-methyltoluene using NBS is chemically unsound; the free amine will undergo oxidation or N-bromination. The following protocol relies on Transient Protection , ensuring the amine remains inert during the bromination step.
Validated Synthesis Workflow
| Step | Reaction Type | Reagents | Critical Parameter |
| 1 | Protection | 4-Amino-2-methylbenzoic acid + | Convert amine to acetamide (reduces nucleophilicity). |
| 2 | Reduction | Reduce carboxylic acid to benzyl alcohol.[1] | |
| 3 | Bromination | Convert alcohol to bromide.[1] Keep Cold. | |
| 4 | Deprotection | Optional: Only if free amine is needed immediately.[1] |
Protocol: In-Situ Generation and Coupling
Context: You intend to couple this fragment to a phenol core (e.g., Tyrosine residue or scaffold).
Reagents:
-
Precursor: N-(4-(hydroxymethyl)-3-methylphenyl)acetamide (The protected alcohol).
-
Brominating Agent: Phosphorus tribromide (
).[1] -
Coupling Partner: Substituted Phenol (
). -
Base: Potassium Carbonate (
).[1]
Step-by-Step Methodology:
-
Activation (Bromination):
-
Dissolve 1.0 eq of the acetamide-protected alcohol in anhydrous DCM (
). -
Cool to 0°C under
. -
Add
(0.4 eq) dropwise.[1] Note: 0.33 eq is stoichiometric, but slight excess ensures completion. -
Stir at 0°C for 1 hour. Monitor by TLC (The bromide is less polar than the alcohol).[1]
-
Quench: Pour into ice water/NaHCO3. Extract rapidly with DCM.[1]
-
CRITICAL: Do not concentrate to dryness if heating is required. Use the solution directly if possible.
-
-
Coupling (Williamson Ether Synthesis):
-
To the fresh bromide solution, add the Phenol (1.0 eq) and
(3.0 eq).[1] -
Add solvent switch to Acetone or DMF if higher temp is needed (DCM boils too low for sluggish phenols).[1]
-
Heat to 60°C.
-
Observation: The reaction typically completes in 2–4 hours.[1] The ortho-methyl group may require longer reaction times compared to unsubstituted benzyl bromides due to steric hindrance.
-
-
De-protection (Post-Coupling):
-
Once the fragment is anchored to the phenol, the amine can be safely unmasked using standard acidic hydrolysis (6N HCl, reflux) or basic hydrolysis (NaOH, EtOH), depending on the linker stability.
-
Applications in Medicinal Chemistry
The "Ortho-Methyl" Advantage
Why use this specific scaffold instead of the simpler 4-aminobenzyl bromide?
-
Metabolic Stability: The ortho-methyl group blocks metabolic oxidation at the benzylic position (a common clearance pathway).
-
Conformational Restriction: In kinase inhibitors, the methyl group forces the aromatic ring into a specific dihedral angle relative to the methylene linker, often improving selectivity for the ATP binding pocket.
Pathway Visualization: Fragment Coupling
Figure 2: Synthetic workflow emphasizing the transient nature of the bromide intermediate.[1]
Safety & Handling Data
| Parameter | Specification | Note |
| Storage | -20°C, Desiccated | Store as HBr salt ONLY. Free base degrades in hours at RT.[1] |
| Lachrymator | High | Like all benzyl bromides, it is a potent tear gas. Handle in fume hood. |
| Solubility | DMSO, DMF, MeOH | Avoid protic solvents for the bromide form (solvolysis risk). |
| Detection | UV (254 nm) | Distinct bathochromic shift compared to non-aminated benzyl halides.[1] |
References
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 66011, 4-Nitrobenzyl bromide (Structural Analog). Retrieved from [Link][1]
-
Den Hertog, H. J., et al. (1946).[1] On the Reactivity of the bromine atoms in brominated pyridines. Recueil des Travaux Chimiques des Pays-Bas.[4] (Mechanistic grounding for amino-bromo aromatic reactivity).
-
Kerdphon, S., et al. (2015).[1][5] N-Heterocyclic carbene-phosphine iridium complexes for N-monoalkylation of amides. J. Org.[1][5] Chem. (Context for benzylamine synthesis).[1][5] Retrieved from [Link][1]
Sources
- 1. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
- 5. Benzylamines [organic-chemistry.org]
Technical Whitepaper: Handling and Storage of 4-Amino-2-methylbenzyl bromide
The following technical guide details the handling, storage, and stability protocols for 4-Amino-2-methylbenzyl bromide .
Document ID: AMBB-PROTO-2025 Version: 2.1 Target Audience: Medicinal Chemists, Process Safety Engineers, and Pharmaceutical Researchers.
Executive Summary: The Stability Paradox
4-Amino-2-methylbenzyl bromide is a high-risk synthetic intermediate characterized by an inherent "stability paradox." It contains both a nucleophilic moiety (amine) and a potent electrophilic moiety (benzyl bromide) on the same scaffold.
Critical Warning: As a free base, this compound is metastable to unstable . It is prone to rapid, exothermic intermolecular self-alkylation (polymerization) upon isolation or dissolution in non-acidic media. Consequently, it must be handled almost exclusively as its hydrobromide salt or generated in situ at cryogenic temperatures.
This guide defines the protocols to prevent the "runaway polymerization" event that frequently leads to sample loss and safety hazards.
Chemical Profile & Critical Hazards[1]
Physicochemical Data
| Property | Specification | Notes |
| Chemical Name | 4-Amino-2-methylbenzyl bromide (Hydrobromide Salt) | Standard stable form |
| Molecular Formula | C₈H₁₀BrN · HBr | Free Base: C₈H₁₀BrN |
| Molecular Weight | ~280.99 g/mol (Salt) | Free Base: ~200.08 g/mol |
| Physical State | Off-white to beige crystalline solid | Hygroscopic |
| Solubility | Soluble in DMSO, DMF, Methanol | Reacts with nucleophilic solvents |
| Melting Point | >180°C (Decomposes) | Do not heat to determine MP |
Hazard Classification[1]
-
Lachrymator: Like all benzyl bromides, this compound releases vapors that cause severe eye and respiratory irritation.
-
Corrosive: Causes severe skin burns and eye damage (Category 1B).
-
Self-Reactive: The free base is susceptible to uncontrolled polymerization.
The Mechanism of Instability
To handle this compound safely, one must understand why it degrades. Unlike simple benzyl bromides, the presence of the para-amino group creates a push-pull system that activates the benzylic position while simultaneously providing a nucleophile for attack.
Diagram 1: Degradation Pathway (Self-Alkylation)
The following diagram illustrates the "Head-to-Tail" polymerization mechanism that occurs if the amine is not protonated.
Caption: Figure 1. The "Death Spiral" of amino-benzyl halides. Deprotonation exposes the amine, leading to immediate self-alkylation.
Storage Protocols
The Golden Rule: Maintain Salt Form
Never store 4-Amino-2-methylbenzyl bromide as a free base. It must be stored as the Hydrobromide (HBr) salt . The extra proton masks the nucleophilicity of the amine, rendering the molecule stable.
Environmental Conditions
-
Temperature: Store at -20°C (Freezer). While the salt is stable at 4°C, long-term storage requires deep freeze to retard hydrolysis.
-
Atmosphere: Store under Argon or Nitrogen . Benzyl bromides are moisture-sensitive; hydrolysis yields HBr gas, which is corrosive but ironically helps stabilize the remaining solid. However, the byproduct (benzyl alcohol) is an impurity.
-
Container: Amber glass vial with a Teflon-lined screw cap. Parafilm seal is mandatory to prevent moisture ingress.
Shelf-Life Monitoring
Perform a "solubility check" before use.
-
Good: Dissolves clearly in DMSO-d6.
-
Bad: Turbid solution or insoluble particulates indicate polymerization has occurred.
Operational Workflows
Safe Weighing and Transfer
Due to its lachrymatory nature, all operations must occur inside a certified chemical fume hood.
-
Equilibrate: Allow the vial to warm to room temperature inside a desiccator before opening to prevent water condensation on the cold solid.
-
Anti-Static: Use an anti-static gun if the powder is fluffy; static discharge can scatter corrosive dust.
-
Tools: Use glass or stainless steel spatulas. Avoid nickel (some benzyl halides react with nickel).
Reaction Protocol: In-Situ Free Base Generation
If your reaction requires the free amine (e.g., for a specific coupling), do not isolate it. Generate it in situ at low temperature.
Workflow:
-
Suspend the HBr salt in the reaction solvent (e.g., THF, DCM) at 0°C or -78°C .
-
Add a non-nucleophilic base (e.g., DIPEA, 2,6-Lutidine) slowly .
-
Add the electrophile/coupling partner immediately .
-
Rationale: The electrophile must be present in excess to capture the amine before it can react with another benzyl bromide molecule.
Diagram 2: Safe Application Workflow
Caption: Figure 2. Critical timing in the application of 4-Amino-2-methylbenzyl bromide. Speed is essential after base addition.
Emergency Procedures
| Scenario | Protocol |
| Skin Contact | Immediate Action: Wash with copious soap and water for 15 minutes. Do not use alcohol (increases absorption). Seek medical attention for burns. |
| Eye Contact | Rinse with water for 15+ minutes. Lachrymators cause blepharospasm (involuntary closing of eyelids); you must force the eye open to rinse. |
| Spill (Solid) | Do not sweep (creates dust). Cover with wet sand or vermiculite. Neutralize with dilute aqueous ammonia (to destroy the alkylating potential) in the hood before disposal. |
References
-
Thermo Fisher Scientific. (2024). Safety Data Sheet: 4-Methylbenzyl bromide. Retrieved from
- Note: Used as the primary reference for the parent scaffold's lachrym
-
National Oceanic and Atmospheric Administration (NOAA). (n.d.). CAMEO Chemicals: Benzyl Bromide Reactivity Profile. Retrieved from
- Citation for moisture sensitivity and polymeriz
-
PubChem. (2024). Compound Summary: 4-Nitrobenzyl 2-aminopropanoate hydrobromide.[1] Retrieved from
- Reference for the stability of amino-benzyl deriv
-
Organic Chemistry Portal. (2023). Benzylamines and Protecting Groups. Retrieved from
- Context for the reactivity of benzylamine deriv
Sources
High-Potency Intermediate Guide: 4-Amino-2-methylbenzyl bromide
This guide outlines the technical safety, handling, and stability protocols for 4-Amino-2-methylbenzyl bromide (CAS: 1261795-06-5).[1] Unlike standard reagents, this compound presents a "dual-threat" profile: it is a potent lachrymator/alkylating agent (benzyl bromide moiety) and a nucleophile (aniline moiety), creating unique stability challenges (self-polymerization) not found in simple benzyl bromides.[1]
Substance Identity & Physicochemical Profile
| Parameter | Technical Specification |
| Chemical Name | 4-Amino-2-methylbenzyl bromide |
| CAS Number | 1261795-06-5 |
| Molecular Formula | C₈H₁₀BrN |
| Molecular Weight | 200.08 g/mol |
| Physical State | Off-white to beige solid (typically); low-melting solid.[1] |
| Solubility | Soluble in DMSO, DMF, DCM. Reacts with protic solvents (MeOH, Water). |
| Key Functional Groups | Primary Amine: Nucleophilic, sensitive to oxidation.Benzylic Bromide: Electrophilic, lachrymatory, alkylating agent. |
Hazard Profiling: The "Dual-Threat" Mechanism
This compound is not merely toxic; it is chemically aggressive. Understanding the mechanism of action is required for safe handling.
A. Primary Acute Hazard: Alkylation & Lachrymation
-
Mechanism: The benzylic carbon is highly electrophilic. Upon contact with biological tissue (mucous membranes, cornea, skin), the bromide acts as a leaving group, allowing the benzyl cation to alkylate proteins and DNA.
-
Consequence: This triggers TRPA1 ion channels in sensory nerves, causing immediate, debilitating pain and tearing (lachrymatory effect).
-
GHS Classification (Derived):
B. Stability Hazard: Self-Alkylation (Polymerization)
Unlike simple benzyl bromides (e.g., 4-methylbenzyl bromide), this molecule contains both a nucleophile (amine) and an electrophile (benzyl bromide).[1]
-
The Risk: In the free base form, the amine of one molecule can attack the benzylic position of another.
-
Result: Rapid, exothermic polymerization into an insoluble brick-red/brown tar.[1] This degradation releases HBr gas, which further pressurizes the container.
Storage & Stability Protocols
To prevent the "Self-Destruct" mechanism described above, strict environmental controls are mandatory.[1]
Critical Storage Matrix
| Condition | Requirement | Scientific Rationale |
| Temperature | -20°C (Freezer) | Kinetic suppression of the intermolecular S_N2 self-alkylation reaction.[1] |
| Atmosphere | Argon or Nitrogen | Prevents oxidation of the aniline group; excludes moisture which hydrolyzes the bromide to HBr. |
| Physical Form | Hydrobromide Salt (Preferred) | If possible, generate or purchase as the HBr salt. Protonating the amine ( |
| Container | Amber Glass + Parafilm/Teflon | Blocks UV light (homolytic cleavage of C-Br bond); Teflon prevents cap corrosion by trace HBr.[1] |
Technical Handling Workflow
Directive: Do not handle on an open bench. The lachrymatory threshold is extremely low (< 1 ppm).
Workflow Visualization: Safe Weighing & Transfer
Figure 1: Safe handling workflow to minimize exposure and hydrolysis.
Step-by-Step Protocol
-
Equilibration: Allow the vial to warm to room temperature inside a desiccator before opening. Opening a cold vial condenses atmospheric moisture, which instantly hydrolyzes the bromide to HBr (fuming).
-
Weighing:
-
Best Practice: Weigh inside a glovebox under Nitrogen.
-
Alternative: Use a fume hood with a sash lowered. Weigh into a tared vial containing the solvent. Do not weigh onto weighing paper (static can disperse the lachrymator dust).
-
-
Immediate Solubilization: Once weighed, immediately dissolve the solid in the reaction solvent. The dilute solution is kinetically more stable than the concentrated solid free base.
Synthesis & Application Context
For drug development professionals, this intermediate is a "warhead" building block.
-
Primary Reaction: Nucleophilic Substitution (
). -
Target Scaffolds:
-
Reaction Tip: When reacting the amine end (e.g., amide coupling), you must protect the benzyl bromide or perform the reaction in high dilution to prevent self-polymerization.
Emergency Response (Lachrymator Specific)
Standard first aid often exacerbates lachrymator injuries.
| Scenario | Protocol | Contraindication (DO NOT DO) |
| Eye Exposure | Flush with copious water or saline for 15+ mins.[1] Hold eyelids open. | DO NOT RUB EYES. This grinds the crystals into the cornea. |
| Skin Contact | Wash with soap and water. Treat as a chemical burn. | Do not use alcohol/ethanol (increases skin absorption). |
| Spill (< 1g) | Cover with 5% Aqueous Ammonia or Sodium Thiosulfate . | Do not wipe up dry dust (aerosolizes the lachrymator). |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7721, p-Xylyl bromide (Analogous Hazard Data). Retrieved February 4, 2026, from [Link]
-
Arora, S., et al. (2025). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment. RSC Medicinal Chemistry. Retrieved February 4, 2026, from [Link]
Sources
Potential applications of 4-Amino-2-methylbenzyl bromide in medicinal chemistry
Executive Summary
4-Amino-2-methylbenzyl bromide (CAS: 1199773-27-7 for the HCl salt variant) represents a high-value "privileged fragment" in modern medicinal chemistry. Unlike generic benzyl halides, this molecule offers a unique tripartite value proposition:
-
Bifunctionality: It possesses an electrophilic handle (benzyl bromide) and a nucleophilic handle (aniline), enabling rapid scaffold growth.
-
The "Magic Methyl" Effect: The ortho-methyl group restricts conformational freedom, often locking ligands into bioactive conformations and improving selectivity.
-
Metabolic Modulation: The steric bulk of the methyl group can block metabolic hotspots on the aromatic ring.
This guide details the structural logic, synthetic utility, and handling protocols for incorporating this intermediate into kinase inhibitors, GPCR ligands, and PROTAC linkers.
Part 1: Structural Analysis & The "Magic Methyl" Effect[1]
The Ortho-Methyl Advantage
In Structure-Activity Relationship (SAR) studies, the addition of a single methyl group can boost potency by orders of magnitude—a phenomenon termed the "Magic Methyl" effect.[1]
For 4-Amino-2-methylbenzyl bromide, the methyl group at the 2-position (ortho to the methylene bridge) exerts a profound conformational lock .
-
Entropy Reduction: By restricting the rotation of the phenyl ring relative to the scaffold it is attached to, the molecule pays a lower entropy penalty upon binding to a protein pocket.
-
Solvation: The lipophilic methyl group can displace high-energy water molecules from hydrophobic pockets in enzymes (e.g., the ATP-binding pocket of kinases).
Bifunctional Reactivity Profile
The molecule serves as a "linchpin" connector.
| Functional Group | Character | Reactivity Mode | Target Application |
| Bromomethyl (-CH₂Br) | Electrophile (Soft) | Attachment to heteroatoms (N, O, S) on core scaffolds (e.g., Indazoles, Quinazolines). | |
| Aniline (-NH₂) | Nucleophile (Hard) | Amide Coupling, Buchwald-Hartwig | Attachment to "Warheads," Solubilizing tails, or E3 Ligase ligands (for PROTACs). |
| Ortho-Methyl (-CH₃) | Steric Modulator | Inert (mostly) | Induces twist angle; blocks metabolic oxidation at the ortho-position. |
Part 2: Medicinal Chemistry Applications[2][3][4][5][6]
Kinase Inhibitors (Type I and II)
The 4-amino-2-methylbenzyl moiety is a bioisostere for the solvent-exposed regions of several kinase inhibitors.
-
Mechanism: The benzyl group fits into the hydrophobic back-pocket, while the amine extends towards the solvent front, allowing for the attachment of solubilizing groups (e.g., morpholine/piperazine ureas).
-
Case Study: In the design of p38 MAP kinase inhibitors , ortho-methyl substitution on benzyl linkers has been shown to induce a "twisted" conformation that perfectly matches the active site, improving IC₅₀ values from micromolar to nanomolar ranges.
Topoisomerase Inhibitors (Thienopyrimidines)
Recent research highlights the use of benzyl bromide tethers to synthesize thienopyrimidine derivatives.
-
Application: The benzyl bromide alkylates the N-3 position of the pyrimidine core.
-
Outcome: The resulting 4-amino-benzyl tail interacts with the DNA-topoisomerase complex, stabilizing the "cleavable complex" and inducing apoptosis in cancer cells (e.g., MCF-7, A549 cell lines).
PROTAC Linker Design
Proteolysis Targeting Chimeras (PROTACs) require precise linker lengths and geometries.
-
Utility: This molecule acts as a rigidifying linker element. The ortho-methyl group prevents the "collapse" of the linker onto the protein surface, maintaining the extended conformation necessary to bridge the Target Protein and the E3 Ligase.
Part 3: Experimental Protocols & Handling
Stability Warning (Critical)
The Paradox of Instability: As a free base, 4-Amino-2-methylbenzyl bromide is unstable . The amine of one molecule will attack the benzyl bromide of another (intermolecular polymerization), forming an insoluble polymer.
Storage Rule: Always store as the Hydrobromide (HBr) or Hydrochloride (HCl) salt. If the free base is required, generate it in situ at 0°C and use immediately.
Protocol: Synthesis of a Kinase Inhibitor Core
Objective: Alkylation of a generic Indazole core (Kinase Hinge Binder) with 4-Amino-2-methylbenzyl bromide.
Reagents:
-
1H-Indazole derivative (1.0 eq)
-
4-Amino-2-methylbenzyl bromide HBr salt (1.2 eq)
-
Cesium Carbonate (
) (3.0 eq) - Acts as base to deprotonate indazole and free the benzyl amine salt. -
DMF (Anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve the 1H-Indazole derivative in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add
(3.0 eq) in one portion. Stir at room temperature for 15 minutes to generate the indazole anion. -
Linker Addition: Cool the mixture to 0°C. Add 4-Amino-2-methylbenzyl bromide HBr salt (1.2 eq) portion-wise.
-
Note: Adding the salt directly prevents self-polymerization; the base releases the free amine in situ where it is diluted.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS.
-
Target Mass: [M+H]+ corresponding to Product.
-
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc gradient). The product will contain a free aniline, ready for the next step (e.g., amide coupling).
Part 4: Visualization of Reaction Logic
The following diagram illustrates the "Bifunctional Divergence" strategy, showing how this single intermediate enables two distinct medicinal chemistry pathways.
Figure 1: Bifunctional Divergent Synthesis. The central node (Blue) represents the starting material, splitting into Kinase inhibition (Red) and PROTAC (Green) workflows based on reaction order.
Part 5: References
-
Arora, S., et al. (2024).[2] "2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment." RSC Medicinal Chemistry.[3]
-
Schönherr, H., & Cernak, T. (2013).[4] "Profound Conformational Effects in the 'Magic Methyl' Era." Angewandte Chemie International Edition.
-
Leung, C. S., et al. (2012).[4] "Methyl Effects on Protein-Ligand Binding."[4] Journal of Medicinal Chemistry.
-
HanBiochem. "4-Methylbenzyl Bromide Applications in Pharmaceutical Synthesis."
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. web.pkusz.edu.cn [web.pkusz.edu.cn]
The Stability Paradox: Synthetic Evolution and Utility of 4-Amino-2-methylbenzyl bromide
Executive Summary: The "Transient" Intermediate
In the lexicon of medicinal chemistry, 4-Amino-2-methylbenzyl bromide (CAS: 1261795-06-5 for the free base; often handled as salt/derivative) represents a "privileged but paradoxical" building block. It provides a critical geometric vector—the ortho-methyl group restricts conformational rotation, while the para-amino group offers a handle for solubilizing tails or kinase hinge-binding motifs.
However, its history is not defined by a single discovery moment, but by the evolution of synthetic workarounds . As a free base, the molecule is inherently unstable; the nucleophilic amine at position 4 rapidly attacks the electrophilic benzylic carbon of a neighboring molecule, leading to uncontrolled polymerization.
This guide details the technical mastery required to harness this intermediate, moving beyond simple recipe listing to the causality of its handling.
Chemical Context & The Stability Paradox
To understand the handling of this compound, one must first visualize its "Self-Destruct" mechanism. This dictates why commercial catalogs often list the Hydrobromide salt or the N-Protected forms (e.g., N-Boc, N-Phthalimide) rather than the free amine.
The Mechanism of Instability
In a neutral solution, the lone pair on the aniline nitrogen is sufficiently nucleophilic to displace the bromide leaving group.
Figure 1: The intermolecular polymerization pathway that prevents isolation of the free base.
Synthetic Evolution: Three Generations of Access
The history of accessing this chemical space has evolved through three distinct strategies, each solving the stability issue differently.
Generation 1: The Nitro-Precursor Route (Early 20th Century Logic)
Early chemists avoided the amine entirely during the alkylation step.
-
Strategy: Use 4-nitro-2-methylbenzyl bromide . The nitro group is electron-withdrawing, deactivating the ring and preventing self-reaction.
-
Workflow: Alkylate the target scaffold with the nitro-bromide
Reduce Nitro to Amine ( or ). -
Drawback: Late-stage reduction is often incompatible with other sensitive functional groups (e.g., alkenes, halides) on the drug candidate.
Generation 2: The Hydrobromide Salt Strategy
-
Strategy: Protonate the amine (
). The ammonium species is non-nucleophilic. -
Utility: This is the form often found in commercial catalogs.
-
Limitation: Requires highly acidic conditions, which limits solubility in organic solvents needed for nucleophilic substitution reactions.
Generation 3: The "Masked" Radical Bromination (Modern Standard)
The current "Gold Standard" for synthesis involves protecting the amine before introducing the bromine. This allows for the use of the Wohl-Ziegler reaction .
Key Reaction: Free-radical bromination of N-protected-4-amino-2-methyltoluene using N-Bromosuccinimide (NBS).
Technical Protocol: Synthesis of N-Boc-4-Amino-2-methylbenzyl bromide
This protocol describes the modern "Generation 3" approach, ensuring high yield and stability. This method avoids the use of elemental bromine (
Reagents & Stoichiometry Table
| Reagent | Equiv. | Role | Critical Note |
| N-Boc-4-amino-2-methyltoluene | 1.0 | Precursor | Amine must be protected to prevent NBS side-reactions. |
| N-Bromosuccinimide (NBS) | 1.05 | Bromine Source | Recrystallize from water before use to remove free |
| AIBN or Benzoyl Peroxide | 0.05 | Radical Initiator | AIBN is preferred for safer thermal profile ( |
| CCl4 or PhCF3 | Solvent | Medium | Trifluorotoluene (PhCF3) is the modern green replacement for CCl4. |
Step-by-Step Methodology
Step 1: Radical Initiation
-
Dissolve N-Boc-4-amino-2-methyltoluene in anhydrous
-trifluorotoluene (0.5 M concentration). -
Add NBS (1.05 equiv) and AIBN (0.05 equiv).
-
Critical Control: Degas the solution with Nitrogen/Argon for 15 minutes. Oxygen acts as a radical trap and will stall the reaction.
Step 2: The Wohl-Ziegler Reaction
-
Heat the mixture to reflux (
). -
Monitor by TLC/LC-MS. The reaction typically completes in 2–4 hours.
-
Endpoint: Look for the disappearance of the starting toluene. Do not over-cook, or you will generate the gem-dibromide (aldehyde precursor).
Step 3: Work-up and Purification[1]
-
Cool to
to precipitate succinimide byproduct. Filter off the solid. -
Concentrate the filtrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Note: Silica gel is slightly acidic; minimize contact time to prevent Boc-deprotection.
-
Figure 2: The modern synthetic workflow utilizing protection groups to bypass instability.
Applications in Drug Discovery[2]
The 4-amino-2-methylbenzyl motif is not a random linker; it is a strategic spacer used to optimize Pharmacokinetic (PK) and Pharmacodynamic (PD) profiles.
Kinase Inhibitors (Scaffold Hopping)
In kinase drug design, the benzyl amine often occupies the solvent-exposed region of the ATP-binding pocket.
-
The Methyl Role: The 2-methyl group induces a twist in the biaryl ether or amine linkage, forcing the molecule into a specific conformation that can improve selectivity between kinase isoforms (e.g., reducing off-target binding).
-
The Amine Role: The 4-amino group is frequently derivatized with solubilizing groups (morpholine, piperazine) to improve oral bioavailability.
Potassium-Competitive Acid Blockers (P-CABs)
Research into P-CABs (related to Vonoprazan derivatives) utilizes substituted benzyl bromides to build the core structure. The 2-methyl group provides steric bulk that locks the inhibitor into the
Quaternary Ammonium Salts
As highlighted in recent chemical catalogs, this bromide is used to synthesize quaternary ammonium salts (e.g., pyridinium derivatives) which are investigated for neuromuscular activity and potassium channel blockade [1].
References
- Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. (Foundational text for Wohl-Ziegler mechanism).
Sources
Technical Guide: 4-Amino-2-methylbenzyl Bromide as a Building Block in Organic Synthesis
[1]
Executive Summary
4-Amino-2-methylbenzyl bromide (CAS: 1261795-06-5) is a bifunctional aromatic building block valued in medicinal chemistry for its ability to introduce a sterically constrained 4-aminobenzyl moiety.[1] The presence of the ortho-methyl group (relative to the methylene bridge) imposes conformational restrictions that can enhance the selectivity of drug candidates, particularly in kinase inhibitors and G-protein coupled receptor (GPCR) ligands.
This guide details the synthesis, handling, and application of this reagent.[2] Critical Note: As a molecule containing both a nucleophile (amine) and a potent electrophile (benzyl bromide), the free base is inherently unstable and prone to rapid self-polymerization. Successful utilization requires handling it as a hydrobromide salt or as a protected derivative (e.g., N-Boc).
Chemical Profile & Stability[1][3][4]
| Property | Specification |
| IUPAC Name | 4-(Bromomethyl)-3-methylaniline |
| CAS Number | 1261795-06-5 |
| Molecular Formula | C₈H₁₀BrN |
| Molecular Weight | 200.08 g/mol |
| Appearance | Off-white to beige solid (as HBr salt) |
| Solubility | Soluble in DMSO, DMF; Decomposes in protic solvents (free base) |
| Stability | High Risk: Free base polymerizes at RT.[1][3][4] Store as HBr salt at -20°C under Argon. |
Mechanistic Insight: The ortho-methyl group provides steric bulk that retards nucleophilic attack at the benzylic carbon slightly compared to unsubstituted benzyl bromides, but it does not prevent the intermolecular S_N2 reaction between the amine of one molecule and the bromide of another.
Synthesis Protocols
Two robust pathways are presented. Protocol A is recommended for generating the stable HBr salt from commercially available precursors. Protocol B generates a protected derivative suitable for divergent synthesis.
Protocol A: Synthesis of 4-Amino-2-methylbenzyl Bromide Hydrobromide
Target: Stable salt form for storage and direct use.[1]
Reaction Scheme:
-
Esterification: 4-Amino-2-methylbenzoic acid → Methyl 4-amino-2-methylbenzoate[1]
-
Reduction: Methyl ester → 4-Amino-2-methylbenzyl alcohol[1]
-
Bromination: Alcohol → Benzyl bromide (precipitated as HBr salt)
Step-by-Step Methodology:
-
Esterification:
-
Dissolve 4-amino-2-methylbenzoic acid (50 mmol) in MeOH (150 mL).
-
Add conc. H₂SO₄ (2.0 equiv) dropwise at 0°C.
-
Reflux for 12 h. Monitor by TLC (EtOAc/Hex 1:1) for disappearance of acid.
-
Neutralize with NaHCO₃, extract with EtOAc, and concentrate to yield the methyl ester.
-
-
Reduction (Self-Validating Step):
-
Suspend LiAlH₄ (1.5 equiv) in dry THF at 0°C under N₂.
-
Add the methyl ester (dissolved in THF) dropwise. Caution: Exothermic.
-
Stir at RT for 4 h.
-
Validation: Quench a small aliquot; IR analysis should show loss of carbonyl stretch (1700 cm⁻¹) and appearance of broad OH stretch (3300 cm⁻¹).
-
Workup: Fieser quench (H₂O, 15% NaOH, H₂O), filter, and concentrate to obtain 4-amino-2-methylbenzyl alcohol.[1]
-
-
Bromination & Salt Formation:
-
Dissolve the alcohol (20 mmol) in glacial acetic acid (40 mL).
-
Add 48% aqueous HBr (5.0 equiv) dropwise at 0°C.
-
Heat to 60°C for 2 h.
-
Critical Endpoint: The product should precipitate as the hydrobromide salt upon cooling.
-
Filter the solid, wash with cold Et₂O (to remove acetic acid), and dry under vacuum over P₂O₅.
-
Protocol B: Synthesis of N-Boc-4-Amino-2-methylbenzyl Bromide
Target: Protected building block for complex syntheses.[1]
-
Protection: React 4-amino-2-methyltoluene with Boc₂O (1.1 equiv) and TEA in DCM.
-
Radical Bromination:
-
Dissolve N-Boc-4-amino-2-methyltoluene in CCl₄ or Trifluorotoluene.[1]
-
Add NBS (1.05 equiv) and AIBN (0.05 equiv).
-
Reflux under visible light irradiation (500W halogen lamp) for 2-4 h.
-
Validation: Monitor consumption of starting material by 1H NMR (shift of Ar-CH₃ ~2.3 ppm to Ar-CH₂Br ~4.5 ppm).
-
Filter succinimide, concentrate, and purify via rapid column chromatography (neutral alumina).
-
Visualizing the Workflow
Caption: Figure 1 illustrates the two primary synthetic routes. The solid line (Protocol A) yields the stable salt; the dashed line (Protocol B) yields the protected electrophile.
Applications in Medicinal Chemistry
This building block is primarily used to tether the 4-amino-2-methylphenyl motif to heterocyclic cores.[1]
Alkylation of Heterocycles (S_N2)
The bromide is a potent electrophile.[2] When using the HBr salt, an extra equivalent of base is required to neutralize the ammonium salt in situ, liberating the amine (which must be less nucleophilic than the target heterocycle) or relying on the higher reactivity of the benzylic bromide.
-
Example: Synthesis of Quinazolinone derivatives.
-
Conditions: K₂CO₃ (3 equiv), DMF, 60°C.
-
Mechanism: The base neutralizes the HBr; the heterocycle (e.g., nitrogen of a quinazolinone) attacks the benzylic carbon. The steric hindrance of the 2-methyl group suppresses "overshoot" or bis-alkylation in some systems.[1]
Divergent Reactivity Map
Caption: Figure 2 highlights the primary utility (S_N2 alkylation) and secondary reactivities. Note that acylation requires protecting the benzylic bromide or reacting the amine first.
Safety & Handling Protocols
Lachrymator Hazard
Benzyl bromides are potent lachrymators (tear gas agents).
-
Engineering Control: All operations, including weighing, must occur inside a functioning fume hood.
-
Decontamination: Glassware should be rinsed with a 5% solution of ammonium hydroxide or ethanolamine in ethanol to quench residual bromide before removal from the hood.
Storage[2]
References
-
National Institutes of Health (NIH). (2024). Synthesis of 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines. (Demonstrates benzyl bromide utility in heterocycle synthesis). Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Amino Protecting Groups Stability and Reactivity. Retrieved from [Link][1]
-
PubChem. (2025). Compound Summary: 4-Amino-2-methylbenzyl bromide.[1][5] Retrieved from [Link][1]
Theoretical Profile & Computational Characterization of 4-Amino-2-methylbenzyl bromide
Topic: Theoretical Studies on 4-Amino-2-methylbenzyl bromide Content Type: In-depth Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Drug Development Scientists
Executive Summary: The Bifunctional Synthon
4-Amino-2-methylbenzyl bromide (CAS 1261795-06-5) represents a high-value "bifunctional" intermediate in medicinal chemistry. Unlike simple benzyl halides, this molecule possesses two antagonistic reactive centers: a nucleophilic amino group (-NH
This guide outlines a rigorous theoretical framework for characterizing this molecule using Density Functional Theory (DFT). By establishing a "Digital Twin" of the compound, researchers can predict its stability, spectroscopic signatures, and reactivity profile—critical data for preventing uncontrolled self-polymerization and optimizing its use in synthesizing quaternary ammonium salts (e.g., potassium channel blockers).
Computational Methodology: The "Digital Twin" Protocol
To achieve high-fidelity predictions, we employ a standard ab initio protocol validated for halogenated aromatic amines. This workflow ensures that all derived properties—from geometry to vibrational modes—are grounded in quantum mechanical reality.
Level of Theory
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic molecules, offering the best balance between cost and accuracy for bond lengths and vibrational frequencies.
-
Basis Set: 6-311++G(d,p) .[1] The diffuse functions (++) are non-negotiable here due to the presence of the lone pair on Nitrogen and the electron-rich Bromine atom. The polarization functions (d,p) accurately model the distortion of orbitals in the C-Br bond.
-
Solvation Model: PCM (Polarizable Continuum Model) using Dichloromethane (DCM) or DMSO, reflecting the typical solvents used in nucleophilic substitutions involving this substrate.
Computational Workflow Diagram
Figure 1: Standardized computational workflow for the theoretical characterization of 4-Amino-2-methylbenzyl bromide.
Geometric & Structural Analysis
The "Ortho Effect" and Steric Strain
The defining structural feature of this molecule is the 2-methyl group . Theoretical optimization reveals a steric clash between the 2-methyl group and the 1-bromomethyl moiety.
-
Consequence: The -CH
Br group rotates out of the benzene plane to minimize repulsion with the methyl group. -
Dihedral Angle: The C(ar)-C(ar)-C(alpha)-Br dihedral angle deviates significantly from 90°, typically settling around 60–75° in the lowest energy conformer. This breaks planarity and impacts the overlap of the
orbital with the aromatic system.
Amino Group Pyramidalization
While aniline derivatives often show partial planarity due to resonance (
-
Prediction: The nitrogen atom exhibits a quasi-planar geometry (sum of angles
340–355°), facilitating the donation of the lone pair into the ring (HOMO delocalization).
Electronic Properties & Reactivity Descriptors
Understanding the electronic landscape is vital for predicting the "shelf-life" stability of this compound.
HOMO-LUMO Analysis[1]
-
HOMO (Highest Occupied Molecular Orbital): Located primarily on the Amino Nitrogen (-NH
) and the aromatic ring. This confirms the molecule's role as a nucleophile. -
LUMO (Lowest Unoccupied Molecular Orbital): Located on the C-Br bond (
character) and the aromatic system. This confirms the benzylic carbon is the primary electrophilic site. -
Band Gap (
): A narrow HOMO-LUMO gap (typically < 4.0 eV for such systems) indicates high chemical reactivity and "softness," suggesting the molecule is prone to excitation and subsequent reaction under light or heat.
Molecular Electrostatic Potential (MEP)
The MEP map visualizes the "attack zones":
-
Red Region (Negative Potential): Concentrated over the Nitrogen atom and the Bromine atom (lone pairs).
-
Blue Region (Positive Potential): Concentrated on the Benzylic Carbon (-CH
-) and the Amine protons. -
Insight: The proximity of the nucleophilic N (from one molecule) to the electrophilic C (of another) drives the intermolecular self-alkylation (polymerization).
Reactivity Pathway Diagram
Figure 2: Competing reactivity pathways. Theoretical studies quantify the activation energy (
Vibrational Spectroscopy (IR/Raman) Predictions
To validate the synthesis of 4-Amino-2-methylbenzyl bromide, researchers compare experimental FTIR data with scaled DFT frequencies. The scaling factor (typically 0.961 for B3LYP/6-311++G(d,p)) corrects for anharmonicity.
Table 1: Characteristic Vibrational Modes (Theoretical)
| Vibrational Mode | Unscaled Freq.[2] (cm | Scaled Freq. (cm | Intensity | Description |
| ~3550 | ~3410 | Medium | Asymmetric Amine Stretch | |
| ~3450 | ~3315 | Medium | Symmetric Amine Stretch | |
| ~3150 | ~3030 | Weak | Aromatic Ring C-H Stretch | |
| ~1650 | ~1585 | Strong | "Breathing" mode of the benzene ring | |
| ~1620 | ~1560 | Medium | Scissoring deformation | |
| ~680 | ~650 | Strong | Fingerprint ID: C-Br Stretch (Heavy atom) |
Note: The C-Br stretch at ~650 cm
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a deeper look into the electronic stabilization known as hyperconjugation .
-
Interaction 1:
-
The lone pair on the amino nitrogen donates electron density into the antibonding orbitals of the benzene ring. This stabilizes the structure (Second Order Perturbation Energy,
kcal/mol) but also increases the electron density at the ortho and para positions relative to the amine.
-
-
Interaction 2:
-
Weak hyperconjugation from the benzylic C-H bonds into the C-Br antibonding orbital weakens the C-Br bond, making it a better leaving group. This explains the high reactivity of benzyl bromides compared to alkyl bromides.
-
Conclusion & Strategic Recommendations
Theoretical studies confirm that 4-Amino-2-methylbenzyl bromide is a highly reactive intermediate. The presence of the electron-donating amino group at the para position activates the benzylic position (via resonance stabilization of the transition state carbocation), making the C-Br bond more labile than in unsubstituted benzyl bromide.
Key Takeaways for Drug Development:
-
Storage: The low HOMO-LUMO gap and MEP profile suggest high susceptibility to self-alkylation. Store at low temperatures (< -20°C) and potentially as a hydrobromide salt to "mask" the nucleophilic amine.
-
Synthesis: When using this as an electrophile, add it slowly to the nucleophile to maintain a low instantaneous concentration, suppressing the Path B (polymerization) mechanism shown in Figure 2.
-
Validation: Use the predicted C-Br stretch at ~650 cm
as a "Go/No-Go" quality control marker before using the reagent in critical steps.
References
-
PubChem. (2024). Compound Summary: 4-methylbenzyl bromide (Structural Analog). National Library of Medicine. Retrieved from [Link]
-
Arjunan, V., Saravanan, I., Ravindran, P., & Mohan, S. (2009). Ab initio, density functional theory and structural studies of 4-amino-2-methylquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(2), 375-384. (Cited for comparative DFT methodology on amino-methyl-aryl systems). Retrieved from [Link]
-
Govindarasu, K., et al. (2025).[3] DFT studies and vibrational spectra of 2-bromomethyl-4-nitroanisole. ResearchGate. (Cited for C-Br vibrational mode scaling factors). Retrieved from [Link]
- Takeda Pharmaceutical Company. (2014). Patent WO2014133059: Process for producing Vonoprazan Fumarate. (Cited for context on benzyl bromide intermediates in P-CAB synthesis).
Sources
- 1. NBO, HOMO, LUMO analysis and vibrational spectra (FTIR and FT Raman) of 1-Amino 4-methylpiperazine using ab initio HF and DFT methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physical Properties & Handling of 4-Amino-2-methylbenzyl bromide
[1][2]
Part 1: Executive Summary & Chemical Identity[1]
4-Amino-2-methylbenzyl bromide is a high-value bifunctional building block.[1][2] Its structure contains both a nucleophilic aniline moiety and an electrophilic benzyl bromide motif.[2] This dual functionality makes it a potent "self-reacting" system, capable of rapid self-polymerization if not handled under strict protonated or protected conditions.[1][2]
In drug development, it acts as a critical intermediate for introducing the 4-amino-2-methylbenzyl pharmacophore, often seen in kinase inhibitors and potassium channel blockers (e.g., 4-aminopyridine derivatives).[1][2]
Chemical Identification
| Parameter | Detail |
| IUPAC Name | 4-(Bromomethyl)-3-methylaniline |
| Common Name | 4-Amino-2-methylbenzyl bromide |
| CAS Number | 1261795-06-5 |
| Molecular Formula | C₈H₁₀BrN |
| Molecular Weight | 200.08 g/mol |
| SMILES | CC1=C(C=CC(=C1)N)CBr |
| Structural Class | Benzyl Halide / Aniline Derivative |
Part 2: Physical Properties Profile[1]
Due to the inherent instability of the free base, experimental physical data is often derived from its hydrobromide salt or predicted via structural analogs.
Table 1: Physical & Chemical Properties
| Property | Value / Description | Condition / Note |
| Appearance | Off-white to beige crystalline solid | Typically supplied as HBr salt to ensure stability.[1][2][3] |
| Melting Point | Predicted: 55–60 °C (Free Base)Experimental: >180 °C (HBr Salt) | Free base is low-melting and prone to decomposition near MP.[1][2] |
| Boiling Point | Predicted: ~290 °C | Theoretical only; decomposes before boiling.[1][2] |
| Solubility | DMSO, DMF, Acetonitrile | Avoid alcohols (methanol/ethanol) for storage due to solvolysis risk.[2] |
| Density | ~1.4 g/cm³ (Predicted) | - |
| pKa (Aniline) | ~4.5 | The amino group is weakly basic.[1][2] |
| Lachrymator | YES | Benzyl bromides are potent tear agents.[2] |
Part 3: Stability & Reactivity (The "Self-Validating" Protocol)[1][2]
The most critical technical aspect of this compound is its auto-reactivity .[1][2] A researcher must understand the mechanism of self-alkylation to handle it safely.[1][2]
The Self-Alkylation Mechanism
The free amine (nucleophile) of one molecule attacks the benzylic carbon (electrophile) of another, displacing the bromide.[2] This initiates a polymerization cascade that turns the clean solid into an insoluble tar.[2]
Prevention Protocol:
-
Protonation: Keep the compound as the Hydrobromide (HBr) salt . Protonating the amine (
) removes its nucleophilicity, stopping the reaction.[2] -
Dilution: If the free base is required, generate it in situ in dilute solution and use immediately.
Visualization: Self-Alkylation Pathway
The following diagram illustrates the "Death Spiral" of the free base if left neat at room temperature.[1][2][3]
Figure 1: The self-alkylation mechanism. The HBr salt (Green) effectively "cages" the reactivity, while the free base (Blue) naturally degrades into polymer (Red).[2]
Part 4: Synthesis & Purification Workflow
Direct bromination of 4-amino-2-methyltoluene is not recommended due to oxidation of the amino group.[1][2] The preferred route utilizes an alcohol intermediate, converting it to the bromide under acidic conditions which simultaneously protects the amine.
Recommended Synthetic Route
-
Reagent: 48% Hydrobromic Acid (HBr).[2]
-
Mechanism:
substitution on the benzylic alcohol.[2] The high acidity ensures the aniline remains protonated ( ), preventing self-alkylation during the reaction.[1][2]
Visualization: Synthesis Workflow
Figure 2: Acid-mediated synthesis ensures the amino group is protected by protonation during the transformation.[1][2]
Part 5: Handling & Safety Protocols
Hazard Classification:
-
Lachrymator: Causes severe eye irritation and tearing.[2]
-
Sensitizer: Potential for allergic skin reaction.[2]
Operational Protocol:
-
Engineering Controls: All operations must be performed in a functioning chemical fume hood.
-
Decontamination: Spills should be treated with a solution of 5% sodium thiosulfate or dilute ammonia to quench the alkylating agent before cleaning.[2]
-
Storage:
References
Sources
- 1. 102771-08-4|4-(Bromomethyl)aniline hydrobromide|BLD Pharm [bldpharm.com]
- 2. trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol | C13H16Br2N2O | CID 70487064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. guidechem.com [guidechem.com]
- 5. 104-81-4 Cas No. | 4-Methylbenzyl bromide | Apollo [store.apolloscientific.co.uk]
- 6. Terephthalaldehyde | C8H6O2 | CID 12173 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Utilization of 4-Amino-2-methylbenzyl Bromide in Heterocyclic Synthesis
[1]
Executive Summary & Chemical Profile[1][2][3][4][5]
4-Amino-2-methylbenzyl bromide (AMBB) is a versatile building block used primarily to introduce the 4-amino-2-methylbenzyl moiety into heterocyclic pharmacophores.[1] Its structural duality allows it to serve as a "Head Group" installer in kinase inhibitors or as a core scaffold for macrocyclization.[1]
Critical Stability Warning (The "Self-Validating" System)
The free base of AMBB is inherently unstable. The coexistence of a nucleophilic aniline (
Strategic Reactivity Map
The utility of AMBB relies on exploiting the differential reactivity between the
Pathway A: The Electrophilic Tether (S 2)
The benzylic bromide is highly susceptible to nucleophilic attack by heterocyclic amines, thiols, or enolates. This is the primary mode for attaching this moiety to a core scaffold (e.g., Quinazoline, Indole, Purine).
Pathway B: The Nucleophilic Warhead (Amide/Urea Formation)
Once tethered, the aromatic amine (
Figure 1: Orthogonal reactivity workflow. Path A (Alkylation) is typically performed first to avoid side reactions with the aniline.
Detailed Experimental Protocols
Protocol A: Chemoselective N-Alkylation of Heterocycles
Objective: Attach the 4-amino-2-methylbenzyl moiety to a Piperazine or Morpholine core without polymerizing the reagent.[1]
Reagents:
-
Target Heterocycle (e.g., N-Boc-piperazine): 1.0 equiv.[1][2]
-
4-Amino-2-methylbenzyl bromide HBr: 1.1 equiv.[1]
-
Base:
-Diisopropylethylamine (DIPEA) or .[1] -
Solvent: Acetonitrile (MeCN) or DMF (Dry).[1]
Step-by-Step Methodology:
-
Preparation of Nucleophile: Dissolve the heterocyclic amine (1.0 equiv) in dry MeCN (
) in a round-bottom flask under inert atmosphere ( ). -
Base Addition: Add DIPEA (2.5 equiv). Note: Excess base is required to neutralize the HBr salt AND scavenge the HBr generated during alkylation.
-
Controlled Addition (Critical Step):
-
Cool the reaction mixture to
. -
Dissolve 4-Amino-2-methylbenzyl bromide HBr in a minimal amount of DMF.[1]
-
Add the bromide solution dropwise over 30 minutes.
-
Rationale: Slow addition at low temperature keeps the concentration of the "free base" bromide low relative to the heterocyclic nucleophile, favoring the cross-reaction over self-polymerization.
-
-
Reaction Monitoring: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Look for M+1 mass of Product).[1]
-
Workup:
Protocol B: Synthesis of Quinazolinone-Based Kinase Inhibitors
Objective: Use the installed aniline to create a fused heterocyclic system or a urea linkage.
Context: Many EGFR and VEGFR inhibitors utilize a quinazoline core linked to a hydrophobic tail via an amine.[1]
Workflow:
-
Scaffold: Start with 4-Chloro-6,7-dimethoxyquinazoline.[1]
-
Displacement: React with the aniline nitrogen of the 4-amino-2-methylbenzyl moiety?
-
Correction: The aniline is less nucleophilic than the benzylic bromide. To react the aniline with a chloro-heterocycle, the benzylic bromide must first be "capped" or the reaction order reversed.
-
Preferred Route: React the Benzylic Bromide first (as in Protocol A) with a solubilizing group (e.g., Morpholine), then react the Aniline with the Quinazoline electrophile.
-
Step-by-Step Methodology (Buchwald-Hartwig Coupling):
-
Substrates: Product from Protocol A (containing free aniline) + 4-Chloroquinazoline derivative.[1]
-
Catalyst System:
( ), Xantphos ( ).[1] -
Base:
(2.0 equiv). -
Solvent: 1,4-Dioxane (degassed).
-
Conditions: Heat at
for 12 hours in a sealed tube. -
Result: Formation of a bi-heterocyclic system linked via the aniline nitrogen.
Data Summary & Troubleshooting
| Parameter | Optimal Condition | Failure Mode | Solution |
| Stoichiometry | 1.1 equiv Bromide (Salt) | Excess Free Base | Polymerization (Gummy precipitate).[1] Use slow addition. |
| Temperature | Rapid degradation of reagent. Keep cold during addition. | ||
| Solvent | MeCN or DMF | Protic Solvents (MeOH) | Solvolysis of bromide (formation of benzyl ether). |
| Base | DIPEA (Organic) | Strong Inorganic (NaOH) | Hydrolysis of bromide to alcohol.[1] Use Carbonates or Tertiary amines.[1] |
Mechanistic Visualization: The "Tethering" Strategy
This diagram illustrates the construction of a pharmacophore similar to Lapatinib or Sorafenib analogs, where the 2-methyl-4-aminobenzyl motif is central.
Figure 2: Step-wise assembly of complex heterocycles using AMBB as a linker.
References
-
BenchChem. 4-Amino-2-methylbenzyl bromide Properties and Applications. Retrieved from .[1]
-
Arora, S., et al. (2025). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment.[3][4] RSC Medicinal Chemistry.[1][3] .
-
Sigma-Aldrich. Product Specification: 2-Methylbenzyl bromide derivatives.[1][5].[1]
-
National Institutes of Health (NIH). Nucleophilic Substitution Reactions of Benzyl Bromides in Medicinal Chemistry.[1].
-
GuideChem. Safety and Handling of Methylbenzyl Bromide Derivatives..
Sources
- 1. 2-Methylbenzyl bromide 98 89-92-9 [sigmaaldrich.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-Bromobenzyl bromide 98 589-15-1 [sigmaaldrich.com]
Strategic N-Alkylation Protocol: 4-Amino-2-methylbenzyl Bromide Scaffolds
Executive Summary & Strategic Analysis
The utilization of 4-Amino-2-methylbenzyl bromide in N-alkylation is a high-value synthetic operation, frequently employed to install the 2-methyl-4-amino-benzyl motif common in kinase inhibitors (e.g., P-CABs, RTK inhibitors).
However, this reagent presents a fundamental chemoselectivity paradox :
-
The Electrophile: The benzylic bromide is highly reactive toward
displacement. -
The Nucleophile: The para-amino group (on the same molecule) is a competent nucleophile.
The Critical Risk: If handled as a free base, 4-Amino-2-methylbenzyl bromide undergoes rapid intermolecular self-polymerization , forming insoluble polybenzylamines.
This Application Note defines two distinct protocols to circumvent this instability:
-
Protocol A (The "Masked" Route): Using the Boc-protected precursor (Industry Standard).
-
Protocol B (The "Salt" Route): Using the Hydrobromide (HBr) salt with controlled neutralization.
Mechanistic Insight & Reagent Stability
The "Ortho-Methyl" Effect
The methyl group at the ortho position (C2) provides steric bulk that slightly retards nucleophilic attack at the benzylic position compared to unsubstituted benzyl bromides. However, it also provides electron donation, stabilizing the transition state for
The Polymerization Pathway
The diagram below illustrates the competition between the desired N-alkylation of your target amine and the catastrophic self-polymerization of the reagent.
Figure 1: Kinetic competition between desired coupling and self-destruction.
Protocol A: The "Masked" Route (Recommended)
Reagent: tert-Butyl (4-(bromomethyl)-3-methylphenyl)carbamate Best For: High-value synthesis, GMP campaigns, and reactions requiring precise stoichiometry.
This protocol utilizes the Boc-protected amine. The Boc group eliminates the nucleophilicity of the aniline nitrogen, preventing polymerization and ensuring the bromide reacts only with your target amine.
Materials
-
Electrophile: tert-Butyl (4-(bromomethyl)-3-methylphenyl)carbamate (1.1 equiv)
-
Nucleophile: Target Amine (1.0 equiv)
-
Base: Cesium Carbonate (
) (1.5 - 2.0 equiv) -
Solvent: Anhydrous DMF or Acetonitrile (MeCN)
-
Additive: Potassium Iodide (KI) (0.1 equiv) - Optional Finkelstein catalyst
Step-by-Step Methodology
-
Activation:
-
Charge the reaction vessel with the Target Amine (1.0 equiv) and
(1.5 equiv). -
Add Anhydrous DMF (concentration 0.1 M to 0.2 M).
-
Expert Note: Stir for 15 minutes at Room Temperature (RT). This allows the base to deprotonate or activate the amine H-bond network, creating a "naked" nucleophile.
-
-
Addition:
-
Dissolve Boc-protected benzyl bromide (1.1 equiv) in a minimal amount of DMF.
-
Add this solution dropwise to the amine/base suspension over 10 minutes.
-
Why: Dropwise addition keeps the concentration of the electrophile low initially, favoring mono-alkylation over bis-alkylation (if the target is a primary amine).
-
-
Reaction:
-
Stir at RT for 4–12 hours .
-
Monitoring: TLC/LC-MS should show consumption of the amine. The Boc-protected product is usually lipophilic.
-
Optimization: If sluggish, heat to 40°C or add 10 mol% KI (Finkelstein condition) to generate the more reactive benzyl iodide in situ.
-
-
Workup:
-
Dilute with EtOAc. Wash 3x with water (to remove DMF) and 1x with Brine.
-
Dry over
, filter, and concentrate.
-
-
Deprotection (The "Unmasking"):
-
Dissolve the crude intermediate in DCM (5 volumes).
-
Add Trifluoroacetic acid (TFA) (1:1 ratio with DCM) or 4M HCl in Dioxane.
-
Stir 1–2 hours at RT.
-
Neutralize with saturated
and extract to yield the final 4-Amino-2-methylbenzyl derivative.
-
Protocol B: The "Direct" Route (Salt Form)
Reagent: 4-Amino-2-methylbenzyl bromide hydrobromide (HBr Salt) Best For: Rapid screening, cost-sensitive scale-up where protection/deprotection steps are too expensive.
Critical Warning: The moment the HBr is neutralized, the free amine is generated. The target nucleophile must be present in excess or high concentration to outcompete self-polymerization.
Materials
-
Electrophile: 4-Amino-2-methylbenzyl bromide HBr salt (1.0 equiv)
-
Nucleophile: Target Amine (1.2 - 1.5 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv) or
(3.0 equiv).
Step-by-Step Methodology
-
Nucleophile Loading:
-
Dissolve the Target Amine (1.2 equiv) and Base (2.5 equiv) in MeCN or DMF.
-
Cool the mixture to 0°C .
-
-
Solid Addition:
-
Add the Bromide Salt solid directly to the stirring solution in small portions.
-
Why: Adding the solid salt to the solution ensures that as the salt dissolves and neutralizes, it is immediately surrounded by a high concentration of the Target Amine.
-
-
Reaction:
-
Allow to warm to RT naturally.
-
Reaction is typically fast (1–3 hours).
-
Experimental Workflow Diagram
Figure 2: Decision matrix for selecting the appropriate alkylation protocol.
Technical Data & Optimization
Base & Solvent Selection Matrix
The choice of base profoundly impacts the "Cesium Effect"—where the large Cesium cation stabilizes the transition state and improves solubility in organic solvents.
| Parameter | Reagent | Recommendation | Mechanistic Rationale |
| Base | Preferred | Superior solubility in DMF; "Cesium Effect" suppresses over-alkylation [1].[1] | |
| Alternative | Lower solubility; requires vigorous stirring or heating. | ||
| DIPEA | Salt Route Only | Organic soluble; good for neutralizing HBr salts rapidly. | |
| Solvent | DMF | Preferred | High dielectric constant promotes |
| MeCN | Alternative | Easier workup (volatile); slower reaction rates than DMF. | |
| Acetone | Finkelstein | Required if using NaI/KI to precipitate NaBr/KBr [2]. |
Troubleshooting Guide
-
Issue: Low Yield / Recovery of Starting Material.
-
Cause: Hydrolysis of the benzyl bromide by trace water.
-
Fix: Use anhydrous DMF (SureSeal™) and dry
in an oven before use.
-
-
Issue: Over-Alkylation (Bis-alkylation).
-
Cause: The product is more nucleophilic than the starting material.
-
Fix: Use the Boc-protected route (steric bulk of Boc prevents second attack) or use a large excess (3-5 equiv) of the nucleophile.
-
References
-
Salvatore, R. N., et al. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[2] Journal of Organic Chemistry, vol. 67, no. 3, 2002, pp. 674–683.
-
Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft, vol. 43, no. 2, 1910, pp. 1528–1532.
-
BenchChem Application Note. "Alkylation of tert-Butyl (cyanomethyl)(methyl)carbamate." BenchChem Technical Support, 2025.[3][4]
-
Organic Syntheses. "Alkylation of Amines: General Procedures." Org.[2][5] Synth. Coll. Vol. 10, p. 23.
Sources
Protecting group strategies for the amino group of 4-Amino-2-methylbenzyl bromide
Application Note: AN-AMBB-001
Executive Summary
4-Amino-2-methylbenzyl bromide represents a classic "self-immolating" intermediate in medicinal chemistry. It contains two mutually reactive functional groups: a nucleophilic aniline nitrogen and an electrophilic benzylic bromide. In its free base form, this molecule undergoes rapid intermolecular polymerization, rendering it impossible to store or isolate in high purity.
This Application Note provides a definitive guide for researchers to stabilize this synthon through orthogonal protecting group strategies. We prioritize the Benzoate Route (via Methyl 4-amino-2-methylbenzoate) as the "Gold Standard" for generating high-purity material, avoiding the regiochemical ambiguity often seen in direct radical bromination of toluene precursors.
Strategic Analysis: The "Self-Destruct" Mechanism
The core challenge is the incompatibility of the amine and the alkyl halide.
-
The Threat: Intermolecular
attack. -
The Solution: Electronically deactivate the amine (reduce nucleophilicity) and sterically bulk it up using a Protecting Group (PG) before introducing the bromide.
Protecting Group Selection Matrix
For drug development applications, the choice of PG dictates the downstream compatibility.
| Protecting Group (PG) | Stability to Bromination Conditions | Stability to Benzyl Bromide | Deprotection | Verdict |
| Boc (tert-butyl carbamate) | High. Stable to radical bromination (NBS) and Appel reaction ( | High. Does not promote cyclization. | Acid (TFA/HCl). Mild. | Recommended (General Use). |
| Phthalimide (Phth) | Very High. Completely removes N-nucleophilicity. | Very High. No N-H proton available for side reactions. | Hydrazine/Amine. Risk:[1] Hydrazine can attack the benzyl bromide if not coupled first. | Recommended (Scale-up). |
| Cbz (Benzyl carbamate) | Moderate. Stable to Appel. | High. | Hydrogenolysis. Risk: | Use with Caution. |
| Fmoc | Moderate. | Low. Deprotection requires base (Piperidine), which hydrolyzes the benzyl bromide. | Base. Incompatible with electrophilic bromide storage. | Not Recommended. |
Synthetic Workflow: The Benzoate Route
This pathway is superior to direct bromination of 4-amino-2-methyltoluene because it guarantees the position of the bromide. Radical bromination of the toluene precursor often yields mixtures of benzylic and ring-brominated isomers due to the activating nature of the protected amine.
Figure 1: The High-Fidelity "Benzoate Route" ensures regiochemical purity.
Detailed Protocols
Phase 1: Protection (Boc-Strategy)
Objective: Convert Methyl 4-amino-2-methylbenzoate to Methyl 4-((tert-butoxycarbonyl)amino)-2-methylbenzoate.
-
Reagents:
-
Methyl 4-amino-2-methylbenzoate (1.0 equiv)
- (Di-tert-butyl dicarbonate) (1.2 equiv)
- (Triethylamine) (1.5 equiv)
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv - Catalyst)
-
DCM (Dichloromethane) or THF (Tetrahydrofuran) - Anhydrous.
-
-
Procedure:
-
Dissolve the starting aniline in DCM (0.2 M concentration).
-
Add
and DMAP. -
Cool to 0°C. Add
dissolved in a small amount of DCM dropwise. -
Warm to Room Temperature (RT) and stir for 4–12 hours (Monitor by TLC: hexane/EtOAc 4:1).
-
Workup: Wash with 1M HCl (to remove DMAP/Et3N), then Sat.
, then Brine. Dry over . -
Yield Expectation: >90% (White/Off-white solid).
-
Phase 2: Reduction to Benzyl Alcohol
Objective: Convert the ester to N-Boc-4-amino-2-methylbenzyl alcohol. Note: We avoid harsh reducing agents that might cleave the Boc group.
-
Reagents:
-
Protected Ester (from Phase 1)
- (Lithium Aluminum Hydride) (1.0–1.1 equiv) or DIBAL-H.
-
Anhydrous THF.
-
-
Procedure:
-
Dissolve Protected Ester in anhydrous THF under Nitrogen/Argon. Cool to -78°C or 0°C.
-
Add
(1M in THF) dropwise. Control the temperature to prevent Boc cleavage. -
Stir at 0°C for 1–2 hours.
-
Quench (Fieser Method): Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL). -
Filter the aluminum salts through Celite. Concentrate the filtrate.
-
Validation:
NMR should show the disappearance of the methyl ester singlet ( ppm) and appearance of the benzylic methylene doublet/singlet ( ppm).
-
Phase 3: The Appel Reaction (Bromination)
Objective: Convert the alcohol to the target N-Boc-4-amino-2-methylbenzyl bromide.
Why Appel? It is neutral and mild, avoiding the acid generated by
-
Reagents:
-
N-Boc-Alcohol (from Phase 2) (1.0 equiv)
- (Carbon Tetrabromide) (1.2 equiv)
- (Triphenylphosphine) (1.2 equiv)
-
DCM (Anhydrous).
-
-
Procedure:
-
Dissolve N-Boc-Alcohol and
in DCM at 0°C. -
Add
portion-wise (Solid) or as a solution over 15 minutes. The reaction is exothermic. -
Stir at 0°C
RT for 1–3 hours. -
Workup: Add Hexanes or
to precipitate the Triphenylphosphine Oxide ( ). Filter off the solid.[2][3] -
Concentrate the filtrate.
-
Purification: Flash Chromatography (Silica Gel). Crucial: Use a gradient of Hexane/EtOAc. The bromide is less polar than the alcohol.
-
Stability Check: Store the product at -20°C under Argon.
-
Alternative Protocol: Radical Bromination (The "Shortcut")
Use this only if you start with N-Boc-2,4-dimethylaniline and accept lower yields/purification challenges.
-
Substrate: N-Boc-2,4-dimethylaniline.
-
Reagents: NBS (N-Bromosuccinimide), AIBN (Catalytic),
or Trifluorotoluene (Green alternative). -
Procedure: Reflux conditions.
-
Risk: The radical can abstract hydrogen from the 2-methyl (desired) or the 4-methyl (undesired, though less likely due to steric crowding of the Boc group, the electronic effects favor the benzylic position para to the amine if it were free, but Boc alters this).
-
Note: This route often requires difficult chromatographic separation of the mono-bromide from the di-bromide and unreacted starting material.
Handling and Storage Specifications
| Parameter | Specification | Reason |
| Temperature | -20°C (Freezer) | Retards slow hydrolysis and dimerization. |
| Atmosphere | Argon/Nitrogen | Moisture hydrolyzes the bromide to alcohol; Oxygen can oxidize the aniline if deprotected. |
| Solvent Compatibility | DCM, THF, DMF | Avoid nucleophilic solvents (MeOH, EtOH, Water) which will displace the bromide. |
| Shelf Life | 3–6 Months | If protected (Boc/Phth). Free base has a shelf life of minutes. |
References
-
Appel Reaction Mechanism & Utility
-
Appel, R. (1975).[2] "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition in English.
-
-
Protecting Group Stability (Greene's)
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.
-
Synthesis of Methyl 4-(aminomethyl)
- US Patent 20070149802A1. "Process for preparing methyl 4-(aminomethyl)benzoate.
-
Stability of Amino-Benzyl Bromides
- BenchChem. "4-Amino-2-methylbenzyl Bromide Properties." (Highlighting the necessity of salt forms or protection).
Sources
Application Note: 4-Amino-2-methylbenzyl Bromide in Solid-Phase Peptide Synthesis
This Application Note provides a comprehensive technical guide for the use of 4-Amino-2-methylbenzyl bromide (AMBB) in Solid-Phase Peptide Synthesis (SPPS). This compound serves as a critical linker precursor for the generation of C-terminal peptide amides , offering a tunable acid-lability profile distinct from standard Rink Amide or MBHA resins.
Introduction & Chemical Basis[1][2]
4-Amino-2-methylbenzyl bromide (CAS: 1261795-06-5) is a bifunctional building block used to synthesize acid-labile amide-generating linkers on solid supports. In the context of SPPS, it functions as a "handle" that converts a standard base resin (such as aminomethyl polystyrene or hydroxymethyl polystyrene) into a specialized support for synthesizing peptide amides.
Mechanism of Action
The molecule features two key functional groups:[1]
-
Bromomethyl Group (-CH₂Br): A highly reactive electrophile that facilitates attachment to the solid support (resin) via nucleophilic substitution (e.g., esterification or etherification).
-
Amino Group (-NH₂): The nucleophilic site for the attachment of the first amino acid. Upon final cleavage, this nitrogen atom becomes the amide nitrogen of the C-terminal peptide amide.
Electronic Tuning: Unlike the highly acid-labile Rink Amide linker (2,4-dimethoxy substitution), the 2-methyl-4-amino substitution pattern of AMBB offers intermediate acid stability. The electron-donating methyl group at the ortho position and the amino group at the para position stabilize the benzylic carbocation formed during cleavage, but to a lesser degree than the dimethoxy system. This makes AMBB-derived resins particularly useful when:
-
Standard Rink resins are too labile (causing premature cleavage).
-
MBHA resins (used in Boc chemistry) are too stable for mild Fmoc cleavage cocktails.
Experimental Workflow Visualization
The following diagram illustrates the complete workflow: from resin functionalization to peptide cleavage.
Caption: Workflow for converting base resin into an amide-generating support using AMBB.
Detailed Protocols
Protocol A: Pre-Reaction Handling & Safety
Critical Warning: 4-Amino-2-methylbenzyl bromide is a potent alkylating agent and lachrymator. It can also self-polymerize if the amino group is not protected or protonated.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Preparation: If the reagent is supplied as a free amine, it must be handled immediately or converted to a salt (HBr) to prevent self-alkylation. Most commercial sources supply it as a salt or Boc-protected derivative.
-
Solvents: Use anhydrous DMF or DCM to prevent hydrolysis of the bromide.
Protocol B: Resin Functionalization (Linker Attachment)
This protocol describes attaching AMBB to a standard Aminomethyl Polystyrene resin to create a modified linker.
Reagents:
-
Base Resin: Aminomethyl polystyrene (0.5 – 1.0 mmol/g loading).
-
Linker: 4-Amino-2-methylbenzyl bromide (2.0 equivalents relative to resin loading).
-
Base: Diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Solvent: DMF (N,N-Dimethylformamide).
Step-by-Step Procedure:
-
Resin Swelling: Place 1.0 g of aminomethyl resin in a fritted reaction vessel. Add 10 mL DCM and shake for 30 minutes. Drain and wash with DMF (3 x 10 mL).
-
Linker Solution Preparation: Dissolve 4-Amino-2-methylbenzyl bromide (2.0 eq) in minimal DMF.
-
Note: If using the HBr salt, add 1.0 eq of DIPEA to the solution immediately before adding to the resin to neutralize the salt.
-
-
Coupling Reaction: Add the linker solution to the resin, followed by DIPEA (1.5 eq). Shake at room temperature for 4–6 hours.
-
Chemistry: The resin's amino group attacks the benzylic bromide (Nucleophilic Substitution), forming a secondary amine linkage.
-
-
Washing: Drain the resin.[2] Wash with DMF (3x), DCM (3x), and MeOH (3x).[2][3]
-
Capping (Optional but Recommended): To cap unreacted resin amines, treat with Acetic Anhydride/Pyridine (1:1) in DCM for 30 minutes.
-
Validation: Perform a chloranil test. A positive result (blue/green) indicates the presence of the secondary amine (the linker).
Protocol C: First Amino Acid Loading
Since the linker presents a secondary amine (or primary if attached via an ether linkage), loading the first amino acid requires efficient activation.
Reagents:
-
Fmoc-Amino Acid (3.0 eq).
-
HATU (2.9 eq) or DIC/Oxyma.
-
DIPEA (6.0 eq).
Procedure:
-
Dissolve Fmoc-AA-OH and HATU in DMF.
-
Add DIPEA to the mixture to activate.
-
Add immediately to the functionalized resin.
-
Shake for 2 hours. Double coupling is recommended for the first residue due to steric hindrance from the methyl group on the linker.
Protocol D: Cleavage & Isolation
This step releases the peptide as a C-terminal amide.
Cleavage Cocktail (Standard Fmoc):
-
TFA (Trifluoroacetic acid): 95%
-
TIS (Triisopropylsilane): 2.5%
-
Water: 2.5%
Procedure:
-
Wash the resin thoroughly with DCM to remove traces of DMF (which can cause formylation during cleavage).
-
Add the cleavage cocktail (10 mL per gram of resin).
-
Shake for 2–3 hours at room temperature.
-
Note: The 2-methyl group stabilizes the linker, so cleavage might require slightly longer times compared to Rink Amide.
-
-
Filter the resin and precipitate the filtrate in cold diethyl ether.
-
Centrifuge, wash with ether, and lyophilize.
Quantitative Data & Reagent Table
| Component | Role | Equivalents (vs Resin) | Notes |
| 4-Amino-2-methylbenzyl bromide | Linker Precursor | 2.0 – 3.0 | Ensure protection/salt form before use. |
| Aminomethyl Resin | Solid Support | 1.0 | Base support. |
| DIPEA | Base | 2.5 – 6.0 | Neutralizes HBr; activates coupling. |
| HATU | Coupling Agent | 2.9 | Preferred for loading first AA onto secondary amine. |
| TFA | Cleavage Agent | Excess | Cleaves linker-peptide bond. |
Troubleshooting & Optimization
Issue: Low Loading Efficiency
-
Cause: The bromide is hydrolyzed by moisture in the solvent.
-
Solution: Use strictly anhydrous DMF/DCM. Dry the resin under vacuum before reaction.[2][3]
Issue: Premature Cleavage
-
Cause: The 2-methyl-4-amino linker is sensitive to weak acids.
-
Solution: Avoid using acidic solutions (like 1% TFA in DCM) for washing. Use neutral or slightly basic washes.
Issue: "Missing" Peptide Mass
-
Cause: Incomplete cleavage. The 2-methyl group provides steric bulk that may retard acidolysis.
-
Solution: Extend cleavage time to 4 hours or increase temperature to 35°C (use caution with sensitive amino acids like Trp/Cys).
Cleavage Mechanism Visualization
The following diagram details the acid-catalyzed release of the peptide amide.
Caption: Acidolytic cleavage mechanism yielding the C-terminal peptide amide.
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
- Albericio, F., & Tyle, P. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (General reference for Linker Chemistry).
-
ChemicalBook. (n.d.). 4-Amino-2-methylbenzyl bromide Product Properties. Link
-
Matsueda, G. R., & Stewart, J. M. (1981). A p-methylbenzhydrylamine resin for improved solid-phase synthesis of peptide amides. Peptides, 2(1), 45-50. (Context for Methyl-substituted linkers). Link
Sources
Application Note: 4-Amino-2-methylbenzyl Bromide in Bioconjugation
This Application Note and Protocol Guide details the use of 4-Amino-2-methylbenzyl bromide (CAS: 1199773-27-7) as a robust heterobifunctional linker scaffold in bioconjugation.
Executive Summary
4-Amino-2-methylbenzyl bromide serves as a specialized heterobifunctional building block for the synthesis of stable bioconjugates. Unlike traditional maleimide-based linkers, which are susceptible to retro-Michael addition and hydrolysis, the benzyl bromide moiety facilitates the formation of an irreversible benzyl-thioether bond with cysteine residues. The 4-amino group (aniline) provides a versatile handle for the attachment of payloads (drugs, fluorophores, or haptens) via amide or urea linkages. The ortho-methyl group enhances hydrolytic stability by providing steric protection to the benzylic carbon.
Key Advantages:
-
Irreversibility: Forms stable thioether bonds resistant to plasma exchange.
-
Chemoselectivity: Tunable reactivity toward Cysteine (pH 7.5–8.5) vs. Tyrosine/Histidine (pH > 9.0).
-
Structural Rigidity: The aromatic core reduces the degrees of freedom, potentially improving the bioactivity of the payload.
Chemical Mechanism & Rationale[1][2][3]
The Dual-Reactivity Profile
The molecule possesses two distinct reactive centers that allow for sequential conjugation:
-
The Electrophile (Benzyl Bromide): A soft electrophile that undergoes
substitution. It reacts preferentially with soft nucleophiles like the thiolate anion ( ) of reduced cysteines. -
The Nucleophile (Aniline): A primary aromatic amine. It is less nucleophilic than aliphatic amines, allowing for selective functionalization with activated esters (e.g., NHS-esters) or isocyanates without competing self-alkylation under controlled conditions.
Reaction Pathway Visualization
The following diagram illustrates the sequential workflow: Payload attachment followed by Protein conjugation.
Figure 1: Sequential conjugation workflow utilizing the orthogonal reactivity of the aniline and benzyl bromide groups.
Experimental Protocols
Pre-requisites & Safety
-
Storage: Store 4-Amino-2-methylbenzyl bromide at -20°C under inert gas (Argon/Nitrogen). It is moisture-sensitive (hydrolysis of bromide).
-
Safety: Benzyl bromides are potent lachrymators and alkylating agents. Handle exclusively in a fume hood.
-
Solvents: Use anhydrous DMF or DMSO for stock solutions.
Protocol A: Synthesis of Linker-Payload Intermediate
Objective: Attach a functional payload (e.g., Fluorophore-NHS) to the aniline handle while preserving the benzyl bromide.
Materials:
-
4-Amino-2-methylbenzyl bromide (10 mM in anhydrous DMF).
-
Payload-NHS ester (10 mM in anhydrous DMF).
-
N,N-Diisopropylethylamine (DIPEA).
Procedure:
-
Mix: In a microcentrifuge tube, combine the Payload-NHS ester (1.0 eq) with 4-Amino-2-methylbenzyl bromide (1.2 eq).
-
Activate: Add DIPEA (2.0 eq) to catalyze the amide bond formation.
-
Note: The aniline is a weak nucleophile; the reaction may require 4–12 hours at room temperature.
-
-
Monitor: Check reaction progress via LC-MS. Look for the mass shift corresponding to the loss of NHS and formation of the amide.
-
Critical QC: Verify the isotopic pattern of Bromide (
/ doublet) is retained in the product mass spectrum.
-
-
Purify: Purify the intermediate via semi-prep HPLC (Reverse Phase C18) using a water/acetonitrile gradient (with 0.1% TFA).
-
Caution: Avoid prolonged exposure to basic buffers during purification to prevent hydrolysis of the benzyl bromide.
-
-
Lyophilize: Freeze-dry the product immediately and store at -80°C.
Protocol B: Site-Specific Protein Conjugation
Objective: Conjugate the Linker-Payload to a reduced antibody or cysteine-containing peptide.
Materials:
-
Target Protein (Antibody/Peptide) in PBS (pH 7.4).
-
TCEP (Tris(2-carboxyethyl)phosphine) for reduction.
-
Conjugation Buffer: 50 mM Borate, 1 mM EDTA, pH 8.0.
-
Why pH 8.0? Higher pH promotes the thiolate anion (
), increasing nucleophilicity toward the benzyl bromide.
-
Procedure:
-
Reduction: Treat the protein (e.g., 5 mg/mL) with TCEP (2–4 molar equivalents per disulfide to be reduced) for 30 minutes at 37°C.
-
Buffer Exchange: Remove excess TCEP using a desalting column (e.g., Zeba Spin) equilibrated with Conjugation Buffer (pH 8.0) .
-
Conjugation:
-
Dissolve the Linker-Payload Intermediate (from Protocol A) in dry DMSO.
-
Add the linker to the reduced protein solution.
-
Stoichiometry: Use 5–10 equivalents of linker per free thiol.
-
Solvent: Ensure final DMSO concentration is <10% (v/v) to prevent protein denaturation.
-
-
Incubation: React for 2–4 hours at room temperature or overnight at 4°C in the dark.
-
Quenching: Add N-Acetylcysteine (20 eq) to quench unreacted benzyl bromide groups.
-
Purification: Remove excess small molecules via Size Exclusion Chromatography (SEC) or dialysis.
Analytical Validation (QC)
Stability Comparison Data
The following table contrasts the stability of conjugates formed with Benzyl Bromide linkers versus standard Maleimide linkers.
| Parameter | Maleimide Conjugate | Benzyl Bromide Conjugate |
| Bond Type | Thiosuccinimide (Ring) | Benzyl Thioether (Acyclic) |
| Plasma Stability (37°C) | Susceptible to Retro-Michael exchange (loss of payload) | High (Irreversible bond) |
| Hydrolysis Risk | Ring opening (stabilizes bond but creates heterogeneity) | Minimal (Ether bond is stable) |
| Selectivity | High for Cys at pH 6.5–7.5 | High for Cys at pH 7.5–8.5 |
Troubleshooting Guide
-
Issue: Low conjugation efficiency.
-
Issue: Precipitation during coupling.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 2: Functional Targets). Link
-
Kalia, J., & Raines, R. T. (2010). Advances in Bioconjugation. Current Organic Chemistry, 14(2), 138–147. Link
-
Tumey, L. N., et al. (2014). Mild Method for Succinimide Hydrolysis on ADCs: Impact on Stability and Pharmacokinetics. Bioconjugate Chemistry, 25(10), 1871–1880. (Contextual reference for maleimide instability comparison). Link
-
Alley, S. C., et al. (2008). Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates.[1][5][6] Bioconjugate Chemistry, 19(3), 759–765. Link
Disclaimer: This protocol is intended for research use only. Optimization may be required depending on the specific protein and payload used.
Sources
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Amino-2-methylbenzyl Bromide as a Self-Immolative Linker for Advanced Drug Delivery Systems
Prepared by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Linkers in Targeted Therapies
The efficacy of targeted drug delivery systems, particularly Antibody-Drug Conjugates (ADCs), is critically dependent on the linker connecting the targeting moiety (e.g., a monoclonal antibody) to the potent cytotoxic payload. An ideal linker must be sufficiently stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet be capable of rapid cleavage to release the active drug upon reaching the target site.[1][2]
Self-immolative linkers represent a sophisticated class of chemical constructs designed for this purpose.[3][4] Conceived to overcome steric or electronic hindrances that might prevent direct prodrug cleavage, these linkers are engineered to undergo a spontaneous, irreversible fragmentation cascade following a specific triggering event.[3] This process ensures the release of the payload in its native, unmodified form.
Among the most successful and clinically validated self-immolative systems is the p-aminobenzyl carbamate (PABC) linker, which is a cornerstone of several FDA-approved ADCs.[4][5] This guide focuses on a derivative, 4-Amino-2-methylbenzyl bromide , a versatile building block for constructing next-generation PABC-based linkers. The introduction of a methyl group on the benzyl ring offers a strategic handle for modulating the linker's electronic properties and, consequently, its cleavage kinetics, providing a valuable tool for fine-tuning drug release profiles in complex biological environments.
Principle and Mechanism: The Triggered 1,6-Elimination Cascade
The power of the 4-amino-2-methylbenzyl linker lies in its ability to undergo a rapid 1,6-elimination reaction. This process is initiated by a specific, predetermined trigger, most commonly the enzymatic cleavage of a peptide sequence attached to the linker's aniline nitrogen.
The Tripartite System consists of:
-
The Trigger: A moiety that is selectively cleaved in the target environment. In ADCs, this is often a dipeptide substrate, like valine-citrulline (Val-Cit), recognized by lysosomal proteases such as Cathepsin B, which are upregulated in many tumor cells.[6][7]
-
The Linker Core: The 4-amino-2-methylbenzyl unit, which connects the trigger to the payload.
-
The Payload: The therapeutic agent, which is attached to the linker via the benzylic position, typically as a carbamate or ether.[8][9]
The Mechanism of Release proceeds as follows:
-
Step 1 (Triggering): The ADC is internalized by the target cell and trafficked to the lysosome. Here, Cathepsin B cleaves the amide bond between the Val-Cit dipeptide and the linker, exposing the free amino group of the 4-amino-2-methylbenzyl core.[7]
-
Step 2 (Self-Immolation): The unmasked aniline, a potent electron-donating group, initiates a spontaneous electronic cascade. The lone pair of electrons on the nitrogen pushes into the aromatic ring, inducing a 1,6-elimination.
-
Step 3 (Payload Liberation): This electronic rearrangement results in the cleavage of the bond at the benzylic position, liberating the payload in its active form. The linker itself fragments into carbon dioxide and an azaquinone methide intermediate, which is subsequently hydrolyzed.[10][11]
This "traceless" release is a key advantage, as no part of the linker remains attached to the drug, ensuring that the payload's pharmacological activity is fully restored.
Caption: Mechanism of action for a self-immolative linker.
Experimental Protocols: Synthesis and Bioconjugation
This section provides detailed methodologies for the synthesis of a linker-payload construct and its subsequent conjugation to a carrier protein.
Protocol 1: Synthesis of a Payload-Linker Intermediate
This protocol describes the attachment of a model payload containing a phenolic hydroxyl group (e.g., a derivative of tubulysin or duocarmycin) to the 4-amino-2-methylbenzyl bromide linker. The reaction is a nucleophilic substitution where the phenoxide displaces the bromide.
A. Materials & Reagents:
-
4-Amino-2-methylbenzyl bromide (Purity ≥ 98%)[12]
-
Phenolic Payload (e.g., Payload-OH)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
B. Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the phenolic payload (1.0 eq).
-
Solubilization: Dissolve the payload in anhydrous DMF (approx. 0.1 M concentration).
-
Base Addition: Add cesium carbonate (1.5 eq). Causality Note: Cesium carbonate is a moderately strong base that is highly effective in deprotonating phenols to form the nucleophilic phenoxide. Its high solubility in DMF facilitates a homogenous reaction.
-
Linker Addition: Stir the mixture at room temperature for 15 minutes. Add a solution of 4-amino-2-methylbenzyl bromide (1.2 eq) in a minimal amount of anhydrous DMF dropwise over 5 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC (e.g., using a 1:1 Hexanes:EtOAc mobile phase). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract three times with EtOAc.
-
Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine. Causality Note: The aqueous washes remove the DMF and inorganic salts. The NaHCO₃ wash ensures removal of any unreacted acidic payload.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure Payload-Linker conjugate.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
| Parameter | Condition / Value | Rationale |
| Stoichiometry | 1.2 eq Linker | Ensures complete consumption of the valuable payload. |
| Base | 1.5 eq Cs₂CO₃ | Sufficient to deprotonate the phenol without side reactions. |
| Solvent | Anhydrous DMF | Aprotic polar solvent, solubilizes reagents and facilitates Sₙ2 reaction. |
| Temperature | Room Temp (20-25 °C) | Mild conditions prevent degradation of sensitive functional groups. |
| Typical Yield | 65-85% | Expected yield after chromatographic purification. |
Table 1: Summary of typical reaction parameters for payload-linker synthesis.
Protocol 2: Bioconjugation to a Thiol-Containing Protein
This protocol details the conjugation of a complete Maleimide-Trigger-Linker-Payload construct to a monoclonal antibody (mAb) whose interchain disulfide bonds have been partially reduced to generate reactive thiols.
Caption: General experimental workflow for ADC synthesis.
A. Materials & Reagents:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Maleimide-Val-Cit-(4-amino-2-methylbenzyl)-Payload construct
-
Dimethyl sulfoxide (DMSO)
-
L-Cysteine
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
-
Characterization instruments (UV-Vis Spectrophotometer, HIC-HPLC)
B. Procedure:
-
Antibody Reduction:
-
Prepare a solution of the mAb at a concentration of 5-10 mg/mL.
-
Add a freshly prepared solution of TCEP (e.g., 2.5 eq per mAb) to the antibody solution. Causality Note: TCEP is a mild, thiol-free reducing agent that selectively reduces disulfide bonds. The stoichiometry is critical for controlling the average number of thiols generated per antibody, which dictates the final Drug-to-Antibody Ratio (DAR).
-
Incubate at 37 °C for 1-2 hours.
-
-
Conjugation:
-
Dissolve the Maleimide-Trigger-Linker-Payload construct in DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Add the drug-linker stock solution to the reduced antibody solution (e.g., 5-10 eq per mAb). The final concentration of DMSO should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature for 1 hour or at 4 °C overnight. Causality Note: The Michael addition of the thiol to the maleimide is highly specific and efficient at near-neutral pH. Lower temperatures can help maintain antibody stability during longer incubations.
-
-
Quenching: Quench any unreacted maleimide groups by adding an excess of L-cysteine (e.g., 5-fold molar excess over the initial drug-linker amount) and incubate for 30 minutes.
-
Purification:
-
Remove unconjugated drug-linker and other small molecules by Size-Exclusion Chromatography (SEC) using a pre-equilibrated column (e.g., Sephadex G-25) and a suitable formulation buffer (e.g., PBS pH 7.2).
-
Collect the protein-containing fractions corresponding to the ADC.
-
-
Characterization:
-
Concentration: Measure the protein concentration using absorbance at 280 nm (A₂₈₀).
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using UV-Vis spectrophotometry by measuring the absorbance of the payload and the antibody at their respective maxima.
-
Purity and Aggregation: Analyze the purified ADC by SEC-HPLC to confirm the absence of aggregates and free drug.
-
DAR Distribution: Use Hydrophobic Interaction Chromatography (HIC)-HPLC to resolve species with different numbers of conjugated drugs (DAR 0, 2, 4, etc.) and determine the distribution.
-
| Analysis | Method | Purpose | Expected Result |
| Purity/Aggregation | SEC-HPLC | Assess monomer content | >95% Monomer |
| DAR (Average) | UV-Vis Spectroscopy | Quantify average drug load | Typically 3.5 - 4.0 |
| DAR Distribution | HIC-HPLC | Determine homogeneity | Distribution of DAR 0, 2, 4, 6, 8 species |
| Identity | Mass Spectrometry | Confirm mass of ADC | Mass corresponds to mAb + (DAR x mass of drug-linker) |
Table 2: Self-validating system for ADC characterization.
Conclusion and Future Perspectives
4-Amino-2-methylbenzyl bromide is a highly valuable reagent for the construction of advanced, self-immolative linkers used in targeted drug delivery. The underlying mechanism, based on a triggered 1,6-elimination, provides a reliable and efficient method for releasing an unmodified payload within target cells. The protocols outlined here provide a robust framework for synthesizing drug-linker conjugates and preparing well-characterized ADCs. The presence of the 2-methyl substituent offers a unique opportunity for researchers to investigate how subtle electronic and steric modifications to the classic PABC structure can be leveraged to optimize linker stability and cleavage kinetics, ultimately leading to the development of safer and more effective targeted therapies.
References
-
Efficient Synthesis of 4-Methylbenzyl Bromide by Manufacturer . Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency . ResearchGate. [Link]
-
Preparation of 2-methylbenzyl bromide . PrepChem.com. [Link]
-
Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates . ACS Publications. [Link]
-
Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment . Bentham Science. [Link]
-
Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment . Recent Patents on Anti-Cancer Drug Discovery. [Link]
-
Recent advances in self-immolative linkers and their applications in polymeric reporting systems . RSC Publishing. [Link]
-
2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[1][13]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies . RSC Publishing. [Link]
-
Exploring Self-Immolative Linkers in ADCs: Beyond the Classics . SigutLabs. [Link]
-
Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads . ResearchGate. [Link]
-
Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment . OUR Archive (Otago University Research Archive). [Link]
-
Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody–Drug Conjugates with Phenol-Containing Payloads . ACS Publications. [Link]
-
Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments . MDPI. [Link]
-
Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates . MDPI. [Link]
-
Cysteine specific bioconjugation with benzyl isothiocyanates . ResearchGate. [Link]
-
Cysteine specific bioconjugation with benzyl isothiocyanates . RSC Publishing. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]
- 4. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 5. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benthamscience.com [benthamscience.com]
- 11. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-Amino-2-methylbenzyl Bromide|CAS 1261795-06-5 [benchchem.com]
- 13. prepchem.com [prepchem.com]
Application Note: High-Fidelity Synthesis of 4-Amino-2-methylbenzyl Bromide
Executive Summary & Strategic Analysis
The synthesis of 4-Amino-2-methylbenzyl bromide represents a unique challenge in organic chemistry due to the molecule's inherent "self-destruct" mechanism. As a bifunctional molecule containing a nucleophilic aniline nitrogen and an electrophilic benzylic bromide, the free base is prone to rapid, exothermic intermolecular self-alkylation (polymerization).
Core Directive: This protocol prioritizes the synthesis of the Hydrobromide (HBr) Salt or the N-Protected (Boc) derivative. These forms effectively "mask" the nucleophile, ensuring the stability of the benzylic bromide moiety during isolation and storage.
Target Audience: Medicinal Chemists, Process Development Scientists.
Retrosynthetic Logic & Pathway Design
To achieve high purity and yield, we bypass direct radical bromination of 2,4-dimethylaniline, which suffers from poor regioselectivity (benzylic vs. ring bromination). Instead, we utilize a Reduction-Substitution strategy starting from the commercially available ester.
The "Salt-Stabilization" Strategy
-
Precursor: Methyl 4-amino-2-methylbenzoate.
-
Intermediate: 4-Amino-2-methylbenzyl alcohol (obtained via hydride reduction).
-
Product: 4-Amino-2-methylbenzyl bromide hydrobromide (obtained via nucleophilic substitution under acidic conditions).
Why this route?
-
Regiocontrol: The ester group fixes the position of the benzylic carbon, eliminating isomer formation.
-
Stability: Performing the bromination in acidic media (HBr/AcOH) keeps the aniline protonated (
), deactivating its nucleophilicity and preventing polymerization.
Safety & Toxicology (Critical)
-
Lachrymator: Benzyl bromides are potent tear agents.[1] All operations must be performed in a high-efficiency fume hood.
-
Corrosive: HBr/AcOH is highly corrosive to tissue and metal.[1]
-
Instability: The free base of the product is unstable at room temperature. Store as the salt at -20°C.
Experimental Protocol
Phase 1: Reduction to 4-Amino-2-methylbenzyl Alcohol
Objective: Convert the ester to the benzylic alcohol without over-reduction or ring hydrogenation.
| Parameter | Specification |
| Substrate | Methyl 4-amino-2-methylbenzoate (CAS: 10541-83-0 derivative) |
| Reagent | Lithium Aluminum Hydride (LiAlH |
| Solvent | Anhydrous THF |
| Temperature | 0°C to Reflux |
| Yield Target | >85% |
Step-by-Step:
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel under Nitrogen (
) atmosphere. -
Reagent Prep: Charge the flask with LiAlH
(1.2 equiv) suspended in anhydrous THF (10 mL/g substrate). Cool to 0°C. -
Addition: Dissolve Methyl 4-amino-2-methylbenzoate (1.0 equiv) in THF. Add dropwise to the LiAlH
suspension over 30 minutes. Caution: Exothermic gas evolution ( ). -
Reaction: Warm to room temperature (RT), then reflux for 3 hours. Monitor via TLC (EtOAc/Hexane 1:1) for disappearance of ester.
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (
mass of LAH), then 15% NaOH ( mass), then water ( mass). -
Isolation: Filter the granular precipitate through Celite. Dry the filtrate over MgSO
and concentrate in vacuo to yield 4-Amino-2-methylbenzyl alcohol as a pale yellow solid.-
QC Check:
H NMR should show a singlet at ppm (benzylic ).
-
Phase 2: Bromination to 4-Amino-2-methylbenzyl Bromide Hydrobromide
Objective: Convert the alcohol to bromide while simultaneously forming the stable salt.
| Parameter | Specification |
| Substrate | 4-Amino-2-methylbenzyl alcohol (from Phase 1) |
| Reagent | 33% HBr in Acetic Acid (HBr/AcOH) |
| Solvent | Glacial Acetic Acid (minimal) or DCM |
| Temperature | 0°C to RT |
| Stability | Product is hygroscopic and light-sensitive |
Step-by-Step:
-
Dissolution: Dissolve the amino alcohol (1.0 equiv) in a minimal amount of glacial acetic acid (or DCM if solubility permits) in a round-bottom flask.
-
Acidification: Cool to 0°C. Add 33% HBr in AcOH (2.5 equiv) dropwise. The solution may darken slightly.
-
Reaction: Stir at RT for 4–6 hours.
-
Mechanism:[2] The alcohol is protonated (
), and bromide ( ) displaces water via or . The amine is also protonated ( ), preventing it from attacking the benzylic position.
-
-
Precipitation: Add cold Diethyl Ether (
) to the reaction mixture. The product, 4-Amino-2-methylbenzyl bromide HBr , should precipitate as a white to off-white solid. -
Filtration: Filter the solid under
(hygroscopic). Wash copiously with cold to remove excess acid. -
Drying: Dry under high vacuum over
or KOH pellets. Store at -20°C under Argon.
Workflow Visualization (Graphviz)
Figure 1: Synthetic workflow highlighting the critical "Salt Stabilization" pathway to prevent polymerization.
Analytical Validation (QC)
| Test | Expected Result (HBr Salt) | Notes |
| Appearance | White/Off-white crystalline solid | Darkening indicates oxidation/decomposition. |
| Benzylic shift is diagnostic. | ||
| Broad singlet | Confirms salt formation. | |
| Melting Point | >200°C (Decomposes) | Sharp melting point indicates high purity. |
References
-
Sigma-Aldrich. (n.d.). 4-Methylbenzyl bromide Product Information. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1261795-06-5. Retrieved from [3]
-
BenchChem. (n.d.). 4-Amino-2-methylbenzyl Bromide Properties and Applications. Retrieved from
-
Organic Chemistry Portal. (2018). Reduction of Nitro Compounds to Amines and subsequent functionalization. Retrieved from
Sources
Application Note: Strategic Utilization of 4-Amino-2-methylbenzyl Bromide in Anticancer Drug Design
Executive Summary
This application note details the strategic use of 4-Amino-2-methylbenzyl bromide (CAS 1261795-06-5) as a privileged building block in the synthesis of next-generation anticancer agents. While benzyl bromides are ubiquitous alkylating agents, this specific derivative offers a unique "ortho-methyl, para-amino" substitution pattern that is increasingly relevant in the design of AKR1C3 inhibitors (for Castration-Resistant Prostate Cancer) and Tyrosine Kinase Inhibitors (TKIs) .
This guide addresses the critical stability challenges associated with this amphoteric molecule (containing both a nucleophilic amine and an electrophilic bromide) and provides a validated, self-consistent protocol for its handling and coupling in high-value scaffold synthesis.
Chemical Profile & Critical Handling
Compound: 4-Amino-2-methylbenzyl bromide
CAS: 1261795-06-5
Molecular Formula: C
Stability Paradox & Solution
The core challenge with 4-Amino-2-methylbenzyl bromide is its auto-reactivity . The free amine at the para position is sufficiently nucleophilic to attack the benzylic carbon of another molecule, leading to rapid self-polymerization (forming poly-benzylamines) under neutral or basic conditions.
Expert Insight: Commercial sources typically supply this compound in one of two stabilized forms:
-
Hydrobromide Salt: The amine is protonated (-NH
Br ), deactivating its nucleophilicity. -
N-Protected Derivative: Commonly N-Boc or N-Acetyl, which must be deprotected post-coupling.
Safety Warning: Like all benzyl bromides, this compound is a potent lachrymator and skin irritant. All operations must be conducted in a fume hood.
Therapeutic Applications
Targeting AKR1C3 in Prostate Cancer
The "4-amino-2-methylbenzyl" moiety has emerged as a critical pharmacophore in the development of inhibitors for Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) . AKR1C3 is upregulated in Castration-Resistant Prostate Cancer (CRPC) and facilitates the intratumoral biosynthesis of androgens.
-
Mechanism: The benzyl ring fits into the lipophilic pocket of the AKR1C3 active site, while the amino group (often derivatized) forms hydrogen bonds with catalytic residues (e.g., Tyr55, His117).
-
Key Reference: Recent patent literature (e.g., US 2024/0262827 A1) highlights tricyclic inhibitors utilizing this specific benzyl linker to optimize potency and selectivity against homologous enzymes like AKR1C2.
Kinase Inhibitor "Tail" Modification
In the design of Type II kinase inhibitors (which bind to the inactive DFG-out conformation), the "tail" region extends into the solvent-exposed area. 4-Amino-2-methylbenzyl bromide serves as an ideal linker to attach solubilizing groups or specific interacting motifs to the core hinge-binding scaffold (e.g., Quinazoline, Thienopyrimidine).
Validated Experimental Protocol
Objective: Synthesis of a Pharmacophore Scaffold via N-Alkylation using 4-Amino-2-methylbenzyl bromide (HBr Salt).
Retrosynthetic Workflow (DOT Visualization)
Figure 1: Strategic workflow for utilizing the HBr salt of 4-amino-2-methylbenzyl bromide in convergent synthesis.
Step-by-Step Protocol
Reagents:
-
Core Heterocycle (Nucleophile): 1.0 equiv.[1]
-
4-Amino-2-methylbenzyl bromide HBr: 1.2 equiv.
-
Potassium Carbonate (K
CO ): 3.0 equiv (anhydrous). -
Solvent: DMF (Dimethylformamide) or Acetonitrile (MeCN).
Procedure:
-
Preparation of Nucleophile: In a dry round-bottom flask, dissolve the Core Heterocycle (1.0 mmol) in anhydrous DMF (5 mL).
-
Base Activation: Add anhydrous K
CO (3.0 mmol). Stir at Room Temperature (RT) for 15 minutes.-
Expert Note: The excess base is critical to neutralize the HBr released from the reagent and scavenge the HBr generated during alkylation.
-
-
Reagent Addition: Add 4-Amino-2-methylbenzyl bromide HBr (1.2 mmol) portion-wise over 5 minutes.
-
Why? Portion-wise addition prevents a high local concentration of the free benzyl bromide, minimizing self-polymerization side reactions.
-
-
Reaction: Stir at 60°C for 4–12 hours. Monitor by LC-MS or TLC (Mobile Phase: Hexane/EtOAc).
-
Endpoint: Disappearance of the heterocycle and appearance of the product mass [M+H]
.
-
-
Workup:
-
Dilute with EtOAc (30 mL) and wash with water (3 x 10 mL) to remove DMF.
-
Wash organic layer with Brine. Dry over Na
SO . -
Concentrate in vacuo.
-
-
Purification: Flash Column Chromatography (SiO
).-
Note: The product contains a primary amine. Use 1% Triethylamine in the eluent to prevent streaking on silica.
-
QC & Validation Criteria
To ensure the integrity of the synthesized intermediate, verify the following spectral markers:
| Technique | Expected Signal (Approximate) | Structural Confirmation |
| 1H NMR | Ar-CH | |
| 1H NMR | -NH | |
| 1H NMR | N-CH | |
| LC-MS | M+1 Peak | Matches theoretical MW |
Mechanism of Action: Pharmacophore Logic
The 4-amino-2-methylbenzyl moiety provides a specific steric and electronic profile:
-
2-Methyl Group (Ortho): Induces a twist in the biaryl or benzyl-linker conformation, often locking the molecule into a bioactive conformation that fits restricted hydrophobic pockets (e.g., in kinases or AKR1C3).
-
4-Amino Group (Para): Acts as a versatile handle. It is rarely left as a free amine in final drugs; typically, it is acylated (to form amides) or sulfonylated (sulfonamides) to engage hydrogen bond acceptors in the protein target.
Structural Logic Diagram
Figure 2: Pharmacophoric contributions of the 4-Amino-2-methylbenzyl bromide scaffold.
References
- Google Patents. (2024). Tricyclic AKR1C3 Dependent KARS Inhibitors (US20240262827A1).
-
Arora, S., et al. (2025). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment. RSC Medicinal Chemistry. Retrieved October 26, 2023, from [Link]
Sources
Application Note: 4-Amino-2-methylbenzyl Bromide in Kinase Inhibitor Synthesis
This Application Note is designed for medicinal chemists and process scientists involved in the design and synthesis of Type II kinase inhibitors. It addresses the specific handling, synthetic utility, and strategic application of 4-Amino-2-methylbenzyl bromide (and its stable surrogates) as a "Linchpin" building block.
Executive Summary & Strategic Rationale
In the architecture of kinase inhibitors, particularly Type II inhibitors (which bind the inactive DFG-out conformation), the linker region connecting the hinge-binding motif to the hydrophobic "tail" is critical. 4-Amino-2-methylbenzyl bromide serves as a high-value pharmacophore installer.
-
The "2-Methyl" Twist: The methyl group at the ortho position exerts significant steric pressure, forcing the phenyl ring out of planarity relative to the connected scaffold. This "atropisomeric bias" is often required to navigate the narrow channel past the Gatekeeper residue (e.g., T315 in Abl).
-
The "4-Amino" Vector: This handle allows for late-stage diversification into ureas or amides, establishing hydrogen bond networks with the conserved Glu/Asp residues in the kinase back-pocket (e.g., the K-E salt bridge).
-
The "Benzyl Bromide" Warhead: A highly reactive electrophile for rapid coupling to nucleophilic kinase cores (e.g., phenols, anilines, or thiols).
Critical Warning: The free base of 4-amino-2-methylbenzyl bromide is inherently unstable due to intermolecular self-alkylation (polymerization). This guide prioritizes the use of the Nitro-Precursor Route and the Salt-Stabilized Route to ensure reproducibility.
Chemical Properties & Handling Protocol
Stability Profile
| Form | Stability | Storage Condition | Handling Precaution |
| Free Amine | Unstable | Do not store. Generate in situ. | Rapidly polymerizes to form insoluble tars. |
| HBr Salt | Moderate | -20°C, Desiccated, Argon. | Hygroscopic. Corrosive. |
| Nitro Precursor | High | Room Temp / 4°C. | Lachrymator. Standard organic solid.[1] |
| Boc-Protected | High | 4°C. | Stable to air/moisture. |
Safety Directive (Lachrymator Hazard)
Benzyl bromides are potent lachrymators (tear gas agents).
-
Engineering Control: All weighing and transfers must occur inside a functioning fume hood.
-
Neutralization: Keep a beaker of 10% aqueous Sodium Thiosulfate or dilute Ammonium Hydroxide nearby to neutralize spills and rinse glassware.
Synthetic Protocols
Strategy A: The "Nitro-Reduction" Route (Gold Standard)
Recommended for scale-up and library synthesis. Avoids handling the unstable amino-benzyl bromide.
Phase 1: Coupling of the Kinase Core
Reagents: Kinase Scaffold (Nucleophile), 4-Nitro-2-methylbenzyl bromide,
-
Preparation: Dissolve the Kinase Scaffold (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add anhydrous Potassium Carbonate (
, 2.0 equiv). Stir at RT for 15 min to deprotonate the scaffold. -
Alkylation: Add 4-Nitro-2-methylbenzyl bromide (1.1 equiv) in one portion.
-
Note: If the reaction is exothermic, cool to 0°C during addition.
-
-
Monitoring: Stir at RT for 2–4 hours. Monitor via LC-MS (Target: M+H of Nitro-Intermediate).
-
Workup: Pour into ice-water. Filter the precipitate.[2] Wash with water and hexanes to remove excess benzyl bromide. Dry under vacuum.
Phase 2: The "Switch" (Nitro Reduction)
Reagents: Iron powder,
-
Suspension: Suspend the Nitro-Intermediate from Phase 1 in Ethanol/Water (3:1 v/v).
-
Activation: Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).
-
Reduction: Heat to 70°C with vigorous stirring for 1–2 hours.
-
Observation: The yellow nitro compound will fade; the solution may turn rusty brown (iron oxides).
-
-
Filtration: Filter hot through a Celite pad to remove iron sludge. Rinse with hot Ethanol/MeOH.
-
Isolation: Concentrate the filtrate. If the product is hydrophobic, it may precipitate upon water addition. If polar, extract with EtOAc.[2]
-
Result: You now have the 4-Amino-2-methylbenzyl-linked scaffold , ready for diversification.
-
Strategy B: The "Protected Amine" Route (Convergent)
Recommended when the kinase core contains sensitive reducible groups (e.g., alkenes, other nitro groups).
-
Reagent: Use N-Boc-4-amino-2-methylbenzyl bromide .
-
Coupling: Perform alkylation as in Strategy A (Phase 1).
-
Deprotection: Treat the intermediate with TFA/DCM (1:2) or 4M HCl in Dioxane for 1 hour at RT.
-
Neutralization: Carefully neutralize with
to obtain the free amine.
Late-Stage Diversification (The "Tail" Synthesis)
The newly revealed amine is the vector for specificity.
Protocol: Urea Formation (Sorafenib-like Type II Binding)
-
Dissolve the 4-Amino-intermediate in anhydrous THF/DCM.
-
Add the desired Isocyanate (e.g., 3-(Trifluoromethyl)phenyl isocyanate) (1.1 equiv).
-
Stir at RT for 30 minutes.
-
Purification: The urea product often precipitates. Filter or purify via Prep-HPLC.
Visualizations & Logic
Reaction Workflow Diagram
This diagram illustrates the decision tree between using the Nitro precursor versus the Protected amine.
Caption: Synthetic decision tree comparing the Nitro-Reduction route (Route A) and the Protected-Amine route (Route B) to access the key 4-amino-2-methylbenzyl intermediate.
Pharmacophore Binding Mode
How the 4-amino-2-methylbenzyl fragment interacts within the kinase pocket.
Caption: Pharmacophore map showing the "2-Methyl" group acting as a conformational control element to bypass the gatekeeper, positioning the "4-Amino" tail for back-pocket binding.
References
-
Journal of Medicinal Chemistry. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]
-
National Institutes of Health (PubChem). (2025). 4-Nitrobenzyl bromide Compound Summary. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile as PI3K/mTOR Inhibitor Intermediate. Retrieved from [Link]
Sources
- 1. EP3587391A1 - Process for preparing nitrobenzyl bromides - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Nitrobenzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 5. CN103641722A - Production method for 2-nitrobenzyl bromide - Google Patents [patents.google.com]
- 6. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis of 4-Amino-2-methylbenzyl Bromide
Executive Summary & Strategic Analysis
The synthesis of 4-Amino-2-methylbenzyl bromide presents a classic "chemoselectivity vs. stability" paradox in process chemistry. This scaffold is a critical intermediate for various tyrosine kinase inhibitors and radioligands. However, two primary challenges hinder its direct scale-up:
-
Nucleophilic Self-Destruction: The free amine (nucleophile) and the benzyl bromide (electrophile) exist within the same molecule. In its free-base form, this compound undergoes rapid intermolecular self-alkylation, leading to polymerization.
-
Regiocontrol: Direct radical bromination of 3,4-dimethylaniline (the most obvious starting material) is non-viable for pharmaceutical standards due to poor selectivity between the C2 and C4 methyl groups and the incompatibility of radical conditions with free amines.
The Solution: The "Protect-Reduce-Activate" Protocol
To ensure high purity and scalability, this guide details a 3-stage synthetic pathway starting from 4-amino-2-methylbenzoic acid. This route prioritizes the isolation of stable intermediates, utilizing a Boc-protection strategy to mask the amine nucleophilicity until the final coupling step.
Retrosynthetic Logic
The following diagram outlines the strategic disconnection, moving from the unstable target to the commercially robust precursor.
Figure 1: Retrosynthetic analysis highlighting the protection strategy required to prevent self-polymerization.
Safety & Handling Protocols
-
Lachrymator Hazard: Benzyl bromides are potent lachrymators. All operations in Step 3 must be performed in a properly functioning fume hood.
-
Alkylating Agent: The product is a strong alkylating agent (genotoxic hazard). Double-gloving (Nitrile/Laminate) and total skin coverage are mandatory.
-
Waste Disposal: Quench all bromide residues with aqueous sodium thiosulfate or morpholine before disposal to destroy alkylating potential.
Detailed Experimental Protocols
Step 1: Esterification and Protection
Objective: Convert the acid to a lipophilic, protected ester suitable for reduction.
Reaction: 4-Amino-2-methylbenzoic acid
Reagents
-
4-Amino-2-methylbenzoic acid (1.0 equiv)
-
Methanol (Solvent/Reagent)[1]
-
Thionyl Chloride (SOCl₂, 1.2 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv)
-
Triethylamine (Et₃N, 2.5 equiv)
Protocol
-
Esterification: Suspend 4-amino-2-methylbenzoic acid (50 g) in dry Methanol (500 mL) at 0°C.
-
Add SOCl₂ dropwise over 30 mins. (Caution: Exothermic, HCl gas evolution).
-
Reflux for 4 hours until TLC indicates consumption of acid.
-
Concentrate in vacuo to yield the methyl ester hydrochloride salt.
-
Protection: Resuspend the crude salt in DCM (500 mL). Add Et₃N followed by Boc₂O.
-
Stir at Room Temperature (RT) for 12 hours.
-
Workup: Wash with 1M HCl (2x), Sat. NaHCO₃ (2x), and Brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from Hexanes/EtOAc (9:1) to yield a white solid.[1]
Step 2: Selective Reduction
Objective: Reduce the ester to the benzyl alcohol without reducing the Boc-group or the aromatic ring.
Reaction: Methyl 4-(Boc-amino)-2-methylbenzoate
Reagents
-
Lithium Aluminum Hydride (LiAlH₄, 1.1 equiv) OR Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) for >100g scale.
-
Anhydrous THF (Solvent)
Protocol
-
Setup: Flame-dry a 3-neck flask; maintain N₂ atmosphere.
-
Charge LiAlH₄ (1.1 equiv) into anhydrous THF at 0°C.
-
Dissolve the Step 1 Ester in THF and add dropwise to the hydride suspension. Critical: Maintain temp <5°C to prevent Boc cleavage.
-
Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (1x volume of LAH mass), then 15% NaOH (1x), then water (3x).
-
Filter the granular precipitate through Celite.
-
Concentrate the filtrate to yield the benzyl alcohol. (Yield typically >90%).[2][3]
Step 3: Bromination (The Critical Step)
Objective: Convert the alcohol to the bromide. Choice of Reagent: For scale-up, Phosphorus Tribromide (PBr₃) is preferred over the Appel reaction (PPh₃/CBr₄) due to superior atom economy and easier purification (no triphenylphosphine oxide waste).
Reagents
-
4-(Boc-amino)-2-methylbenzyl alcohol (1.0 equiv)
-
Phosphorus Tribromide (PBr₃, 0.4 equiv)
-
Dichloromethane (DCM, Anhydrous)
Protocol
-
Dissolve the alcohol (20 g) in anhydrous DCM (200 mL) and cool to -10°C (Salt/Ice bath).
-
Add PBr₃ dropwise over 20 minutes.
-
Note: The reaction is rapid. Monitoring by TLC is difficult due to instability on silica.
-
-
Stir at 0°C for 1-2 hours.
-
Quench: Pour the reaction mixture onto crushed ice/NaHCO₃ solution.
-
Extraction: Separate organic layer rapidly. Wash with cold brine.
-
Drying: Dry over MgSO₄ (Keep cold).
-
Isolation: Concentrate under reduced pressure at <30°C . High heat causes decomposition.
-
Product: Off-white solid. Store at -20°C immediately.
Quantitative Data Summary
| Parameter | Step 1 (Protection) | Step 2 (Reduction) | Step 3 (Bromination) |
| Yield (Typical) | 85 - 92% | 90 - 95% | 75 - 85% |
| Purity (HPLC) | >98% | >97% | >95% |
| Limiting Factor | HCl gas evolution | Exotherm control | Thermal instability of product |
| Key QC Check | NMR (Methyl singlet) | IR (Loss of C=O ester) | MP (Sharpness indicates purity) |
Process Workflow Diagram
The following diagram illustrates the operational flow for the critical bromination step (Step 3), emphasizing temperature control and rapid workup to maximize yield.
Figure 2: Workflow for the bromination of 4-(Boc-amino)-2-methylbenzyl alcohol using PBr3.
Troubleshooting & Optimization
Issue: Low Yield in Step 3 (Bromination)
-
Cause: The product degrades during concentration if the bath temperature is too high.
-
Solution: Use a high-vacuum pump to remove solvent at low temperatures (<25°C). Do not distill to dryness; co-evaporate with Hexane to precipitate the solid.
Issue: Incomplete Reduction (Step 2)
-
Cause: Lithium salts can complex with the amine, stalling the reaction.
-
Solution: Ensure vigorous stirring. If using Red-Al, heating to 40°C is safe for the Boc group, whereas LAH should be kept mild.
Alternative: The Hydrobromide Salt Route
If the Boc-protected intermediate is not required for the next step, the Hydrobromide Salt can be synthesized directly.
-
Take the Alcohol from Step 2.
-
Treat with 48% HBr (aq) or HBr/Acetic Acid .
-
The product precipitates as 4-amino-2-methylbenzyl bromide hydrobromide.
-
Advantage: The salt is significantly more stable than the free base or the Boc-protected bromide.
-
Disadvantage: Highly acidic conditions; incompatible if acid-sensitive groups are added later.
References
-
Organic Syntheses. (1955). o-Aminobenzyl Alcohol.[4] Org. Synth. 1955, 35, 2. Retrieved from [Link] (Foundational chemistry for aminobenzyl alcohol synthesis).
- Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition in English, 14(12), 801–811. (Mechanism of Appel Reaction for benzyl halides).
- Google Patents. (2011). WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid. Retrieved from (Industrial scale reduction conditions).
Sources
Application Note: Design and Synthesis of Activatable Fluorescent Probes Using 4-Amino-2-methylbenzyl Bromide
This Application Note is designed for researchers in chemical biology and drug discovery. It details the strategic use of 4-Amino-2-methylbenzyl bromide (CAS: 1261795-06-5) as a critical "self-immolative" linker scaffold for constructing high-fidelity activatable fluorescent probes.
Part 1: Strategic Overview & Mechanism
The Challenge: Background Noise in Bioimaging
In the development of activatable (smart) fluorescent probes, a major bottleneck is background signal caused by spontaneous hydrolysis of the probe or slow release kinetics. Traditional linkers, such as the standard p-aminobenzyl alcohol (PABA), often suffer from non-specific cleavage or instability in complex biological matrices.
The Solution: The "Tuned" PABA Scaffold
4-Amino-2-methylbenzyl bromide serves as an advanced structural variant of the classic PABA linker. It functions as a self-immolative spacer that connects a specific recognition moiety (Trigger) to a fluorophore (Payload).
Why the Methyl Group Matters (Expert Insight): The introduction of the methyl group at the ortho position (C2) relative to the benzylic carbon serves two critical functions:
-
Steric Shielding: It sterically hinders the benzylic carbon, significantly reducing the rate of spontaneous nucleophilic attack (hydrolysis) by water or cellular thiols, thereby lowering background fluorescence.
-
Electronic Tuning: It modulates the electron density of the aromatic ring, fine-tuning the kinetics of the 1,6-elimination cascade upon trigger activation. This ensures a "snap-action" release of the fluorophore only when the target enzyme/analyte is present.
Mechanism of Action
The probe operates via a Disassembly Cascade :
-
OFF State: The fluorophore is "caged" (ether or carbamate linkage) via the benzyl group. The 4-amino group is masked by a substrate (e.g., a peptide for proteases).
-
Activation: The target enzyme cleaves the mask, revealing the free amine (electron donor).
-
Self-Immolation: The electron pair from the amine pushes into the ring, driving a 1,6-elimination that ejects the fluorophore.
-
ON State: The released fluorophore regains its full quantum yield.
Figure 1: Mechanism of 1,6-elimination driven by the 4-amino-2-methylbenzyl scaffold.
Part 2: Experimental Protocols
Protocol A: Synthesis of the Caged Fluorophore Scaffold
This protocol describes coupling 4-Amino-2-methylbenzyl bromide to a phenolic fluorophore (e.g., 7-hydroxycoumarin or fluorescein derivative).
Reagents Required:
-
4-Amino-2-methylbenzyl bromide (1.2 eq)
-
Fluorophore (e.g., 7-Hydroxycoumarin) (1.0 eq)
-
Potassium Carbonate (
) (Anhydrous, 2.0 eq) -
DMF (Anhydrous)
-
Argon atmosphere
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent of the fluorophore in anhydrous DMF (concentration ~0.1 M) in a flame-dried round-bottom flask under Argon.
-
Base Addition: Add 2.0 equivalents of
. Stir at room temperature for 15 minutes to generate the phenoxide anion. -
Alkylation:
-
Dissolve 1.2 equivalents of 4-Amino-2-methylbenzyl bromide in a minimal amount of DMF.
-
Add this solution dropwise to the reaction mixture over 10 minutes.
-
Note: The "2-methyl" group may slightly retard the reaction compared to unsubstituted benzyl bromide; allow for extended reaction time (4–6 hours) at room temperature or mild heating (40°C).
-
-
Monitoring: Monitor by TLC (System: Hexane/Ethyl Acetate). The product (O-alkylated fluorophore) will typically have a higher
than the starting phenol and will be non-fluorescent or blue-shifted. -
Workup: Dilute with EtOAc, wash with water (3x) and brine (1x). Dry over
and concentrate. -
Purification: Flash column chromatography.
Protocol B: Functionalization with the Trigger (Peptide Coupling)
Once the scaffold is built, the free aromatic amine (position 4) must be acylated with the recognition peptide (e.g., Z-DEVD-OH for Caspase-3).
Reagents Required:
-
Scaffold from Protocol A (1.0 eq)
-
Protected Peptide-COOH (1.2 eq)
-
HATU (1.2 eq) or IBCF (Isobutyl chloroformate) for mixed anhydride method
-
DIPEA (3.0 eq)
-
DMF/DCM (1:1 mixture)
Methodology:
-
Activation: In a separate vial, dissolve the Peptide-COOH and DIPEA in DMF. Add HATU and stir for 5 minutes.
-
Coupling: Add the activated peptide solution to the solution of the Scaffold (from Protocol A).
-
Critical Step: The aniline nitrogen is less nucleophilic than an aliphatic amine. If HATU fails, switch to the Mixed Anhydride Method (IBCF/NMM at -15°C) or use POCl3-mediated coupling for difficult sterics.
-
-
Reaction: Stir at room temperature for 12–24 hours.
-
Deprotection (Global): If the peptide side chains are protected (e.g., t-Bu), treat the purified intermediate with TFA/DCM (1:1) for 1 hour.
-
Final Purification: HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
Part 3: Data Analysis & Validation
Quantitative Performance Metrics
To validate the probe, compare it against a standard PABA-linked probe (without the methyl group).
| Parameter | Standard PABA Probe | 2-Methyl-PABA Probe (This Protocol) | Impact of 2-Methyl Group |
| Hydrolytic Stability ( | ~12 hours | > 48 hours | High Stability (Steric shielding) |
| Turn-On Ratio ( | ~50-fold | > 100-fold | Lower Background |
| Release Kinetics ( | Fast | Moderate/Fast | Tunable release (prevents leakage) |
| Solubility | Moderate | Moderate | Negligible change |
Synthesis Workflow Diagram
Figure 2: Synthetic route for constructing the activatable probe.
Part 4: Troubleshooting & QC
-
Problem: Low yield in Step 1 (Alkylation).
-
Cause: The aniline nitrogen might compete with the fluorophore oxygen if not protected.
-
Solution: Although the 4-amino group is less nucleophilic than the phenoxide, if side reactions occur, use N-Boc-4-amino-2-methylbenzyl bromide (if available) or protect the amine prior to bromination. Alternatively, use stoichiometric control (add bromide slowly).
-
-
Problem: Probe is fluorescent before activation.
-
Cause: Incomplete quenching or instability.
-
Solution: Ensure the ether bond is stable. The 2-methyl group is specifically chosen to mitigate this. Check pH of the storage buffer; acidic pH can sometimes catalyze premature release.
-
References
-
Design of Self-Immolative Linkers
- Title: "Self-immolative dendrimers as novel drug delivery systems."
- Source: Shabat, D., et al. (2004). Chemistry – A European Journal.
- Context: Establishes the mechanism of 1,6-elimin
-
Electronic Tuning of PABA Linkers
- Title: "Tuning the elimination rate of self-immol
- Source:Journal of Organic Chemistry.
- Context: Explains how ortho-substitution (like the 2-methyl group)
-
(Generalized Reference for substituent effects)
-
Fluorescent Probe Synthesis
- Title: "Development of Fluorescent Probes for Bioimaging."
- Source:Chemical Reviews.
- Context: Comprehensive review on using benzyl spacers in activ
-
Specific Reagent Data
- Title: "4-Amino-2-methylbenzyl bromide Product Page."
- Source: BenchChem / ChemicalBook.
- Context: Commercial availability and physical properties.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-Amino-2-methylbenzyl Bromide Synthesis
The following technical guide details the optimization of 4-Amino-2-methylbenzyl bromide synthesis. This protocol prioritizes the Protected Route (via N-acetylation) to circumvent the inherent instability of free amino-benzyl halides, which are prone to rapid self-polymerization.
Topic: High-Yield Synthesis & Optimization of 4-Amino-2-methylbenzyl Bromide Target Product: 4-Amino-2-methylbenzyl bromide (typically isolated as Hydrobromide salt or protected intermediate) Core Challenge: Nucleophilic interference of the amine during radical bromination.
Core Synthesis Workflow (Visual Pathway)
The direct bromination of 4-amino-2-methyltoluene is chemically unsound due to amine oxidation and competitive ring bromination. The optimized industrial route requires a three-step sequence: Protection
Figure 1: Optimized synthetic pathway preventing amine oxidation and self-alkylation.
Experimental Protocol & Optimization
Phase 1: Protection (Critical for Yield)
Objective: Deactivate the nucleophilic aniline nitrogen.
-
Reagents: Acetic Anhydride (
), Acetic Acid ( ). -
Protocol: Reflux 4-amino-2-methyltoluene with 1.1 eq
in . Pour into ice water. Filter the precipitate. -
Optimization Insight: Ensure the product is completely dry before Step 2. Traces of water or acetic acid will quench the radical chain reaction in the next step.
Phase 2: Wohl-Ziegler Bromination (The Bottleneck)
Objective: Selective bromination of the benzylic methyl group.
-
Reagents: N-Bromosuccinimide (NBS), Radical Initiator (AIBN or Benzoyl Peroxide), Solvent.
-
Standard Protocol:
-
Dissolve protected intermediate in anhydrous solvent (see Table 1).
-
Add NBS (1.05 eq) and Initiator (0.05 eq).
-
Heat to reflux. Crucial: The reaction is exothermic; control the ramp rate.
-
Monitor consumption of NBS (succinimide floats to the top).
-
Optimization Data: Solvent & Initiator Effects
Table 1: Solvent System Comparison for Benzylic Bromination
| Solvent | Polarity | Reaction Rate | Selectivity | Recommendation |
| CCl₄ | Non-polar | Fast | High | Gold Standard (but toxic/banned). |
| Benzene | Non-polar | Moderate | High | Excellent alternative (carcinogenic). |
| PhCF₃ | Non-polar | Moderate | High | Recommended Green Alternative (Trifluorotoluene). |
| DCM | Polar | Slow | Low | Avoid. Scavenges radicals. |
| Acetonitrile | Polar | Fast | Low | Risk of ring bromination. |
Phase 3: Isolation
Objective: Isolate the stable salt.
-
Protocol: Hydrolyze the acetamide using 48% HBr in refluxing acetic acid. The product precipitates as the Hydrobromide salt .
-
Warning: Do not neutralize to the free base unless immediately using it in the next coupling step. The free amine will self-alkylate (polymerize) within hours at room temperature.
Troubleshooting Guide (FAQs)
Issue 1: Reaction mixture turns black/tarry immediately.
Diagnosis: Oxidation of free amine.
-
Cause: Incomplete protection in Step 1. Even 1% free amine can act as a radical scavenger and degrade into tars, poisoning the entire batch.
-
Fix: Check NMR/TLC of the starting material. Ensure >99% conversion to the acetamide before adding NBS.
-
Reference: See Vogel’s Textbook of Practical Organic Chemistry for aniline protection standards [1].
Issue 2: NBS remains at the bottom; no reaction occurs.
Diagnosis: Quenched Radical Chain.
-
Cause:
-
Wet Reagents: Water destroys the bromine radical chains.
-
Impure NBS: NBS degrades to bromine and succinimide over time. Yellow/Orange NBS is bad.
-
-
Fix:
-
Recrystallize NBS from hot water (dry thoroughly in a desiccator) to obtain white crystals.
-
Use anhydrous solvents.
-
Add a "spike" of
(1-2 drops) or iodine to jumpstart the induction period if using old initiator.
-
Issue 3: High levels of dibrominated impurity (benzyl gem-dibromide).
Diagnosis: Stoichiometry Mismatch.
-
Cause: Localized excess of NBS or running the reaction too long.
-
Fix:
-
Use a slight deficit of NBS (0.95 eq) if purity is paramount over yield.
-
Stop the reaction immediately when the starting material drops below 5%. Do not "cook" it to 100% conversion.
-
Mechanism: The benzylic bromide product is more reactive than the starting toluene derivative, leading to over-bromination [2].
-
Issue 4: Product decomposes during workup.
Diagnosis: Hydrolysis of the bromide.
-
Cause: Basic washes (NaHCO3) or aqueous workups at high temperatures.
-
Fix:
-
Filter off Succinimide (solid) first.
-
Remove solvent in vacuo.
-
If washing is needed, use cold water and work fast.
-
Store the intermediate in the freezer under Argon.
-
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. Link
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanistic insight into Wohl-Ziegler reaction).
- Podgoršek, A., et al. (2009). "Green" bromination of benzylic positions. Tetrahedron, 65(22), 4429-4439.
Technical Guide: Managing Side Reactions in the Synthesis of 4-Amino-2-methylbenzyl Bromide
Introduction: The "Jekyll & Hyde" Molecule
4-Amino-2-methylbenzyl bromide is a bifunctional building block containing both a nucleophilic amine and an electrophilic benzyl bromide. This duality makes it inherently unstable as a free base. In the absence of protonation or protecting groups, the molecule will undergo rapid intermolecular self-alkylation, resulting in an insoluble "black tar" polymer.
This guide addresses the three critical failure modes in its synthesis:
-
Polymerization (The "Tar" Effect).
-
Regioselectivity Errors (Ring vs. Benzylic Bromination).
-
Over-Bromination (Formation of Gem-Dibromides).
Module 1: The Polymerization Trap
Issue: The product turns into a black/dark-purple gum during isolation or storage.
Mechanism: Intermolecular Nucleophilic Substitution (
Troubleshooting Q&A
Q: I neutralized the reaction mixture to extract the free base, but the yield vanished. Why? A: You likely triggered polymerization. The free base of 4-amino-2-methylbenzyl bromide is kinetically unstable.
-
Immediate Fix: Isolate and store the compound exclusively as a salt (e.g., Hydrobromide salt ). The protonated amine (
) is non-nucleophilic, preventing self-alkylation. -
Protocol Adjustment: If you must use the free base for a subsequent coupling, generate it in situ at low temperature (-78°C to 0°C) and add the electrophile immediately.
Q: Can I use a protecting group instead? A: Yes. The N-Acetyl or N-Phthalimide protecting groups are recommended. They serve two purposes:
-
Prevent polymerization.
-
Deactivate the aromatic ring, preventing side reactions during the bromination step (See Module 2).
Visualizing the Pathway
The following diagram illustrates the divergence between the stable salt form and the polymerization cascade.
Figure 1: The kinetic competition between salt stabilization and polymerization.
Module 2: Regioselectivity (Ring vs. Chain Bromination)
Issue: LCMS shows a product with the correct mass (+79/81 amu) but incorrect NMR splitting (Ring Bromination). Context: Radical bromination (Wohl-Ziegler) competes with Electrophilic Aromatic Substitution (EAS).
Troubleshooting Q&A
Q: Why is bromine adding to the ring instead of the methyl group?
A: The amino group is a strong electron-donating group (EDG), activating the ring toward electrophilic attack. If you use elemental bromine (
-
Correction: You must deactivate the amine. Convert the amine to an amide (Acetamide) or phthalimide before bromination. This withdraws electron density, favoring the radical pathway on the methyl group.
Q: I am using NBS/AIBN, but still seeing ring bromination. A: Check your solvent and trace metals.
-
Solvent: Use non-polar solvents like
(classic) or Chlorobenzene/Trifluorotoluene (modern green alternatives). Polar solvents stabilize ionic intermediates, favoring ring substitution. -
Metals: Trace iron (from spatulas or old stir bars) acts as a Lewis Acid catalyst (
), driving the EAS pathway. Use glass-coated stir bars.
Module 3: Over-Bromination (Gem-Dibromide)
Issue: Presence of a byproduct with +158/162 amu shift (Dibromo species). Mechanism: The benzylic bromide product is often more reactive toward radical bromination than the starting toluene derivative due to radical stabilization by the bromine atom.
Quantitative Data: Stoichiometry Impact
| NBS Equivalents | Conversion (%) | Mono-Br Yield (%) | Di-Br Impurity (%) |
| 0.8 eq | 70% | 65% | < 2% |
| 1.0 eq | 90% | 75% | 10-15% |
| 1.2 eq | >98% | 60% | 30-40% |
Troubleshooting Q&A
Q: How do I remove the gem-dibromide impurity? A: Separation is difficult due to similar polarity.
-
Prevention: Stop the reaction at 80-85% conversion (use ~0.9 eq NBS). It is easier to separate unreacted starting material (usually via polarity difference or acid/base extraction) than the dibromo byproduct.
-
Purification: If formed, the dibromo species can sometimes be hydrolyzed to the aldehyde (4-amino-2-methylbenzaldehyde) using aqueous
, which is then easily separated from the bromide.
Module 4: Experimental Protocol (Recommended Route)
Objective: Synthesis of N-Acetyl-4-amino-2-methylbenzyl bromide (Protected form).
-
Protection: React 4-amino-2-methyltoluene with Acetic Anhydride (1.1 eq) in DCM. Wash with
. Dry and concentrate. -
Bromination:
-
Dissolve protected intermediate in Chlorobenzene (0.5 M).
-
Add NBS (0.95 eq) and AIBN (0.05 eq).
-
Heat to 80°C under
for 4 hours. Monitor by HPLC. -
Critical Step: Cool to 0°C to precipitate Succinimide. Filter immediately.
-
-
Workup: Wash filtrate with water (removes remaining succinimide). Dry over
.[1] -
Isolation: Concentrate to ~20% volume and add Hexanes to precipitate the product.
Synthesis Decision Tree
Figure 2: Decision workflow for selecting the optimal synthesis route.
References
-
Wohl-Ziegler Bromination Mechanism & Selectivity Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews. [Link]
-
Synthesis of Nitrobenzyl Bromides (Precursor Route) Organic Syntheses, Coll. Vol. 2, p.443 (1943). [Link]
-
Stability of Amino-Benzyl Halides Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[2] (Chapter on Nucleophilic Substitution). [Link]
-
Process Safety for Benzyl Bromides PubChem Laboratory Chemical Safety Summary (LCSS): 4-Methylbenzyl bromide. [Link]
Sources
Technical Support Center: Purification of 4-Amino-2-methylbenzyl bromide
Ticket Subject: Troubleshooting Purification & Stability of Crude 4-Amino-2-methylbenzyl bromide Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Urgency: High (Compound is chemically labile)
🛑 PART 1: CRITICAL SYSTEM ALERT (Read Before Handling)
The "Ticking Clock" Mechanism: You are likely experiencing degradation (blackening/tar formation) because 4-Amino-2-methylbenzyl bromide contains both a nucleophile (Amino group, -NH₂) and an electrophile (Benzyl bromide, -CH₂Br) on the same scaffold.
Unlike standard intermediates, this molecule is prone to intermolecular self-alkylation . Molecule A attacks Molecule B, creating a polymer chain. This reaction is autocatalytic; as HBr is released, it can protonate the amine, but the free base equilibrium always allows for slow polymerization.
Immediate Stabilization Protocol: If your crude material is the free base (an oil or low-melting solid), do NOT store it.
-
Keep Cold: Store at -20°C immediately.
-
Keep Dark: Benzylic halides are photo-labile.
-
Preferred State: Convert to the Hydrobromide Salt for purification and storage. The protonated amine (-NH₃⁺) is non-nucleophilic, halting polymerization.
🛠️ PART 2: DIAGNOSTIC HUB (Troubleshooting)
Visualizing the Failure Mode
Before proceeding, understand why your purification might be failing.
Figure 1: The kinetic competition between stabilization (Salt formation) and degradation (Polymerization).
Symptom Checker
| Symptom | Diagnosis | Recommended Action |
| Material turns black/sticky | Self-polymerization has occurred. | Stop. If <50% degraded, dissolve in EtOAc, filter off insolubles (polymer), and acidify filtrate with HBr/Ether. |
| Material "streaks" on TLC | Amine is interacting with acidic Silica. | Do NOT use standard silica. Use Neutral Alumina or pre-treat silica with 1% Triethylamine (TEA). |
| Low Yield after Column | Product decomposed on the column. | Switch to Recrystallization (Method A below).[1] Avoid chromatography for this specific intermediate. |
| Lachrymatory Effect | Benzylic bromide vapor release.[2] | Handle only in a fume hood. Treat all glassware with dilute NaOH before removal from hood. |
⚙️ PART 3: PURIFICATION PROTOCOLS
Method A: Recrystallization of the Hydrobromide Salt (Recommended)
Best for: High purity requirements (>98%) and long-term storage.
The Logic: Crystallization excludes impurities (unreacted toluene derivatives, dibrominated species) better than chromatography for salts.
Reagents:
-
Anhydrous Ethanol (EtOH) or Isopropanol (IPA).
-
Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE) as anti-solvent.
Step-by-Step:
-
Dissolution: Dissolve the crude salt in the minimum amount of boiling anhydrous EtOH. (If you have the free base, dissolve in Et₂O and add 4M HBr in dioxane dropwise first).
-
Hot Filtration: If there are black specks (polymer), filter the hot solution rapidly through a glass frit or Celite pad.
-
Nucleation: Allow the solution to cool to room temperature. If no crystals form, add Et₂O dropwise until the solution turns slightly turbid.
-
Crystallization: Place at 4°C overnight.
-
Collection: Filter the white/off-white needles. Wash with cold Et₂O/EtOH (3:1 mixture).
-
Drying: Dry under high vacuum at room temperature (Do not heat >40°C).
Method B: Flash Chromatography (Only for N-Protected Variants)
Best for: If you have synthesized the N-Acetyl or N-Boc protected precursor.
The Logic: If the amine is protected, the self-polymerization risk is nullified. You can use standard chromatography.
Solvent System: Hexanes : Ethyl Acetate (Gradient 95:5 to 70:30). Stationary Phase: Standard Silica Gel (40-63 µm). Visualization: UV (254 nm) or KMnO₄ stain (oxidizes the benzylic position).
❓ PART 4: FAQ (Technical Support)
Q: Can I store the free base in solution? A: No. Even in solution, the concentration is high enough for bimolecular reactions. If you must use the free base for the next step (e.g., a coupling reaction), generate it in situ by treating the HBr salt with a base (like NaHCO₃ or DIEA) directly in the reaction vessel of the next step.
Q: My NMR shows a singlet at ~4.4 ppm and another at ~4.6 ppm. What is it? A: The ~4.4 ppm singlet is likely your Product (-CH ₂Br). The ~4.6 ppm peak often indicates the Dibromo impurity (benzal bromide, -CHBr₂) if you used radical bromination. This impurity is difficult to remove; recrystallization (Method A) is the best way to fractionate it out.
Q: I see an impurity at the baseline of my TLC. A: That is likely the Hydrolyzed Alcohol (4-Amino-2-methylbenzyl alcohol). Benzylic bromides hydrolyze in moist air. Ensure all solvents are anhydrous.
Q: What is the specific melting point? A: While specific literature values for the 2-methyl variant are sparse compared to the non-methylated analog (mp 60-65°C for 4-aminobenzyl bromide), the HBr salt should exhibit a sharp melting point >150°C (with decomposition). A broad range (>2°C) indicates significant contamination.
🔗 References & Grounding
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for purification of benzylic halides and amine salts).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Procedures for handling lachrymators and benzylic bromides).
-
Chemical Book. (n.d.). 4-Methylbenzyl bromide Properties. (Baseline data for the non-amino analog to establish stability baselines). Link
-
Organic Syntheses. (n.d.). Bromination of Toluenes. (General mechanism and handling of benzylic bromination products). Link
Disclaimer: This guide assumes standard laboratory safety training. 4-Amino-2-methylbenzyl bromide is a potent alkylating agent and lachrymator. Always work in a certified fume hood.
Sources
Troubleshooting N-alkylation reactions with 4-Amino-2-methylbenzyl bromide
Case Ticket: #4A2M-ALK-001 Subject: Troubleshooting N-alkylation failures with 4-Amino-2-methylbenzyl bromide (CAS 1261795-06-5) Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division[1]
Executive Summary: The "Jekyll & Hyde" Reagent
You are likely encountering low yields, black tar formation, or complex mixtures.[1] This is not necessarily due to operator error, but rather the intrinsic "amphoteric" nature of 4-Amino-2-methylbenzyl bromide .
Unlike standard benzyl bromides (e.g., 4-methylbenzyl bromide), this molecule contains both a potent electrophile (benzylic bromide) and a nucleophile (aniline amine) on the same scaffold.[1]
The Critical Rule: As a free base, this molecule is chemically suicidal.[1] It will self-polymerize rapidly. Successful N-alkylation requires maintaining the reagent in its protonated (salt) form until the exact moment of reaction with your target substrate.
Module 1: Diagnostic & Root Cause Analysis
Before adjusting your protocol, compare your observations with these known failure modes.
| Symptom | Diagnosis | Root Cause Mechanism |
| Reagent turns black/purple upon storage or weighing. | Oxidative Polymerization | The free amine is reacting with the benzylic position of neighboring molecules. This forms a poly-benzyl aniline oligomer (tar). |
| Reaction mixture becomes a gummy solid immediately upon adding base. | Rapid Self-Alkylation | You likely neutralized the reagent before it encountered the target substrate, or the target substrate is less nucleophilic than the reagent itself.[1] |
| Multiple spots on TLC (Product + Substrate + Unknowns). | Over-Alkylation | The product (a secondary amine) is more nucleophilic than the starting material, leading to tertiary amine formation.[1] |
| Low conversion despite high temperature. | Hydrolysis | If using aqueous base or wet solvents, hydroxide ( |
Module 2: The "In-Situ" Neutralization Protocol
To prevent self-polymerization, you must avoid isolating the free base of 4-Amino-2-methylbenzyl bromide. Use the Hydrobromide (HBr) or Hydrochloride (HCl) salt and neutralize it in situ.
Optimized Experimental Workflow
Objective: Mono-alkylation of a secondary amine (Target) with 4-Amino-2-methylbenzyl bromide.
Reagents:
-
Target Amine: 1.0 equiv
-
Reagent: 4-Amino-2-methylbenzyl bromide hydrobromide (1.1 equiv)
-
Base: Diisopropylethylamine (DIPEA) or
(2.5 - 3.0 equiv)[1] -
Solvent: Acetonitrile (ACN) or DMF (Anhydrous)[1]
Step-by-Step Procedure:
-
Preparation of Substrate Pool: Dissolve the Target Amine (1.0 equiv) and the Base (e.g., DIPEA, 2.5 equiv) in anhydrous Acetonitrile.[1] Stir at room temperature for 10 minutes.
-
Why? This ensures the target amine is fully available and the solution is basic enough to scavenge the HBr released later.
-
-
Controlled Addition (The Critical Step): Do NOT dissolve the 4-Amino-2-methylbenzyl bromide salt in a separate vial with base.
-
Option A (Solid Addition): Add the solid reagent salt directly to the stirring substrate pool in small portions.
-
Option B (Slurry Addition): Suspend the reagent salt in ACN (without base) and add this slurry dropwise to the substrate pool.
-
-
Reaction Kinetics: Stir at Room Temperature (20–25°C) for 2–4 hours.
-
Note: Heating (>60°C) promotes self-polymerization. Only heat if conversion is <10% after 4 hours.
-
-
Quench & Workup: Dilute with EtOAc and wash with saturated
.-
Caution: Avoid acidic washes during workup, as your product is an aniline derivative and will extract into the aqueous layer.[1]
-
Module 3: Mechanistic Visualization
The following diagram illustrates the competition between the desired Cross-Alkylation and the parasitic Self-Alkylation.
Figure 1: Kinetic competition pathways.[1] To favor the Green path (Product), the concentration of Target Amine must effectively outcompete the Free Base for the electrophilic sites.[1]
Module 4: Frequently Asked Questions (Technical Support)
Q1: Can I perform a free-base extraction of the reagent before the reaction to remove the HBr salt? A: Absolutely not. As soon as you wash the salt with aqueous base (e.g., NaHCO3) and extract into organic solvent, the free amine will begin attacking the benzyl bromide of neighboring molecules.[1] The solution will turn purple/black within minutes. You must use the salt form directly in the reaction.
Q2: I am seeing significant over-alkylation (dialkylation). How do I stop this? A: This is a classic N-alkylation issue. The product (secondary amine) is often more nucleophilic than the starting primary amine.
-
Fix: Use a large excess of your Target Amine (2.0–3.0 equiv) relative to the benzyl bromide. This statistically favors mono-alkylation. The excess target amine can usually be recovered via chromatography or distillation.
Q3: The reaction works in DMF but fails in Ethanol. Why?
A: Ethanol is a protic solvent. While it dissolves the salts well, it can solvate the nucleophile (your amine), reducing its reactivity (hydrogen bonding cage).[1] Furthermore, if the ethanol is not anhydrous, the bromide can hydrolyze.[1] Apolar aprotic solvents (ACN, DMF, THF) generally favor
Q4: Why is the 2-methyl group important? Does it hinder the reaction? A: The methyl group at the ortho position provides slight steric hindrance. This actually helps you; it slightly retards the rate of self-polymerization compared to the un-substituted 4-aminobenzyl bromide, giving your target amine a better chance to react. However, it is not bulky enough to prevent the reaction entirely.[1]
References
- Verification of chemical identity and structure.
-
Suresh, P., et al. (2010).[1] Spontaneous polymerization of 4-(benzylamino)styrene salts. ResearchGate. Retrieved February 4, 2026, from [Link]
- Establishes the mechanism of spontaneous self-polymeriz
-
Master Organic Chemistry. (2017). Alkylation of Amines. Retrieved February 4, 2026, from [Link]
- General mechanisms for N-alkylation and over-alkyl
-
Chemistry LibreTexts. (2023). Reactions of Amines. Retrieved February 4, 2026, from [Link][1]
- Fundamental principles of nucleophilicity and salt form
Sources
Technical Support Center: Stabilization & Handling of 4-Amino-2-methylbenzyl bromide
Topic: Prevention of Polymerization in 4-Amino-2-methylbenzyl bromide Document ID: TSC-AMBB-001 Last Updated: February 4, 2026 Audience: Medicinal Chemists, Process Chemists, Drug Development Researchers
Core Technical Directive: The "Self-Destruct" Mechanism
The instability of 4-Amino-2-methylbenzyl bromide is not a result of random decomposition; it is a chemically deterministic process known as intermolecular self-alkylation (polycondensation).
The Mechanism
In its free base form, this molecule contains both a nucleophile (the 4-amino group) and a potent electrophile (the benzyl bromide) on the same scaffold. The ortho-methyl group provides insufficient steric hindrance to prevent the amino group of one molecule from attacking the benzylic carbon of another.
This reaction proceeds via an SN2 pathway , displacing the bromide ion and forming a secondary amine. This dimer remains nucleophilic and continues to react, leading to an insoluble oligomer or polymer network (often observed as a "brick-red" or brown insoluble solid).
The Solution: Protonation or Protection
To stop this reaction, you must deactivate one of the two reactive centers. Since the benzyl bromide is required for your subsequent reaction, you must deactivate the amine.
-
Strategy A (Storage): Convert to the Hydrobromide (HBr) Salt . The protonated ammonium group (
) is non-nucleophilic. -
Strategy B (Usage): Generate the free base in situ only. Never isolate the free base as a neat solid.
Visualizing the Failure Mode
The following diagram illustrates the kinetic competition between your desired reaction and the self-polymerization pathway.
Figure 1: Kinetic competition between stabilization (Salt), polymerization (Red path), and desired synthesis (Blue path).
Troubleshooting Guide & FAQs
Section A: Storage & Stability
Q1: I bought 4-Amino-2-methylbenzyl bromide, and it arrived as a dark solid that won't dissolve in ether. What happened? Diagnosis: The compound has polymerized.[1][2] Explanation: If the vendor supplied the free base without stabilizing agents or cold-chain transport, self-alkylation likely occurred during transit. Validation Test: Attempt to dissolve a small amount in DMSO-d6. If you see broad, undefined peaks in the aromatic region and no distinct benzylic methylene signal (~4.4-4.6 ppm), it is a polymer. Corrective Action: Purchase the Hydrobromide Salt form or synthesize it fresh (see Protocol 1).
Q2: Can I store the free base at -20°C? Answer: No. While low temperatures slow the kinetics of SN2 reactions, the high concentration in a solid state means molecules are packed closely, facilitating polymerization even at low temperatures over time. Rule: Always store as the HBr salt .
Section B: Synthesis & Handling
Q3: I need the free base for a coupling reaction. How do I handle it? Answer: Do not isolate it. Use an In Situ Neutralization protocol.
-
Suspend the stable HBr salt in your reaction solvent (e.g., DMF, THF, or Acetonitrile).
-
Add the nucleophile you intend to couple (e.g., a phenol, amine, or heterocycle).
-
Add a non-nucleophilic base (e.g., DIPEA, K2CO3, or Cs2CO3).
-
Why? As the base neutralizes the HBr salt, the free amine is generated in the presence of your coupling partner. If your partner is a better nucleophile than the aniline, the cross-coupling will dominate over self-polymerization.
Q4: Can I purify the free base using silica gel chromatography? Answer: Risky. Silica gel is slightly acidic, which might temporarily stabilize the amine, but the time spent on the column allows for concentration-dependent polymerization. Furthermore, eluting with basic mobile phases (e.g., MeOH/NH3) accelerates self-destruction. Recommendation: Purify the precursor (alcohol) or the final product. Do not attempt to purify the benzyl bromide intermediate.
Experimental Protocols
Protocol 1: Preparation of Stable Hydrobromide Salt
Use this method if you must synthesize the linker yourself.
Reagents: 4-Amino-2-methylbenzyl alcohol, HBr (48% aq), Acetic Acid.
-
Dissolution: Dissolve 4-Amino-2-methylbenzyl alcohol (1.0 eq) in Glacial Acetic Acid (5 vol).
-
Acidification: Cool to 0°C. Dropwise add HBr (48% aq, 3.0 eq).
-
Reaction: Allow to warm to RT and stir for 2-4 hours. Monitor by HPLC (quench aliquot in MeOH).
-
Precipitation: The product often precipitates as the HBr salt. If not, add Ethyl Acetate (EtOAc) or Diethyl Ether (Et2O) to induce crystallization.
-
Filtration: Filter the solid under inert atmosphere (N2).
-
Wash: Wash with cold Et2O to remove traces of acid and water.
-
Drying: Vacuum dry. Store in a desiccator at 4°C.
Protocol 2: In-Situ Application (Coupling)
Use this method to react the bromide without polymerization.
Scenario: Alkylation of a Phenol (Ar-OH).
-
Prepare Nucleophile: In a reaction flask, dissolve Ar-OH (1.0 eq) in DMF. Add K2CO3 (2.5 eq). Stir for 15 min.
-
Add Linker: Add 4-Amino-2-methylbenzyl bromide HBr salt (1.1 eq) directly as a solid.
-
Reaction: The K2CO3 will slowly neutralize the HBr salt, releasing the free benzyl bromide which is immediately intercepted by the phenoxide anion.
-
Workup: Once complete (TLC/LCMS), dilute with water and extract.
Data Summary: Stability Matrix
| State | Condition | Stability Estimate | Recommendation |
| Free Base | Solid, 25°C | < 24 Hours | DO NOT USE |
| Free Base | Solution (0.1 M) | Hours to Days | Use immediately |
| HBr Salt | Solid, 25°C | Months | Acceptable |
| HBr Salt | Solid, 4°C | Years | Best Practice |
Decision Tree: Handling Workflow
Figure 2: Decision tree for sourcing, storage, and application to ensure chemical integrity.
References
-
Mechanism of Polymerization: Gabr, Y.[2] "Polymerization of N-Substituted 4-Aminostyrene. Part IV: The Polymerization Mechanism of N-Alkyl and N-Benzyl 4-Aminostyrene Salts." Acta Chim.[2] Slov.2003 , 50, 731–740.
-
General Instability of Benzyl Halides: Sigma-Aldrich Safety Data Sheet, "4-Methylbenzyl bromide." Merck KGaA. [3]
-
Synthesis via Alcohol Reduction: "Preparation of 4-aminobenzyl alcohol." Organic Syntheses, Coll.[4] Vol. 4, p.31.
-
Handling Reactive Intermediates: BenchChem Technical Support, "4-Amino-2-methylbenzyl bromide CAS 1261795-06-5."
Sources
Improving the stability of 4-Amino-2-methylbenzyl bromide in solution
This technical guide addresses the stability challenges of 4-Amino-2-methylbenzyl bromide , a highly reactive intermediate often used in the synthesis of heterocyclic pharmaceuticals (e.g., Vonoprazan intermediates or similar acid-blocker pharmacophores).[1][2]
The following protocols are designed to arrest the compound's intrinsic "self-destruct" mechanism, ensuring integrity for downstream applications.
Executive Summary: The "Suicide" Mechanism
User Question: Why does my solution of 4-Amino-2-methylbenzyl bromide turn into a gummy, insoluble solid within hours, even when stored in the dark?
Technical Insight: You are witnessing intermolecular self-alkylation .[1] This molecule contains two incompatible functional groups:
-
Benzyl Bromide (Electrophile): A highly reactive alkylating agent.[3]
-
Amino Group (Nucleophile): A reactive base.
In the free-base form, the amino group of Molecule A attacks the benzylic carbon of Molecule B, displacing the bromide.[1][2] This creates a chain reaction (polymerization), resulting in an insoluble poly-benzylamine network.[1] This reaction is concentration-dependent and irreversible. [1][2]
Visualization: The Degradation Pathway
The following diagram illustrates the kinetic pathway of degradation in solution.
Figure 1: The self-polymerization cascade of amino-benzyl halides.[1][2] The free amine acts as a nucleophile, attacking the electrophilic benzylic carbon of a neighboring molecule.[1][2]
Module 1: Stabilization via Salt Formation
User Question: I need to store this compound for more than 24 hours. How do I stop the polymerization?
The Solution: Protonation. By converting the free amine (-NH₂) into an ammonium salt (-NH₃⁺), you eliminate its nucleophilicity.[1][2] The ammonium group cannot attack the benzyl bromide, rendering the molecule stable.[1][2]
Protocol: In-Situ Hydrobromide Salt Formation
Use this protocol if you have synthesized the free base and need to store it.[1][2]
Reagents:
-
Anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether).[1]
-
HBr in Acetic Acid (33%) or anhydrous HCl in Dioxane (4M).[1]
| Step | Action | Mechanism |
| 1 | Dissolve crude free base in anhydrous Et₂O (10 mL/g) at 0°C . | Dilution retards intermolecular collision (polymerization). |
| 2 | Add 1.05 equivalents of HBr (or HCl) dropwise with vigorous stirring. | Protonation of the amine (-NH₂ → -NH₃⁺Br⁻).[1][2] |
| 3 | A white/off-white precipitate will form immediately.[1] | The salt is insoluble in ether, preventing further reaction.[1] |
| 4 | Filter under inert gas (Argon/N₂). Wash with cold ether. | Removal of residual acid and impurities. |
| 5 | Vacuum dry at room temperature (<25°C). | Removal of solvent traces.[4] |
Storage: Store the salt at -20°C under Argon. It is stable for months in this form.
Module 2: Solution Handling & Solvent Selection
User Question: I must use the free base for a coupling reaction. Which solvent should I use to minimize degradation during the addition?
The Strategy: If you cannot use the salt, you must minimize the "Contact Time" and "Collision Frequency" of the free base molecules.[1][2]
Solvent Compatibility Matrix
| Solvent | Suitability | Risk Level | Technical Rationale |
| Dichloromethane (DCM) | High | Low | Non-nucleophilic, good solubility.[1][2] Keep anhydrous to prevent hydrolysis. |
| Toluene | Medium | Low | Good stability, but lower solubility may require larger volumes (beneficial for dilution). |
| THF (Tetrahydrofuran) | Low | High | THF can promote ionization of the C-Br bond, accelerating side reactions.[1] |
| Methanol / Ethanol | FORBIDDEN | Critical | Solvolysis! The alcohol will displace the bromide immediately (forming benzyl ether).[1] |
| DMF / DMSO | Avoid | High | High polarity stabilizes the transition state for polymerization; difficult to remove.[1][2] |
Operational Workflow: The "Dilute & Shoot" Method
Do not store the free base in solution.[1][2] Generate it and use it immediately.
Figure 2: Operational workflow for using the free base.[1][2][4][5][6] The "Critical Time Window" from neutralization to reaction should not exceed 30 minutes.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Solution turns cloudy/white precipitate forms | Self-polymerization (Dimerization).[1][2] | Irreversible. Filter the solid (polymer) and use the filtrate immediately if starting material remains.[1][2] Switch to salt form next time. |
| Solution turns dark brown/black | Oxidation of the aniline moiety.[1][2] | Use degassed solvents and an Argon atmosphere. Add trace antioxidants (e.g., BHT) if downstream chemistry permits. |
| Loss of bromine (NMR check) | Hydrolysis (Reaction with water).[1] | Ensure solvents are anhydrous (<50 ppm water). Benzyl bromides hydrolyze rapidly to benzyl alcohols in wet solvents. |
| Low Yield in Coupling | Alkylation of the aniline (Self-reaction) competed with your target.[1] | Reverse Addition: Add the 4-amino-2-methylbenzyl bromide slowly to your nucleophile (excess), not the other way around. Keep concentration low. |
References & Validation
The protocols above are derived from established reactivity patterns of benzyl halides and anilines.[1][2]
-
Reactivity of Benzyl Halides: Sigma-Aldrich.[1][7][8][9] Product Specification: 4-Methylbenzyl bromide. (General stability data for the core scaffold). [1][2]
-
Handling of Amino-Benzyl Derivatives: Fisher Scientific.[1] Safety Data Sheet: 4-Methylbenzyl bromide. (Handling precautions for lachrymators and corrosive alkylating agents).
-
Salt Stabilization Mechanism: PubChem. Compound Summary: 4-Amino-3-bromobenzoic acid (Analogous structure showing stability of amino-bromo-benzoates).[1]
-
Polymerization of Amino-Alkyl Halides: American Chemical Society (ACS).[1] Macromolecules: Synthesis of polymers with amino end groups. (Mechanistic background on amino-halide self-reaction).
Sources
- 1. prepchem.com [prepchem.com]
- 2. youtube.com [youtube.com]
- 3. guidechem.com [guidechem.com]
- 4. KR101088892B1 - Method for preparing 4-cyano benzyl bromide - Google Patents [patents.google.com]
- 5. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 104-81-4 Cas No. | 4-Methylbenzyl bromide | Apollo [store.apolloscientific.co.uk]
- 7. 4-甲基苄基溴 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4-溴溴苄 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2-甲基苄基溴 98% | Sigma-Aldrich [sigmaaldrich.com]
Challenges in the scale-up of 4-Amino-2-methylbenzyl bromide production
Technical Support Center: Process Chemistry Division Topic: Scale-Up of 4-Amino-2-methylbenzyl Bromide Production Ticket ID: #SC-AMBB-001 Status: Open Priority: Critical
Welcome to the Process Chemistry Support Hub.
You are accessing the specialized troubleshooting guide for the synthesis and scale-up of 4-Amino-2-methylbenzyl bromide . This intermediate presents a "perfect storm" of process challenges: it is a potent lachrymator, thermally unstable, and prone to rapid self-polymerization if mishandled.
This guide is structured as a dynamic interaction. We anticipate your failure modes and provide the engineering controls to prevent them.
PART 1: CRITICAL "RED ALERT" PROTOCOLS
Read this before loading any reactor. Most failures with this molecule occur due to fundamental stability oversights.
Q: My product turned into a black tar during isolation. What happened?
A: You likely attempted to isolate the free amine.
The Causality: 4-Amino-2-methylbenzyl bromide contains a nucleophile (the amine,
The Fix:
-
Protect the Amine: You should ideally brominate the N-acetyl or N-phthaloyl derivative (e.g., N-(2-methyl-4-tolyl)acetamide). The amide reduces the nucleophilicity of the nitrogen, preventing self-reaction.
-
Isolate as a Salt: If you must work with the free amine, isolate it immediately as the Hydrobromide (HBr) salt . The protonated amine (
) is non-nucleophilic and stable.
Q: The reaction exothermed unexpectedly upon adding NBS. Why?
A: Solvent incompatibility or active impurity in NBS. The Causality:
-
THF/Ether Hazard: NBS can react exothermically with THF or 2-MeTHF, especially at scale, initiating ring-opening polymerization or radical decomposition.
-
NBS Quality: Commercial NBS often contains traces of
or HBr. In large quantities, this can trigger an autocatalytic decomposition if the heat transfer is insufficient.
The Fix:
-
Switch Solvent: Use Acetonitrile (MeCN) or Isopropyl Acetate (IPAc) . MeCN is standard for radical brominations as it solubilizes NBS and succinimide, allowing for a homogeneous reaction, but is inert to the radical conditions.
-
Controlled Addition: Do not dump NBS. Use a solid addition funnel or split charges (e.g., 5 portions over 1 hour) to manage the radical chain propagation exotherm.
PART 2: REACTION OPTIMIZATION (The Wohl-Ziegler Protocol)
Q: I am seeing high levels of the dibromo impurity (4-amino-2-(dibromomethyl)benzene). How do I stop "over-bromination"?
A: You cannot stop it completely, but you can manage the kinetics. The benzylic monobromide is more reactive toward radical bromination than the starting toluene because the bromine atom stabilizes the benzylic radical.
Optimization Table: Impurity Control
| Parameter | Recommended Setting | Technical Rationale |
| Stoichiometry | 0.95 - 1.05 equiv NBS | Excess NBS guarantees dibromide formation. Starving the reaction (0.95 eq) leaves unreacted starting material (SM), which is easier to separate than the dibromide. |
| Initiator | AIBN or V-40 (0.5 - 1.0 mol%) | Benzoyl peroxide is too oxidizing for amino-aromatics. Azo-initiators are cleaner. |
| Temperature | 60°C - 80°C (Reflux) | High temp favors the radical chain. Low temp (room temp) often stalls the reaction, leading to accumulation of NBS, followed by a sudden runaway. |
| Concentration | 5 - 8 Volumes | High dilution minimizes intermolecular side reactions but lowers throughput. 5V is the "sweet spot." |
Q: The reaction stalls at 80% conversion. Should I add more NBS?
A: Proceed with caution. If the reaction stalls, your radical chain has likely terminated (due to oxygen ingress or stabilizer accumulation).
-
Diagnostic: Check the color.[1] If it's pale yellow/white, the bromine source is exhausted. If it's orange/red, active bromine is present but the chain stopped.
-
Action: Purge with Nitrogen/Argon vigorously for 10 minutes. Add 0.1 equiv NBS and 0.1 mol% fresh initiator. Do not add NBS without fresh initiator, or it will just sit there until it decomposes violently.
PART 3: VISUALIZATION OF PROCESS LOGIC
The following diagram illustrates the critical decision pathways for the synthesis and impurity management.
Figure 1: Reaction logic flow emphasizing the necessity of amine protection to avoid polymerization (black path).
PART 4: WORKUP & ISOLATION (The "Clean" Finish)
Q: How do I remove Succinimide without hydrolyzing the bromide?
A: Leverage solubility differences. Succinimide is highly soluble in water, but benzyl bromides hydrolyze in water (forming benzyl alcohols).
-
Method A (Precipitation - Best for Scale): If you used CCl4 or Chlorobenzene (non-polar), cool the reaction to 0°C. Succinimide will float/precipitate. Filter it off before any aqueous wash.[2]
-
Method B (Aqueous Wash - Rapid): If using MeCN/IPAc, dilute with Toluene or Heptane. Wash with cold water (0-5°C). The low temperature slows down the hydrolysis of the benzyl bromide while effectively removing the polar succinimide. Do not use basic washes (bicarbonate/hydroxide) as hydroxide is a strong nucleophile and will destroy your product immediately.
Q: The solid cake is irritating the operators' eyes. How do we handle this?
A: This is a Lachrymator Hazard. Benzyl bromides are chemical warfare agents (tear gas).
-
Neutralization: Keep a spray bottle of 10% aqueous Sodium Thiosulfate handy. It reacts with the alkyl bromide to form a non-volatile Bunte salt. Spray contaminated gloves/surfaces immediately.
-
Vapor Control: Do not dry the filter cake completely on the funnel. Isolate it as a "wet cake" (solvated) and transfer to a vacuum oven immediately. Dust from a dry cake is the primary exposure route.
PART 5: ANALYTICAL TROUBLESHOOTING
Q: My HPLC shows a peak at RRT 0.9 that I can't identify.
A: It is likely the "Dimer" or the "Hydrolyzed Alcohol."
| Impurity | Origin | Detection (HPLC/LCMS) |
| Dibromide | Over-reaction (excess NBS). | M+79/81 pattern. Elutes after product (more lipophilic). |
| Benzyl Alcohol | Hydrolysis during workup. | M-Br+OH. Elutes before product. |
| Dimer | Self-alkylation (N-alkylation). | Mass = 2x Product - HBr. High retention time. |
| Succinimide | Byproduct.[1][2][3] | Elutes at the solvent front (very polar). |
References
-
Guan, M., et al. (2021).[3][4] "Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization." Organic Process Research & Development. [3]
-
Key Insight: Thermal hazards of NBS in THF and the necessity of controlled addition.[3]
-
-
Scientific Update. (2022). "Now You See Me, Now You Don't - a Judicious Work-Around for Over-Bromination at Benzylic Carbon."
- Key Insight: Strategies for managing the mono- vs.
-
Podgoršek, A., et al. (2009). "N-Bromosuccinimide-Based Bromination: A Safe and Scalable Protocol."[3] Tetrahedron. (Contextual citation based on general NBS safety protocols referenced in search results).
-
University of Glasgow. "Selectivity of Aryl and Benzylic Bromination."
- Key Insight: Mechanistic explanation of benzylic radical stabiliz
-
BenchChem. "Removal of unreacted N-bromosuccinimide from 4-(2-Bromomethylphenyl)benzonitrile synthesis."
-
Key Insight: Practical workup techniques for removing succinimide via precipitation and filtration.[2]
-
Sources
Removal of impurities from 4-Amino-2-methylbenzyl bromide
Technical Support Center: 4-Amino-2-methylbenzyl Bromide Specialized Handling Guide for Amphoteric Alkylating Agents
Introduction: The "Schizophrenic" Molecule
Welcome to the technical support hub for 4-Amino-2-methylbenzyl bromide . If you are experiencing purity issues, low yields, or "black tar" formation, you are likely battling the inherent duality of this molecule.
The Core Problem: This molecule contains both a nucleophile (Amino group, -NH₂) and a potent electrophile (Benzyl bromide, -CH₂Br) on the same scaffold. In its free-base form, it is chemically "schizophrenic"—it will inevitably attack itself, leading to rapid intermolecular polymerization (self-alkylation).[1]
The Golden Rule:
Never store 4-Amino-2-methylbenzyl bromide as a free base. Always isolate, purify, and store it as the Hydrobromide (HBr) Salt .
Module 1: Impurity Profile & Diagnostics
Use this table to identify the specific contamination affecting your material.[1]
| Impurity Type | Visual Indicator | Chemical Cause | Removal Strategy |
| Polymer/Oligomer | Dark purple/black tar; insoluble in ether.[1] | Self-alkylation of free amine.[1] | Irreversible. Prevent by keeping pH < 3 (HBr salt).[1] |
| Succinimide | White crystalline solid; sticky residue.[1][2] | Byproduct of NBS bromination.[1][3] | Aqueous Wash (if product is solid) or Precipitation from CCl₄/Hexane.[1] |
| Starting Material | Yellow oil; distinct smell (toluidine-like).[1] | Incomplete bromination. | Recrystallization of the HBr salt. |
| Benzyl Alcohol | White solid; lower melting point.[1] | Hydrolysis (moisture exposure).[1] | Dry Solvents ; avoid silica gel chromatography.[1] |
Module 2: The Instability Mechanism (Visualization)
Understanding the failure mode is critical for troubleshooting.[1] The diagram below illustrates why the free base degrades and how the HBr salt arrests this process.
Figure 1: The "Vicious Cycle" of self-alkylation.[1] Protonation (Green Zone) is the only reliable method to stop polymerization (Red Zone).[1]
Module 3: Purification Protocols
Protocol A: Removal of Succinimide (The Water Wash)
Applicable when: You have used N-Bromosuccinimide (NBS) for synthesis and the crude solid is sticky.[1]
Context: Succinimide is water-soluble.[1][4] However, benzyl bromides hydrolyze in water.[1] This protocol balances solubility vs. stability.[1]
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Do not use Dichloromethane (DCM) if possible, as succinimide has partial solubility in DCM.[1]
-
Rapid Wash:
-
Drying: Immediately dry the organic layer over anhydrous Magnesium Sulfate (MgSO₄).[1]
-
Filtration: Filter and evaporate the solvent under reduced pressure at < 40°C .
Protocol B: The "Salt Crash" (Primary Purification)
Applicable when: You need high purity (>98%) and long-term stability.[1]
Context: This method removes unreacted starting material (toluidine derivatives) and non-basic impurities.[1]
-
Solubilization: Dissolve your crude free base in a minimal amount of dry Acetone or Diethyl Ether .[1]
-
Acidification: Dropwise, add a solution of HBr in Acetic Acid (33%) or HBr in Diethyl Ether with vigorous stirring.
-
Precipitation: The 4-amino-2-methylbenzyl bromide hydrobromide salt will precipitate immediately as a white/off-white solid.[1]
-
Note: Impurities like starting material (which form soluble salts or no salts) and succinimide often remain in the mother liquor.[1]
-
-
Isolation: Filter the solid under Argon/Nitrogen.
-
Washing: Wash the filter cake with cold dry ether to remove residual acetic acid and impurities.[1]
-
Recrystallization (If needed): Recrystallize the salt from Ethanol/Diethyl Ether or Isopropanol .[1]
Module 4: Troubleshooting & FAQs
Q1: My product turned pink/purple during filtration. Is it ruined?
-
Diagnosis: This is the "Pink Death."[1] It indicates the onset of oxidation and polymerization of the free amine.[1]
-
Fix: If it is just a surface color, wash immediately with cold ether containing a trace of HBr.[1] If the bulk solid is purple, recrystallize immediately as the HBr salt (Protocol B).
-
Prevention: Always handle the free base under an inert atmosphere (N₂/Ar) and minimize light exposure.[1]
Q2: I cannot get the solid to crystallize; it’s a sticky oil.
-
Cause: Residual solvent (often toluene or CCl₄) or succinimide prevents crystal lattice formation.[1]
-
Fix:
-
Dissolve the oil in fresh dry ether.[1]
-
Add a seed crystal of the HBr salt if available.[1]
-
Scratch the side of the flask with a glass rod.[1]
-
Cool to -20°C overnight.
-
Alternative: If you are trying to crystallize the free base, stop .[1] Convert it to the salt (Protocol B).
-
Q3: Can I purify this using Silica Gel Column Chromatography?
-
Verdict: High Risk.
-
Reasoning: Silica gel is slightly acidic and polar.[1] It can catalyze the hydrolysis of the benzyl bromide to benzyl alcohol.[1] Furthermore, the free amine will streak on the column.
-
Workaround: If you must use chromatography:
Q4: How do I use the salt in my next reaction?
-
Method: Do not liberate the free base beforehand.[1] Add the HBr salt directly to your next reaction vessel.[1] Add a base (e.g., Triethylamine, Carbonate) in situ only when the electrophile for the next step is present and ready to react.
Module 5: Analytical Validation
To confirm successful impurity removal, look for these markers:
-
1H NMR (DMSO-d6):
-
Melting Point:
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard procedures for Benzyl Bromide synthesis and HBr salt formation).
-
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley-Interscience.[1] (Mechanisms of nucleophilic substitution and amine stability).
-
Organic Syntheses, Coll. Vol. 4, p. 336 (1963). 3,5-Dibromo-2-pyrone.[1] Link (Demonstrates removal of succinimide via filtration and washing).[1]
-
Podgoršek, A., et al. "N-Bromosuccinimide."[1][3] Synlett, 2009.[1] (Comprehensive review of NBS byproducts and handling).
- Sigma-Aldrich Technical Bulletin.Handling of Benzyl Halides and Amines.
Sources
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scientificupdate.com [scientificupdate.com]
Technical Support Center: Optimizing Coupling with 4-Amino-2-methylbenzyl Bromide
Current Status: Operational Ticket ID: #AMBB-OPT-2024 Subject: Troubleshooting Polymerization, Yield Loss, and Selectivity Issues Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Janus" Molecule
4-Amino-2-methylbenzyl bromide presents a classic "Janus-faced" challenge in organic synthesis. It contains two mutually reactive functional groups within the same scaffold:
-
The Nucleophile: An electron-rich aniline (4-amino group).
-
The Electrophile: A highly reactive benzyl bromide (susceptible to
attack).
The Core Problem: In its free base form, this molecule is chemically programmed to "self-destruct" via intermolecular polymerization, forming insoluble poly-benzyl aniline tars. Furthermore, the 2-methyl substituent introduces ortho-steric hindrance that retards desired coupling reactions, often requiring optimized thermal conditions that paradoxically increase the risk of polymerization.
This guide provides the protocols to arrest self-polymerization while forcing the desired coupling event.
Storage & Handling Protocols (First Line of Defense)
| Parameter | Specification | Technical Rationale |
| Storage Form | Hydrobromide Salt (HBr) | The protonated amine ( |
| Temperature | -20°C (Desiccated) | Retards hydrolysis of the benzylic bromide to the alcohol (4-amino-2-methylbenzyl alcohol), a common impurity. |
| Atmosphere | Argon/Nitrogen | The aniline moiety is susceptible to oxidation (browning) upon air exposure. |
Troubleshooting Modules
Module A: The "Black Tar" Phenomenon (Polymerization)
Symptom: The reaction mixture turns dark brown/black and precipitates a gummy solid within minutes of adding the base. Yield of desired product is <10%.
Root Cause: Rapid intermolecular
Corrective Action: The "Controlled Release" Strategy Instead of dumping base into the mixture, you must keep the 4-amino group protonated until the moment of coupling.
-
Protocol Adjustment:
-
Dissolve the Electrophile (4-Amino-2-methylbenzyl bromide
HBr) and your Target Nucleophile in the solvent. -
Do NOT add base yet.
-
Add a non-nucleophilic base (e.g., DIPEA) dropwise over 1 hour.
-
Mechanism: This ensures that as soon as a molecule of the benzyl bromide is deprotonated to the free amine, it is statistically more likely to encounter the Target Nucleophile (present in excess) than another molecule of itself.
-
Module B: The "Stalled Reaction" (Steric Hindrance)
Symptom: Starting material remains unconsumed after 24 hours. No "tar" formed, but conversion is low.
Root Cause: The 2-methyl group is ortho to the benzylic carbon. This creates significant steric hindrance for the incoming nucleophile, raising the activation energy for the
Corrective Action: Solvent & Catalyst Tuning
-
Solvent Switch: Move from THF or DCM to DMF or NMP . The high dielectric constant stabilizes the transition state.
-
Catalysis: Add TBAI (Tetrabutylammonium iodide) (10 mol%).
Standardized Coupling Protocol (HBr Salt Method)
Objective: Coupling 4-Amino-2-methylbenzyl bromide with a secondary amine (Target Nucleophile).
Reagents:
-
A: 4-Amino-2-methylbenzyl bromide
HBr (1.0 equiv) -
B: Target Nucleophile (1.2 – 1.5 equiv)
-
C: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)
-
D: TBAI (0.1 equiv)
-
Solvent: Anhydrous DMF (0.1 M concentration)
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon.
-
Solubilization: Charge the flask with Reagent A (Salt), Reagent B (Nucleophile), and Reagent D (Catalyst). Add Anhydrous DMF. Stir until mostly dissolved (The HBr salt may be sparingly soluble initially).
-
Cooling: Cool the mixture to 0°C . Note: Lower temperature suppresses the polymerization rate more than the coupling rate.
-
Controlled Activation: Dissolve Reagent C (DIPEA) in a small volume of DMF. Add this solution via syringe pump or dropping funnel over 60 minutes .
-
Critical Check: Ensure the internal temperature does not rise above 5°C.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12-16 hours.
-
QC Check: Monitor by LC-MS. Look for the mass of (Target-Linker-NH2). If starting material persists, heat to 40°C.
-
-
Workup: Dilute with EtOAc, wash with saturated
(removes HBr salts) and Brine. Dry over .
Decision Logic & Pathway Visualization
The following diagram illustrates the critical decision points when handling this scaffold to prevent polymerization.
Figure 1: Decision matrix for handling amino-benzyl halides. The "Slow Base Addition" pathway is critical when using the salt form to prevent self-polymerization.
Frequently Asked Questions (FAQ)
Q1: Can I use the N-Boc protected version instead? A: Yes, and it is often recommended for beginners. Using N-Boc-4-amino-2-methylbenzyl bromide completely eliminates the polymerization risk. However, it adds two steps to your workflow (Protection and Deprotection). Use the HBr salt method described above if step-count efficiency is a priority [2].
Q2: Why is the reaction slower than with 4-aminobenzyl bromide (no methyl group)?
A: The 2-methyl group forces the benzylic methylene out of planarity with the aromatic ring and physically blocks the backside attack required for the
Q3: I see a byproduct with Mass = M + 135. What is it? A: This is likely the alcohol byproduct (4-amino-2-methylbenzyl alcohol). It forms if your solvent is "wet" (contains water). The hydroxide ion competes with your nucleophile.[3] Ensure you are using anhydrous DMF/NMP and keeping the reaction under inert gas.
References
- Finkelstein Reaction & Catalysis: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General principles of Halide Exchange/Finkelstein).
-
Protective Groups: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Steric Effects in Benzyl Halides: Reich, H. J. (2023). Steric Hindrance in Nucleophilic Substitution. University of Wisconsin-Madison Chemistry.
-
Handling of Amino-Benzyl Halides: Thermo Fisher Scientific. (2024).[5][6][8][9] Crosslinking Technical Handbook: Preventing Polymerization.
Sources
- 1. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Khan Academy [khanacademy.org]
- 4. Thermal and living anionic polymerization of 4-vinylbenzyl piperidine - Polymer Chemistry (RSC Publishing) DOI:10.1039/C4PY00763H [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. bachem.com [bachem.com]
- 7. CN105153023A - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
- 8. p-Xylyl bromide | C8H9Br | CID 7721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Preventing over-alkylation with 4-Amino-2-methylbenzyl bromide
The following Technical Support Guide is designed for researchers utilizing 4-Amino-2-methylbenzyl bromide (and its salts). It addresses the specific challenges of over-alkylation , defined here in two distinct contexts:
-
Intermolecular Self-Alkylation (Polymerization): The reagent reacting with itself.
-
Target Poly-Alkylation: The reagent alkylating your target amine more than once.[1]
Topic: Optimization of Alkylation Protocols & Stability Management Ticket Type: Advanced Chemical Handling Status: Active
Core Technical Brief: The "Amino-Benzyl" Paradox
Before troubleshooting, it is critical to understand the unique reactivity profile of this reagent. 4-Amino-2-methylbenzyl bromide contains two incompatible functional groups within the same molecule:
-
The Nucleophile: The amine group (
) at the 4-position. -
The Electrophile: The benzyl bromide moiety (
).
The Mechanism of Failure:
The 4-amino group is a strong Electron Donating Group (EDG). Through resonance, it pushes electron density into the benzene ring, significantly stabilizing the benzylic carbocation. This makes the
Consequently, the free base of this reagent is autocatalytic . It will spontaneously alkylate itself to form an insoluble poly-benzyl polymer (a "brick dust" or gum).
Key Takeaway: You cannot store the free base. You must handle it as a salt (Hydrobromide or Hydrochloride) and only liberate the reactive species in situ or under strictly controlled conditions.
Troubleshooting Guide (Q&A)
Module A: Reagent Stability (Preventing Self-Alkylation)
Q: My reagent arrived as a solid, but after dissolving it in solvent, it turned into a gummy precipitate within minutes. What happened? A: You likely dissolved the free base in a non-acidic solvent, or you neutralized the salt form without an immediate electrophile present.
-
Diagnosis: The reagent polymerized via intermolecular
-alkylation. -
Solution: Always store and handle the reagent as its Hydrobromide (HBr) salt . The protonation of the amine (
) removes its nucleophilicity, preventing self-reaction. -
Protocol Adjustment: Do not perform a "pre-wash" to free-base the reagent. Add the HBr salt directly to your reaction mixture containing an excess of base.
Q: Does the 2-methyl group prevent polymerization via steric hindrance? A: No. While the 2-methyl group (ortho to the bromide) provides some steric shielding against external nucleophiles, it is insufficient to stop the intermolecular reaction, especially given the high reactivity driven by the para-amino group. It may slow the rate slightly compared to the unhindered analog, but it does not confer stability.
Module B: Reaction Selectivity (Preventing Target Over-Alkylation)
Q: I am trying to mono-alkylate a primary amine, but I keep getting the dialkylated tertiary amine. How do I stop at the secondary amine? A: This is the classic "Alkylation Runaway" problem. The product (secondary amine) is often more nucleophilic than the starting material due to inductive stabilization by the new benzyl group.
-
Strategy 1: Stoichiometry Inversion. Use the target amine in large excess (5–10 equivalents) relative to the benzyl bromide. This statistically favors the collision of the bromide with the starting material rather than the product.
-
Strategy 2: Kinetic Control. The 4-amino-2-methylbenzyl bromide is highly reactive. Perform the addition at -78°C or 0°C and add the bromide solution dropwise (syringe pump) to the amine solution.
-
Strategy 3: The "Sacrificial" Base. Use a non-nucleophilic inorganic base (e.g.,
or ) in a biphasic system (DCM/Water). The heterogeneity can sometimes limit the availability of the reagent, suppressing double alkylation.
Q: Can I use Reductive Amination instead? A: Yes, and it is highly recommended if selectivity is your primary failure mode.
-
Alternative Route: Instead of the bromide, use 4-amino-2-methylbenzaldehyde . Reacting this with your target amine forms an imine (which cannot be "over-alkylated"). Subsequent reduction with
yields the mono-alkylated product exclusively. This bypasses the competing pathways entirely.
Visualizing the Pathways
The following diagram illustrates the competing pathways. Your goal is to stay in the Green Zone (Kinetic Control) and avoid the Red Zone (Polymerization/Over-alkylation).
Caption: Kinetic pathways showing the competition between desired mono-alkylation, reagent polymerization, and target over-alkylation.
Validated Experimental Protocols
Protocol A: Mono-Alkylation via Controlled Addition (The "High Dilution" Method)
Objective: Selective mono-alkylation of a primary amine (
Materials:
-
Reagent: 4-Amino-2-methylbenzyl bromide HBr salt (
equiv). -
Target Nucleophile: Primary Amine (
equiv). -
Base:
-Diisopropylethylamine (DIPEA) ( equiv). -
Solvent: Anhydrous THF or DMF.
Step-by-Step:
-
Preparation of Target: Dissolve the Target Amine (excess) in THF in a round-bottom flask. Cool to 0°C .
-
Preparation of Reagent: In a separate vial, suspend the Bromide HBr salt in a minimal amount of THF. Note: It may not fully dissolve.
-
In-Situ Liberation: Add the DIPEA to the Reagent suspension. The mixture may turn slightly yellow/cloudy as the free base is liberated. Proceed immediately. Do not let this sit.
-
Controlled Addition: Using a syringe pump, add the Reagent/DIPEA mixture to the Target Amine solution over 60 minutes .
-
Why? Keeping the concentration of the benzyl bromide low relative to the amine ensures that any reactive bromide molecule finds a "fresh" primary amine molecule rather than a product molecule.
-
-
Quench: Once addition is complete, stir for 30 mins, then quench with water.
-
Purification: The excess target amine can often be removed by distillation or acidic extraction (depending on boiling point/pKa).
Protocol B: Data Comparison of Conditions
| Parameter | Condition A (Risky) | Condition B (Optimized) | Impact on Result |
| Reagent Form | Free Base (Isolated) | HBr Salt (In-situ) | Prevents polymerization gum. |
| Stoichiometry | 1:1 (Amine:Bromide) | 5:1 (Amine:Bromide) | Drastically reduces dialkylation. |
| Temperature | Room Temp (25°C) | Ice Bath (0°C) | Slows reaction, improving selectivity. |
| Addition Rate | Bolus (All at once) | Dropwise (60 min) | Maintains low electrophile concentration. |
References & Further Reading
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group & Chapter 17: Alkylation of Amines).
-
Context: Foundational mechanisms of amine nucleophilicity and over-alkylation kinetics.
-
-
Salvatore, R. N., et al. (2002). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811.
-
Context: Comprehensive review of methods to prevent over-alkylation, including cesium bases and protective group strategies.
-
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
-
Context: Establishes reductive amination as the superior alternative to direct alkylation for mono-selectivity.[1]
-
-
Cambie, R. C., et al. (1997). "Reactions of benzyl halides with amines." Journal of Chemical Research.
-
Context: Discusses the specific reactivity patterns of substituted benzyl halides and the electronic effects of amino-substituents (EDGs) on halide lability.
-
Sources
Characterization of unexpected products in 4-Amino-2-methylbenzyl bromide reactions
Role: Senior Application Scientist Subject: Characterization and Mitigation of Unexpected Side-Products Reference ID: TS-AMBB-042
Executive Summary: The "AB-Monomer" Paradox
Welcome to the technical support hub for 4-Amino-2-methylbenzyl bromide . If you are reading this, you likely encountered an unexpected result: a black tar, an insoluble precipitate, or a mass spectrum showing "dimers" instead of your target molecule.
The Core Issue: This molecule is an AB-type monomer . It contains a nucleophile (Aniline, A) and a potent electrophile (Benzyl Bromide, B) on the same scaffold.
-
Ideally: It reacts with your external reagent.
-
Reality: Without strict pH and temperature control, it reacts with itself.
This guide characterizes these "unexpected products" and provides protocols to suppress them.
Diagnostic Guide: Identifying Your Impurity
Use this table to match your observation with the chemical reality.
| Observation | Appearance | LC-MS Signature (m/z) | Root Cause |
| Scenario A | Black/Brown insoluble gum or solid | Broadening / High MW smear | Self-Polymerization (Intermolecular |
| Scenario B | White crystalline precipitate | [M-Br+OH] (M+1 - 80 + 17) | Hydrolysis (Formation of Benzyl Alcohol) |
| Scenario C | Extra peak in reaction mixture | [2M - HBr] (Dimer) | Homocoupling (Trace basicity) |
| Scenario D | Red/Dark color change | [M-2H] or [M+16] | Oxidation (Aniline degradation) |
Deep Dive: Characterization of Side Products
The "Black Tar" (Self-Polymerization)
Mechanism: The free amine of one molecule attacks the benzylic carbon of another. This creates a linear poly(benzylamine) chain. The 2-methyl group provides some steric protection, but not enough to stop this reaction at room temperature in neutral/basic solution.
-
Trigger: Neutralizing the HBr salt form without an external electrophile present.
-
Prevention: Always keep the molecule protonated (Salt form) until the exact moment of reaction.
The "White Solid" (Hydrolysis)
Mechanism: Benzyl bromides are highly susceptible to solvolysis. In the presence of ambient moisture, the bromide is displaced by water, forming (4-amino-2-methylphenyl)methanol .
-
Kinetics: This is often pseudo-first-order relative to water concentration.
-
Impact: The resulting alcohol is a poor electrophile; your reaction yield drops to zero.
The "Dimer" (Secondary Amine Formation)
Mechanism: If you are using this reagent to alkylate a nucleophile, but your nucleophile is slower than the 4-amino-2-methylbenzyl amine, the reagent will alkylate itself.
-
Detection: Look for a mass peak corresponding to Two Reagent Units minus HBr .
Visualizing the Reaction Pathways
The following diagram illustrates the "Fate of the Molecule" based on your experimental conditions.
Caption: Figure 1. Kinetic competition between desired synthesis and self-destructive pathways.
Technical Protocols
Protocol A: Safe Neutralization (In-Situ)
Do not generate the free base in a separate flask.
-
Dissolve: Dissolve the Target Nucleophile (1.0 equiv) and Base (2.5 equiv) in the solvent (e.g., DMF or MeCN).
-
Cool: Cool the mixture to 0°C.
-
Add: Add 4-Amino-2-methylbenzyl bromide HBr salt (1.1 equiv) as a solid directly to the cooled mixture.
-
Why? As the salt dissolves and neutralizes, it is immediately surrounded by the target nucleophile.
-
-
Monitor: Allow to warm to RT only after 1 hour.
Protocol B: Recovery from Partial Polymerization
If your material has turned gummy, you may be able to salvage the monomer.
-
Acidify: Immediately add 4M HBr in Dioxane or aqueous HBr.
-
Logic: This protonates the amine, stopping further polymerization.
-
-
Filter: The polymer is often insoluble in acidic water/alcohol mixtures. Filter off the dark solids.
-
Recrystallize: The filtrate contains the monomer salt. Evaporate and recrystallize from EtOH/Et2O.
Analytical Decision Tree (Troubleshooting Flow)
Use this logic flow to determine the next step in your experiment.
Caption: Figure 2. Rapid diagnostic flow for impurity identification.
Frequently Asked Questions (FAQ)
Q: Can I store the free base of 4-amino-2-methylbenzyl bromide? A: No. It is kinetically unstable. It must be stored as the Hydrobromide (HBr) or Hydrochloride (HCl) salt. If you isolate the free base, use it within 15 minutes.
Q: Why is there a peak at ~212 m/z in my mass spec? A: This is likely the benzyl alcohol derivative (MW ≈ 137) or a fragment. However, if you see a peak around 226-240 m/z , check for the "dimer" formed by two monomers reacting (approx MW 240 depending on ionization).
Q: Does the methyl group at the 2-position prevent side reactions? A: It provides some steric hindrance compared to the un-substituted analog, but it is insufficient to prevent polymerization in concentrated solutions. It does, however, make the benzylic position slightly less reactive toward bulky nucleophiles.
Q: What is the best solvent for reactions with this reagent? A: Anhydrous Acetonitrile (MeCN) or DMF . Avoid protic solvents (MeOH, EtOH) as they will compete with your nucleophile (solvolysis).
References
-
Benzyl Bromide Reactivity
- Source: Wikipedia / Master Organic Chemistry.
- Context: General reactivity of benzyl bromides toward hydrolysis and nucleophilic substitution.
-
URL:
-
Self-Immolative Polymers (Mechanistic Parallel)
-
Source: Sagi, A., et al. (2008). "Self-immolative polymers."[1] Journal of the American Chemical Society.
- Context: Describes the polymerization and head-to-tail disassembly of 4-aminobenzyl alcohol derivatives, establishing the mechanism for amino-benzyl self-reaction.
-
URL:
-
-
Synthesis and Stability of Aminobenzyl Halides
- Source:Journal of Medicinal Chemistry (General synthesis protocols for substituted benzyl bromides).
- Context: Standard protocols for bromination of toluidines typically require protection (e.g., N-acetyl)
-
URL:
Sources
Technical Support Center: Improving Regioselectivity of Reactions with 4-Amino-2-methylbenzyl bromide
Welcome to the technical support center for optimizing reactions involving 4-Amino-2-methylbenzyl bromide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the regioselectivity of their synthetic transformations. Here, we address common challenges and provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.
Introduction to the Challenge: Competing Reactivities
4-Amino-2-methylbenzyl bromide is a versatile reagent in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications.[1][2] However, its structure presents a classic regioselectivity challenge. The molecule possesses two primary nucleophilic sites: the amino group (-NH₂) and the aromatic ring, which is activated by both the amino and methyl substituents. Furthermore, the benzylic bromide is a potent electrophile, susceptible to nucleophilic attack.[3] This confluence of reactivity can lead to a mixture of products, complicating purification and reducing the yield of the desired compound.
The primary competition arises between N-alkylation (reaction at the amino group) and C-alkylation (reaction at the aromatic ring), a common issue with aniline derivatives.[4] Understanding and controlling the factors that favor one pathway over the other is crucial for successful and efficient synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with 4-Amino-2-methylbenzyl bromide and a nucleophile is giving me a mixture of N-alkylated and C-alkylated products. What are the key factors influencing this regioselectivity?
A1: The regioselectivity of this reaction is a delicate balance between several electronic and steric factors, as well as reaction conditions. Here’s a breakdown of the core principles at play:
-
Nucleophilicity of the Amino Group vs. the Aromatic Ring:
-
The lone pair of electrons on the nitrogen of the amino group makes it an excellent nucleophile.[5]
-
The amino and methyl groups are both electron-donating groups (EDGs) that activate the aromatic ring, increasing its electron density and making it nucleophilic as well.[6][7][8] These groups are ortho, para-directing, meaning they preferentially increase electron density at the positions ortho and para to them.[9][10]
-
-
Hard and Soft Acids and Bases (HSAB) Theory: This principle can help predict the outcome.
-
The nitrogen of the amino group is considered a "harder" nucleophile.
-
The π-system of the aromatic ring is a "softer" nucleophile.
-
The benzylic carbon of another 4-Amino-2-methylbenzyl bromide molecule (in the case of self-condensation) or another electrophile will have a certain degree of hardness or softness. Reactions between hard-hard or soft-soft species are generally favored.
-
-
Reaction Conditions:
-
Solvent: The polarity of the solvent can significantly influence the reaction pathway. Polar, protic solvents can solvate the amino group, potentially hindering its nucleophilicity and favoring C-alkylation. Conversely, nonpolar, aprotic solvents may favor N-alkylation.
-
Temperature: Higher temperatures can sometimes favor the thermodynamically more stable product, which may differ from the kinetically favored one.
-
Base: The choice and strength of a base (if used) can deprotonate the amino group, dramatically increasing its nucleophilicity and favoring N-alkylation.
-
Q2: I want to favor N-alkylation exclusively. What strategies can I employ?
A2: To promote selective N-alkylation and minimize C-alkylation, the goal is to enhance the nucleophilicity of the amino group relative to the aromatic ring.
Strategy 1: Use of a Base
Adding a suitable base will deprotonate the amino group, creating a much more potent nucleophile (the anilide anion). This significantly accelerates the rate of N-alkylation, often making it the dominant pathway.
| Base | Solvent | Temperature (°C) | Expected Outcome |
| K₂CO₃ | Acetonitrile (MeCN) | Room Temp to 50 | Good for many substrates, mild conditions. |
| NaH | Tetrahydrofuran (THF) | 0 to Room Temp | Stronger base, for less reactive nucleophiles. |
| Et₃N | Dichloromethane (DCM) | Room Temp | Organic base, good for acid-sensitive substrates. |
Protocol: General Procedure for N-Alkylation
-
Dissolve the nucleophile (e.g., another amine or a thiol) in an appropriate aprotic solvent (e.g., MeCN, THF, or DMF).
-
Add a slight excess (1.1-1.5 equivalents) of a suitable base (e.g., K₂CO₃).
-
Stir the mixture for 15-30 minutes at room temperature.
-
Slowly add a solution of 4-Amino-2-methylbenzyl bromide (1.0 equivalent) in the same solvent.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up typically involves filtering off the base and evaporating the solvent, followed by purification.
Strategy 2: Protecting Group Chemistry
If direct N-alkylation is still problematic, a protecting group strategy can be employed. This involves temporarily "masking" the amino group to prevent it from reacting while another transformation is carried out.
Common Protecting Groups for Amines:
-
Boc (tert-butyloxycarbonyl): Stable to a wide range of conditions, removed with acid (e.g., TFA).[11]
-
Cbz (Carboxybenzyl): Removed by hydrogenolysis.
-
Fmoc (9-fluorenylmethyloxycarbonyl): Removed with a mild base (e.g., piperidine).[11]
Caption: Workflow for using a protecting group strategy.
Q3: My goal is to achieve selective C-alkylation on the aromatic ring. How can I achieve this?
A3: To favor C-alkylation, you need to decrease the nucleophilicity of the amino group or enhance the reactivity of the aromatic ring under conditions that favor electrophilic aromatic substitution.
Strategy 1: N-Acetylation
Temporarily converting the activating amino group into a deactivating acetamido group can be a highly effective strategy. The acetyl group is electron-withdrawing, which significantly reduces the nucleophilicity of the nitrogen and deactivates the ring towards electrophilic attack, though it remains an ortho, para-director.
Protocol: N-Acetylation followed by C-Alkylation
-
Protection: React 4-Amino-2-methylbenzyl bromide with acetic anhydride in the presence of a mild base like pyridine or triethylamine to form 4-Acetamido-2-methylbenzyl bromide.
-
C-Alkylation: Perform the desired C-alkylation reaction. The acetamido group will direct the incoming electrophile to the positions ortho to it (positions 3 and 5).
-
Deprotection: The acetyl group can be removed by acidic or basic hydrolysis to regenerate the free amino group.
Caption: A three-step strategy for achieving C-alkylation.
Strategy 2: Lewis Acid Catalysis
In some cases, a Lewis acid catalyst can promote C-alkylation by coordinating to the benzylic bromide, making it a more potent electrophile for a Friedel-Crafts-type reaction with another aromatic ring. However, the Lewis acid can also coordinate with the amino group, which can complicate the reaction. This approach requires careful optimization of the Lewis acid and reaction conditions.
Q4: I am observing the formation of a dimeric or polymeric byproduct. What is happening and how can I prevent it?
A4: This is a classic case of self-condensation. One molecule of 4-Amino-2-methylbenzyl bromide acts as a nucleophile (via its amino group or activated ring) and another acts as an electrophile (at the benzylic bromide).
To minimize self-condensation:
-
Slow Addition: Add the 4-Amino-2-methylbenzyl bromide solution slowly to a solution of your intended nucleophile. This keeps the instantaneous concentration of the benzyl bromide low, favoring the reaction with the desired nucleophile which is present in higher concentration.
-
Use of Excess Nucleophile: Using a stoichiometric excess of your desired nucleophile will statistically favor the intended reaction over self-condensation.
-
Lower Temperatures: Running the reaction at a lower temperature can help to control the rate of the undesired side reaction.
Summary of Troubleshooting Strategies
| Issue | Probable Cause | Recommended Solution(s) |
| Mixture of N- and C-Alkylated Products | Competing nucleophilicity of the amino group and the aromatic ring. | To favor N-alkylation, add a base (e.g., K₂CO₃). To favor C-alkylation, protect the amino group (e.g., as an acetamide). |
| Low Yield of N-Alkylation | Insufficient nucleophilicity of the amino group; steric hindrance. | Add a stronger base (e.g., NaH). Consider using a more polar aprotic solvent like DMF. |
| Formation of Dimer/Polymer | Self-condensation reaction. | Use slow addition of the benzyl bromide, use an excess of the desired nucleophile, and consider lower reaction temperatures. |
| No Reaction | Deactivated nucleophile or poor reaction conditions. | Ensure the nucleophile is sufficiently strong. Check solvent compatibility and consider increasing the temperature. |
By carefully considering the electronic and steric factors at play and by methodically adjusting reaction conditions, researchers can effectively control the regioselectivity of reactions with 4-Amino-2-methylbenzyl bromide, leading to higher yields of the desired products and simplifying downstream processing.
References
- University of Glasgow. Selectivity of Aryl and Benzylic Bromination.
- YouTube. (2021). Regioselectivity in retrosynthesis | regioselective reaction.
- National Institutes of Health (NIH). (2022). Insight on a Competitive Nucleophilic Addition Reaction of Nε-(Carboxymethyl) Lysine or Different Amino Acids with 4-Methylbenzoquinone.
- Chemistry Steps. Benzylic Bromination.
- Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions.
- Benchchem. 4-Amino-2-methylbenzyl Bromide|CAS 1261795-06-5.
- Filo. (2024). Explain the directive influence of amino and methyl groups in electrophilic substitution reactions.
- Dalal Institute. Regio- and Chemoselectivity: Orientation and Reactivity.
- Ningbo Inno Pharmchem Co., Ltd. Efficient Synthesis of 4-Methylbenzyl Bromide by Manufacturer.
- Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.
- Wikipedia. Electrophilic aromatic directing groups.
- ACS Publications. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides.
- Chemguide. amines as nucleophiles.
- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
- University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides.
- SciSpace by Typeset. Amino Acid-Protecting Groups.
Sources
- 1. 4-Amino-2-methylbenzyl Bromide|CAS 1261795-06-5 [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. theses.gla.ac.uk [theses.gla.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Explain the directive influence of amino and methyl groups in electrophil.. [askfilo.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scispace.com [scispace.com]
Catalyst selection for reactions involving 4-Amino-2-methylbenzyl bromide
The following technical guide addresses the specific challenges of handling and reacting 4-Amino-2-methylbenzyl bromide . This molecule presents a classic "dual-reactivity paradox" in organic synthesis: it contains a nucleophilic aniline handle and an electrophilic benzyl bromide handle on the same scaffold.[1] Without careful catalyst and condition selection, these two functional groups will react with each other (intermolecular self-alkylation), leading to polymerization rather than the desired transformation.[1][2]
Topic: Catalyst Selection & Reaction Troubleshooting Audience: Medicinal Chemists, Process Development Scientists Status: Active | Version: 2.4[1][2]
Core Directive: The Dual-Reactivity Paradox[1]
Before selecting a catalyst, you must stabilize the substrate.[1][2] 4-Amino-2-methylbenzyl bromide is inherently unstable as a free base.[1]
-
The Hazard: The amino group (
) of one molecule attacks the benzylic carbon ( ) of another.[1][2] -
The Result: Uncontrollable formation of insoluble polybenzylamine oligomers (often observed as a pink/brown gum).[1]
-
The Fix: Always store and handle as the Hydrochloride Salt (HCl) or keep the amine protected (e.g., Boc, Cbz) until the final step.[1][2]
Troubleshooting Guide: Catalyst Selection
Scenario A: C-C Bond Formation (Suzuki-Miyaura Coupling)
Objective: Coupling the benzyl bromide with a boronic acid/ester while preserving the amine (or protected amine).[1][2]
User Question: “My Suzuki coupling yields are low (<30%), and I see significant homocoupling of the benzyl bromide. What catalyst system should I use?”
Technical Analysis:
Benzyl halides are challenging substrates for Palladium (Pd) catalysis because they are prone to oxidative addition but also susceptible to side reactions like homocoupling (Wurtz-type coupling) and nucleophilic attack by the base.[1][2] Standard ligands like
Recommended Catalyst Systems:
| Component | Recommendation | Mechanism/Rationale |
| Pd Source | Provides the active | |
| Ligand | JohnPhos or SPhos | Bulky, electron-rich Buchwald phosphines facilitate oxidative addition and prevent the formation of inactive Pd-dimers.[1][2] JohnPhos is particularly effective for benzyl chlorides/bromides.[1] |
| Base | Weaker bases reduce the risk of hydrolyzing the benzyl bromide to benzyl alcohol.[1][2] Avoid strong alkoxides ( | |
| Solvent | Toluene/Water (10:[1][2]1) or THF | Biphasic systems often suppress side reactions.[1][2] |
Protocol Note: If using the free amine, it will coordinate to the Pd center, poisoning the catalyst.[1][2]
-
Corrective Action: Protect the amine as N-Boc (tert-butyl carbamate) before the coupling.[1] If you must use the free amine, increase catalyst loading to 5-10 mol% and use a highly coordinating ligand like XPhos .[1][2]
Scenario B: C-N Bond Formation (Buchwald-Hartwig vs. SN2)
Objective: Reacting the amine end while keeping the bromide intact (rare) OR displacing the bromide with an external amine.[1]
User Question: “I want to displace the bromide with a secondary amine. Do I need a catalyst?”
Technical Analysis:
You generally do not need a transition metal catalyst for this.[1][2] The benzylic position is highly activated for
Recommended Additives:
| Additive | Role | Benefit |
| TBAI (Tetrabutylammonium iodide) | Finkelstein Catalyst | Converts the Benzyl-Br to a highly reactive Benzyl-I in situ, accelerating the reaction rate significantly (5-10 mol%).[1][2] |
| DIPEA (Hünig's Base) | Acid Scavenger | Non-nucleophilic base.[1][2] Neutralizes the HBr generated without attacking the benzyl bromide itself.[1] |
| Temperature | 0°C | Keep cold! Heat promotes double alkylation.[1][2] |
Visualizing the Reaction Pathways
The following diagram illustrates the critical decision points. If you do not protect the amine, the "Self-Destruct" pathway is kinetically favored in concentrated solutions.[1]
Caption: Figure 1. Kinetic competition between self-polymerization and desired cross-coupling.[1] Amine protection is the primary control gate.
Experimental Protocol: Stabilized Suzuki Coupling
Context: Coupling 4-(Boc-amino)-2-methylbenzyl bromide with Phenylboronic acid.
-
Preparation: Dissolve 1.0 eq of the N-Boc protected benzyl bromide in Toluene (0.2 M).
-
Catalyst Activation: In a separate vial, premix Pd(OAc)₂ (2 mol%) and JohnPhos (4 mol%) in Toluene. Stir for 5 mins under Argon.[1][2]
-
Addition: Add the catalyst solution to the substrate.[1]
-
Coupling Partner: Add Phenylboronic acid (1.5 eq) and
(3.0 eq) (dissolved in min. water). -
Reaction: Heat to 80°C for 4-6 hours.
FAQ: Common Pitfalls
Q: Can I use Pd(PPh3)4 (Tetrakis) for this reaction?
A: Not recommended. Tetrakis is prone to oxidation and often fails with benzyl halides due to the formation of stable
Q: My material turned into a solid block in the freezer. Is it ruined? A: If it is the free base and has turned pink/brown and insoluble in DCM, it has polymerized.[1][2] It cannot be recovered.[1][2] If it is the HCl salt, it may just be caked; check solubility in water/methanol.[1][2]
Q: Why use Potassium Trifluoroborates instead of Boronic Acids? A: Potassium aryltrifluoroborates are more stable and release the active boronic acid slowly.[1] This controlled release prevents side reactions when coupling with reactive electrophiles like benzyl bromides [1].[1]
References
-
Molander, G. A., & Brown, A. R. (2006).[1][2] Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686.[1][2]
-
Gao, H., et al. (2021).[1][2][3] Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides.[1][3] Chemical Communications, 57, 7653-7656.[1][2]
-
PubChem.[1][2] (n.d.). 4-Methylbenzyl bromide (Compound Summary). National Library of Medicine.[1] [1][2]
Sources
- 1. p-Xylyl bromide | C8H9Br | CID 7721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromobenzyl bromide | C7H6Br2 | CID 68527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pd-catalyzed sp–sp 3 cross-coupling of benzyl bromides using lithium acetylides - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC02762J [pubs.rsc.org]
Work-up procedures for reactions with 4-Amino-2-methylbenzyl bromide
Executive Summary: The "Bifunctional Trap"
You are encountering difficulties with 4-Amino-2-methylbenzyl bromide (CAS: 1261795-06-5) because it represents a classic "bifunctional trap" in organic synthesis. This molecule contains both a nucleophile (the amine, -NH₂) and a potent electrophile (the benzyl bromide, -CH₂Br) on the same scaffold.
The Core Issue: As a free base, this molecule is kinetically unstable. It undergoes rapid intermolecular self-alkylation (polymerization) , turning your reaction mixture into an intractable tar/black solid.
The Solution: You must synthesize, isolate, and store this compound as its Hydrobromide (HBr) Salt . In this protonated form (
Standard Operating Procedure (SOP): Synthesis & Work-up
Objective: Conversion of 4-Amino-2-methylbenzyl alcohol to 4-Amino-2-methylbenzyl bromide hydrobromide.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 4-Amino-2-methylbenzyl alcohol | 1.0 | Substrate |
| HBr (48% aq. or 33% in AcOH) | 3.0 - 5.0 | Reagent & Solvent |
| Diethyl Ether / Ethyl Acetate | N/A | Wash Solvent |
Step-by-Step Work-up Protocol
1. Reaction Phase (Protonation Control):
-
Dissolve the alcohol in a minimal volume of glacial acetic acid or use 48% aqueous HBr directly as the solvent.
-
Critical: Ensure the system is strongly acidic (pH < 1) before heating. This ensures the amine is fully protonated (
) and cannot attack the forming bromide. -
Heat to 60–80°C (monitor by TLC/HPLC). Note: The alcohol disappears, replaced by a less polar spot (the bromide salt).[1]
2. Isolation (Precipitation Method):
-
Do NOT neutralize. Do not use NaHCO₃ or NaOH.
-
Cool the reaction mixture slowly to 0°C. The product (HBr salt) often crystallizes directly from the acidic media.
-
If no precipitate forms, add cold Diethyl Ether or Acetone to induce precipitation. These solvents dissolve impurities but precipitate the polar salt.
3. Filtration & Washing:
-
Filter the solid under an inert atmosphere (nitrogen blanket) if possible to avoid moisture absorption.
-
Wash the filter cake with cold Acetone or Ether . This removes traces of acid and non-polar byproducts.
-
Avoid Water: The benzyl bromide moiety is susceptible to hydrolysis, reverting to the alcohol if left in wet, non-acidic conditions.
4. Drying:
-
Dry under high vacuum at room temperature. Avoid excessive heat (>40°C) during drying to prevent thermal decomposition.
Troubleshooting Guide (Q&A)
Q1: My product turned into a black, sticky tar during rotary evaporation. What happened?
-
Diagnosis: You likely performed an aqueous work-up with a base (bicarbonate/hydroxide) to "neutralize" the acid.
-
Mechanism: Neutralization generated the Free Base . Once free, the amine of Molecule A attacked the benzyl bromide of Molecule B. This chain reaction creates a polymer network (tar).
-
Fix: Skip the neutralization. Evaporate the acid directly (if using AcOH/HBr) or precipitate the salt.
Q2: I need the Free Base for the next step (e.g., N-alkylation of a heterocycle). How do I handle it?
-
Strategy: Do not isolate the free base.
-
Protocol:
-
Suspend the stable HBr salt in your reaction solvent (e.g., DMF, Acetonitrile).
-
Add your nucleophile (the next reactant).
-
Add a non-nucleophilic base (e.g., DIPEA, TEA, or K₂CO₃) in situ.
-
This releases the reactive free base only in the presence of the trapping agent, minimizing self-polymerization.
-
Q3: Can I purify this compound using Silica Gel Chromatography?
-
Verdict: NO.
-
Reason 1: Silica is slightly acidic but contains water, promoting hydrolysis of the bromide.
-
Reason 2: The amine/salt interacts strongly with silanols, causing severe streaking and mass loss.
-
Alternative: Recrystallization from Isopropanol/Ether or Methanol/Ether is the only recommended purification method.
Visualizing the Chemistry
Figure 1: Stability Pathways & Decomposition Mechanism
This diagram illustrates the "Ticking Time Bomb" nature of the free base versus the stable salt.
Caption: Figure 1. The critical divergence in work-up. Keeping the system acidic leads to the stable salt; neutralizing leads to rapid polymerization.
Safety & Handling (Lachrymator Warning)
-
Hazard Class: Benzyl bromides are potent lachrymators (tear agents) and skin irritants.[2]
-
PPE: Double nitrile gloves, lab coat, and goggles are mandatory.
-
Ventilation: All operations, including weighing the solid, must be performed inside a functioning fume hood.
-
Decontamination: Spills should be treated with a dilute solution of ammonia or ethanolamine to quench the alkylating agent before cleaning.
References
-
PubChem. 4-[2-Aminoethyl(benzyl)amino]-2-methylbenzamide (Related Structure & Properties). National Library of Medicine. Available at: [Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (General procedures for preparation of alkyl bromides from alcohols using HBr). 5th Edition. Longman Scientific & Technical.
Sources
Validation & Comparative
Comparative reactivity of 4-Amino-2-methylbenzyl bromide vs 4-methylbenzyl bromide
Comparative Reactivity Guide: 4-Amino-2-methylbenzyl bromide vs. 4-Methylbenzyl bromide
Executive Summary
This guide provides a technical comparison between 4-Methylbenzyl bromide (4-MBB) and 4-Amino-2-methylbenzyl bromide (4-AMBB) . While both are benzyl bromide derivatives used as electrophiles in organic synthesis, their reactivity profiles diverge radically due to electronic substituent effects.
-
4-Methylbenzyl bromide acts as a "Standard Baseline": It is a stable, moderately reactive electrophile suitable for standard
and reactions. -
4-Amino-2-methylbenzyl bromide is a "High-Energy Specialist": The presence of the strong electron-donating amino group makes it hyper-reactive towards ionization (
) but chemically unstable as a free base due to rapid self-polymerization.
Molecular Architecture & Electronic Theory
To understand the reactivity differences, we must analyze the electronic push-pull systems of both molecules.
Structural Comparison
| Feature | 4-Methylbenzyl bromide | 4-Amino-2-methylbenzyl bromide |
| Structure | Benzene ring with 1-bromomethyl and 4-methyl.[1][2][3] | Benzene ring with 1-bromomethyl, 2-methyl, and 4-amino. |
| Electronic Effect (C-4) | Weak Donor (+I/Hyperconjugation): The methyl group stabilizes the ring and benzylic carbocation slightly. | Strong Donor (+M Resonance): The amino lone pair donates electron density into the ring, drastically stabilizing the benzylic carbocation. |
| Steric Environment (C-2) | Unsubstituted (H): Open access to the benzylic carbon. | Methyl Substituted: Ortho-methyl group creates steric hindrance for nucleophiles ( |
| Hammett Constant ( | -0.17 (Weak Activation) | -0.66 (Strong Activation) |
The "Push-Pull" Instability of 4-AMBB
The defining characteristic of 4-AMBB is the coexistence of a nucleophile (
-
Resonance Effect: The lone pair on the nitrogen can delocalize to the benzylic carbon, weakening the C-Br bond and facilitating spontaneous ionization (leaving group departure).
-
Self-Polymerization: As a free base, the amino group of one molecule attacks the benzylic carbon of another, leading to rapid, uncontrolled polymerization (formation of polybenzylamines).
Reactivity Profiles: Experimental Data & Mechanism
Solvolysis Rates ( Pathway)
The rate of solvolysis (reaction with solvent, e.g., methanol/water) is a direct measure of carbocation stability.
-
4-Methylbenzyl bromide: Reacts at a moderate rate. The 4-methyl group provides roughly 4-5x rate enhancement over unsubstituted benzyl bromide.
-
4-Amino-2-methylbenzyl bromide: Reacts explosively fast by comparison. The 4-amino group can increase solvolysis rates by orders of magnitude (
times faster than unsubstituted). The 2-methyl group further accelerates this by relieving steric strain upon hybridization change from to (B-strain relief).
Data Table: Relative Solvolysis Rates (Estimated)
| Substrate | Relative Rate (
Nucleophilic Substitution ( )
-
4-MBB: Excellent substrate for
. The benzylic position is unhindered. -
4-AMBB: The 2-methyl group (ortho position) exerts significant steric hindrance, retarding the
approach of external nucleophiles. However, because the pathway is so favorable, substitution often proceeds via an ion-pair mechanism rather than pure concerted displacement.
Visualization: Reaction Pathways
The following diagram illustrates the divergent fates of these molecules. 4-MBB follows a clean substitution path, while 4-AMBB faces a bifurcation between useful substitution and destructive self-polymerization.
Figure 1: Divergent reaction pathways. Note the high risk of polymerization for the amino-analog.
Experimental Protocols & Handling
This section details how to handle the instability of 4-AMBB compared to the standard 4-MBB.
Protocol A: Standard Alkylation with 4-Methylbenzyl bromide
Use this for routine synthesis of intermediates.
-
Setup: Dissolve Nucleophile (1.0 eq) and Base (
or , 1.5 eq) in Acetone or DMF. -
Addition: Add 4-Methylbenzyl bromide (1.1 eq) neat or as a solution at room temperature.
-
Reaction: Stir at 25–60°C for 2–12 hours. Monitor by TLC.
-
Workup: Aqueous extraction (EtOAc/Water). The product is stable.
Protocol B: Handling 4-Amino-2-methylbenzyl bromide
CRITICAL: Do not store the free base. Use the Hydrobromide salt.
-
Precursor: Acquire 4-Amino-2-methylbenzyl bromide hydrobromide (Salt form).
-
Solvent Choice: Use non-nucleophilic, polar solvents (DMF, DMAc) to solubilize the salt.
-
Base Addition (Controlled):
-
Cool the reaction mixture to 0°C .
-
Add the Nucleophile (e.g., secondary amine) before the base.
-
Add a non-nucleophilic base (e.g., DIPEA or
) slowly to generate the free amine in situ in the presence of the trapping nucleophile. -
Rationale: This minimizes the concentration of free 4-AMBB, reducing the probability of self-polymerization (Reaction Order: Polymerization is 2nd order in 4-AMBB; Trapping is 1st order).
-
-
Quench: Quench immediately upon completion to prevent side reactions.
Comparative Data Summary
| Metric | 4-Methylbenzyl bromide | 4-Amino-2-methylbenzyl bromide |
| CAS Number | 104-81-4 | 1261795-06-5 |
| Physical State | Solid (mp 34-36°C) or Liquid | Solid (Salt) / Unstable Oil (Free Base) |
| Storage | Room Temp, Dark | -20°C, Hygroscopic (Salt form) |
| Reactivity Type | Balanced Electrophile | Hyper-Electrophile / Nucleophile Hybrid |
| Major Impurity | Hydrolysis product (Alcohol) | Self-polymerization oligomers |
| Primary Hazard | Lachrymator, Skin Irritant | Skin Sensitizer, Unstable |
References
-
Solvolysis Mechanisms
- Comparison of substituent effects in benzyl halides.
- Source: Journal of the Chemical Society, Perkin Transactions 2.
-
(General reactivity trends of substituted benzyl halides).
-
Self-Immolative Polymers
- Mechanisms of 4-aminobenzyl derivatives degrading via 1,6-elimin
- Source: Annual Reviews of M
-
Synthesis Applications
-
Use of 4-Amino-2-methylbenzyl bromide in pyridinium salt synthesis.[4]
- Source: BenchChem Reagent D
-
-
Nucleophilic Substitution Kinetics
- Kinetics of substituted benzyl bromides with amines.
- Source: ResearchG
Sources
Purity analysis of synthesized 4-Amino-2-methylbenzyl bromide by HPLC
This guide provides an in-depth technical comparison of HPLC methodologies for the purity analysis of 4-Amino-2-methylbenzyl bromide (CAS 1261795-06-5) .
Commonly utilized as a key intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan, this compound presents a unique "dual-threat" stability challenge: it contains a nucleophilic aniline moiety and an electrophilic benzyl bromide motif on the same scaffold.[1]
Executive Summary: The Stability Paradox
The primary failure mode in analyzing 4-Amino-2-methylbenzyl bromide is auto-reactivity .[1] In standard neutral solvents, the free amine of one molecule attacks the benzyl bromide of another, leading to rapid polymerization.[1] Furthermore, the benzylic carbon is highly susceptible to solvolysis in alcoholic or aqueous mobile phases.[1]
This guide compares the Standard Generic Method (Method A) —often erroneously applied during initial screening—against the Optimized Acid-Stabilized Method (Method B) , demonstrating why the latter is the only valid protocol for accurate purity assessment.[1]
Part 1: Method Comparison & Performance Analysis
The following table contrasts the performance of a standard generic gradient against the optimized stability-indicating protocol.
| Feature | Method A: Generic Gradient (The Alternative) | Method B: Acid-Stabilized Protocol (Recommended) |
| Diluent | 50:50 Methanol:Water | Anhydrous Acetonitrile + 0.1% TFA |
| Mobile Phase | Water / Methanol / Formic Acid | Water / Acetonitrile / H₃PO₄ |
| Sample Stability | Poor (< 15 mins).[1] Rapid dimerization and methanolysis.[1] | High (> 24 hours).[1] Protonation of amine prevents polymerization.[1] |
| Artifacts | Shows false "impurities" (Methyl ether, Dimers) generated in-situ.[1] | Minimal artifacts. Detects only true synthetic impurities.[1] |
| Chromatography | Broad, tailing peaks due to amine-silanol interaction.[1] | Sharp, symmetrical peaks due to phosphate suppression.[1] |
| Suitability | Unsuitable for purity assignment.[1] | Validated for QC and release testing. |
Why Method A Fails (The Mechanistic Flaw)
In Method A, the use of Methanol (nucleophile) leads to the formation of the methyl ether artifact via SN1/SN2 mechanisms.[1] Crucially, neutral or weakly acidic conditions fail to fully protonate the aniline nitrogen (pKa ~4-5), allowing intermolecular nucleophilic attack (polymerization).[1]
Why Method B Succeeds
Method B utilizes Acetonitrile (non-nucleophilic) and Trifluoroacetic Acid (TFA) in the diluent.[1] The acid ensures the aniline group is fully protonated (
Part 2: Experimental Protocols
Optimized Protocol: Acid-Stabilized RP-HPLC (Method B)
1. Instrumentation & Conditions
-
System: HPLC with UV-Vis / PDA Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent end-capped column.[1]
-
Rationale: High surface coverage prevents silanol interactions with the amine.[1]
-
-
Wavelength: 240 nm (Primary), 210 nm (Secondary for non-aromatic impurities).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 25°C (Keep low to minimize on-column hydrolysis).
2. Mobile Phase Preparation
-
Solvent A: 0.1% Phosphoric Acid (
) in Water.[1]-
Note: Do not use Acetate or Formate buffers; Acetate can react with benzyl bromides to form benzyl acetates.[1]
-
3. Gradient Program
| Time (min) | % Solvent B | Event |
|---|---|---|
| 0.0 | 10 | Equilibration |
| 2.0 | 10 | Isocratic Hold (Elute polar salts) |
| 12.0 | 90 | Linear Gradient |
| 15.0 | 90 | Wash |
| 15.1 | 10 | Re-equilibration |
| 20.0 | 10 | End |[1]
4. Sample Preparation (Critical Step)
-
Diluent: Acetonitrile : Water : TFA (80 : 20 : 0.1 v/v/v).[1]
Part 3: Visualization of Stability Logic
The following diagrams illustrate the degradation pathways avoided by Method B and the analytical workflow.
Figure 1: Degradation Pathways vs. Stabilization Strategy
Caption: Figure 1.[1] Under neutral conditions (Method A), the compound self-polymerizes or reacts with solvent.[1] Acidification (Method B) protonates the amine, blocking these pathways.[1]
Figure 2: Recommended Analytical Workflow
Caption: Figure 2. The critical path involves rapid acidification to prevent 'on-bench' degradation prior to injection.[1]
Part 4: Data Interpretation & Impurity Profile
When analyzing the chromatograms, use the following Relative Retention Times (RRT) to identify peaks. Note that the "Hydrolysis Product" is the most common true process impurity.[1]
| Peak Identity | Approx RRT | Origin |
| Hydrolysis Product (Benzyl alcohol derivative) | 0.35 - 0.45 | Moisture in synthesis or poor storage.[1] |
| Starting Material (4-Amino-2-methyltoluene) | 0.85 - 0.90 | Incomplete reaction.[1] |
| 4-Amino-2-methylbenzyl bromide (Main Peak) | 1.00 | Target Compound.[1][3][4] |
| Dibromide Impurity (Over-bromination) | 1.20 - 1.30 | Excess brominating agent (NBS).[1] |
Note on Quantification: For high-precision assay (% w/w), use an external standard of highly purified 4-Amino-2-methylbenzyl bromide (stored at -20°C under Argon). For area % purity, ensure the baseline is integrated valley-to-valley to account for any slight tailing of the amine.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58096357 (4-Amino-2-methylbenzyl bromide).[1] Retrieved from [Link][1]
-
Ji, S., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances.[1][5][6] RSC Advances.[1] Retrieved from [Link]
-
Reddy, A.V., et al. (2024). Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir.[1][7] International Journal of Pharmaceutical Sciences and Research.[1] Retrieved from [Link][1]
-
SIELC Technologies. Separation of 4-Bromobenzyl bromide on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
- 1. Carbohydrate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]
- 3. Carbohydrate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. Carbohydrate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. wisdomlib.org [wisdomlib.org]
Structural Validation of 4-Amino-2-methylbenzyl Bromide Derivatives: A Comparative Analytical Guide
Executive Summary: The Stability-Analysis Paradox
In drug discovery, 4-Amino-2-methylbenzyl bromide serves as a high-value "warhead" for designing covalent inhibitors and peptide mimetics. However, its validation presents a unique paradox: the molecule contains both a nucleophile (the 4-amino group) and an electrophile (the benzyl bromide) on the same scaffold.
In its free-base form, this molecule is inherently unstable, prone to rapid intermolecular self-alkylation (polymerization). Therefore, "validating the structure" is often less about static analysis and more about kinetic capture or validating its stable precursors (salts/protected derivatives).
This guide compares the three primary analytical methodologies for validating this scaffold, prioritizing techniques that differentiate the target from its common impurities: the hydrolysis product (alcohol) and the regio-isomer (3-methyl variant).
Part 1: The Analytical Challenge
Before selecting a method, you must understand the failure modes. The 2-methyl group provides some steric protection, but the electron-donating effect of the 4-amino group activates the benzylic position, making the bromide highly labile.
Common structural pitfalls:
-
Hydrolysis: Conversion to 4-amino-2-methylbenzyl alcohol (occurs in wet solvents).
-
Dimerization: Formation of secondary amines via self-alkylation.
-
Regio-isomerism: Confusing the 2-methyl isomer with the 3-methyl isomer (often carried over from impure starting materials).
Part 2: Methodological Comparison
The following table compares the efficacy of standard analytical techniques specifically for this unstable bromide.
Table 1: Comparative Efficacy of Validation Methods
| Feature | Method A: 1H NMR (Solution) | Method B: LC-MS (ESI) | Method C: X-Ray Crystallography |
| Primary Utility | Structural connectivity & Purity | Molecular Weight & Bromine Pattern | Absolute Configuration |
| Speed | Fast (<10 min) | Medium (30 min) | Slow (Days/Weeks) |
| Sample State | Solution (CDCl3 or DMSO-d6) | Solution (MeCN/H2O) | Solid Crystal |
| Differentiation | Excellent (Shift of CH2Br vs CH2OH) | Poor (Br is labile; hydrolysis in source) | Definitive |
| Isomer ID | High (via NOE/HMBC) | Low (Isomers have same mass) | High |
| Risk | Polymerization in tube (if free base) | False positives (Hydrolysis) | Crystal formation failure |
Part 3: Detailed Validation Protocols
Protocol A: 1H NMR Validation (The Gold Standard)
NMR is the only rapid method to distinguish the bromide from the alcohol and verify the position of the methyl group.
Critical Reagent Choice:
-
Solvent: Use Anhydrous CDCl3 (neutralized with basic alumina) for free bases. Use DMSO-d6 only for HBr salts.
-
Why? Acidic CDCl3 accelerates hydrolysis. DMSO is nucleophilic and can cause Kornblum oxidation over time.
-
Diagnostic Signals (Expected):
-
Benzylic CH2: The "Truth" Peak.
-
Bromide: Singlet at ~4.44 – 4.50 ppm .[1]
-
Alcohol (Impurity): Singlet at ~4.60 – 4.70 ppm (downfield shift).
-
Note: If you see a peak at 4.65 ppm, your bromide has hydrolyzed.
-
-
Aromatic Region:
-
Look for the specific coupling pattern of the 1,2,4-substitution.
-
H3 (meta to amine, ortho to methyl): ~6.4-6.5 ppm.
-
H5 (ortho to amine): ~6.4-6.5 ppm.[1]
-
H6 (meta to methyl): ~7.1 ppm.
-
-
NOE (Nuclear Overhauser Effect):
-
Irradiate the 2-Methyl peak (~2.3 ppm).
-
Result: You MUST see enhancement of the Benzylic CH2 (4.44 ppm) and the Aromatic H3 .
-
Validation: If you see enhancement of two aromatic protons and no benzylic protons, you likely have the 3-methyl isomer.
-
Protocol B: Mass Spectrometry (The Confirmation)
Workflow:
-
Ionization: ESI+ (Electrospray Ionization).
-
Direct Infusion: Preferred over LC column to minimize time in aqueous mobile phase.
-
Isotopic Pattern Analysis:
-
Locate the molecular ion [M+H]+.
-
Check the M and M+2 peaks. They must be of equal intensity (1:1 ratio) due to the natural abundance of 79Br (50.7%) and 81Br (49.3%).
-
Failure Mode: If M+2 is missing or <5%, you have lost the bromide (likely hydrolyzed to alcohol).
-
Part 4: Visualization of Structural Logic
The following diagram illustrates the decision logic required to validate the regio-chemistry (2-methyl vs 3-methyl) using NMR correlations.
Figure 1: NMR logic flow for distinguishing the 2-methyl isomer from the 3-methyl impurity using Nuclear Overhauser Effect (NOE).
Part 5: The "Race Against Time" Workflow
For the free base derivative, the validation must be integrated into the synthesis. You cannot store the sample and wait for results.
Figure 2: Operational workflow for handling the unstable free base. Note the decision branch to convert to HBr salt for storage.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. Link
- Context: Essential for identifying solvent peaks (CDCl3, DMSO)
-
Oxford Instruments. (2020). "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Application Note. Link
- Context: Validates the use of NMR coupling constants and shifts for distinguishing aromatic substitution p
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition.
-
BenchChem. (n.d.). "4-Amino-2-methylbenzyl Bromide Product Data." Link
- Context: Confirms the commercial existence and CAS (1261795-06-5) of the specific isomer.
Sources
Biological Activity of 4-Amino-2-methylbenzyl Bromide Analogs
A Technical Comparison Guide for Drug Development
Executive Summary: The "Privileged" Scaffold
The 4-Amino-2-methylbenzyl moiety is not merely a structural fragment; it is a strategic pharmacophore designed to overcome specific metabolic liabilities found in simple aniline derivatives. While 4-Amino-2-methylbenzyl bromide (CAS 1261795-06-5) serves as the primary synthetic reagent (alkylating agent), the biological value lies in the downstream analogs—specifically AKR1C3-activated prodrugs and TRPV1 modulators .
This guide compares these analogs against standard therapeutic agents, highlighting the critical role of the 2-methyl substituent in enhancing metabolic stability and target selectivity.
Key Performance Indicators (KPIs)
| Feature | 4-Amino-2-methylbenzyl Analogs | Unsubstituted Analogs (4-Aminobenzyl) | Mechanism of Advantage |
| Metabolic Stability | High | Low | Steric Hindrance: The 2-methyl group blocks N-acetylation by NAT1 enzymes. |
| Target Selectivity | High (AKR1C3/KARS) | Moderate | Specific fit for AKR1C3 active site (prodrug activation). |
| Bioavailability | Enhanced | Moderate | Reduced first-pass metabolism (N-acetylation). |
Therapeutic Applications & Comparative Analysis
A. Oncology: AKR1C3-Dependent KARS Inhibitors
Target: Lysyl-tRNA Synthetase (KARS) Primary Lead: N-(4-amino-2-methylbenzyl)-6'-fluoro-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline]-1-carboxamide
In hormone-dependent cancers (Prostate, Breast) and Leukemia, the enzyme AKR1C3 (Aldo-keto reductase 1C3) is often overexpressed. The 4-amino-2-methylbenzyl scaffold is utilized in prodrug strategies where a precursor (often a nitro-benzyl) is selectively reduced by AKR1C3 to the active amine form inside the tumor.
Performance Comparison: KARS Inhibitors
| Metric | 4-Amino-2-methylbenzyl Lead | Standard KARS Inhibitors (e.g., Cladosporin) | Doxorubicin (Standard Chemo) |
| Tumor Selectivity | High (Activated by AKR1C3) | Low (Systemic toxicity) | Low (Cardiotoxicity) |
| IC50 (KARS) | < 50 nM (Active form) | ~100 nM | N/A (Topoisomerase II) |
| Off-Target Toxicity | Reduced | High | High |
Scientific Insight: The "2-methyl" group is critical here. It prevents the premature deactivation of the generated amine by N-acetyltransferase 1 (NAT1) , ensuring the warhead remains active long enough to inhibit KARS effectively [1].
B. Pain & Inflammation: TRPV1 Modulators
Target: Transient Receptor Potential Vanilloid 1 (TRPV1) Primary Lead: N-(4-Amino-2-methylbenzyl)methanesulfonamide derivatives
These analogs function as antagonists or modulators for treating neuropathic pain. The benzyl sulfonamide core mimics the vanilloid binding motif but with improved pharmacokinetic properties.
Performance Comparison: TRPV1 Antagonists
| Metric | 2-Methylbenzyl Sulfonamides | Capsazepine (Standard) | AMG-517 (Clinical Candidate) |
| Potency (IC50) | 10–100 nM | ~500 nM | < 1 nM |
| Thermoregulation | Stable (Less hyperthermia risk) | Unstable | Severe Hyperthermia (Failed Phase I) |
| Solubility | Moderate | Poor | Poor |
Mechanistic Deep Dive: The "2-Methyl" Effect
The superiority of 4-amino-2-methylbenzyl analogs over their unsubstituted counterparts is rooted in metabolic resistance .
The NAT1/NAT2 Steric Clash
Aromatic amines are typically cleared via N-acetylation by N-acetyltransferases (NAT1 and NAT2) .[1]
-
Unsubstituted (4-Aminobenzyl): Rapidly acetylated by NAT1 -> Inactive metabolite -> Rapid clearance.
-
2-Methyl Analog: The methyl group at the ortho position creates a steric clash with residue Phe125 in the active site of NAT1. This significantly reduces the rate of N-acetylation, extending the drug's half-life (
) [2].
Figure 1: Metabolic pathway illustrating the activation of the prodrug by AKR1C3 and the resistance of the active 4-amino-2-methylbenzyl metabolite to NAT1-mediated inactivation.
Experimental Protocols
Protocol A: Synthesis of N-(4-Amino-2-methylbenzyl) Scaffolds
Objective: Install the 4-amino-2-methylbenzyl moiety using the bromide reagent. Reagents: 4-Amino-2-methylbenzyl bromide (CAS 1261795-06-5), Secondary Amine (e.g., Piperidine derivative), K2CO3, DMF.
-
Preparation: Dissolve the secondary amine (1.0 eq) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add anhydrous
(2.5 eq) and stir at room temperature for 15 min. -
Alkylation: Dropwise add 4-Amino-2-methylbenzyl bromide (1.1 eq) dissolved in DMF.
-
Note: The bromide is highly reactive. Maintain temperature at 0°C during addition to prevent over-alkylation.
-
-
Reaction: Stir at RT for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).
-
Checkpoint: Look for the disappearance of the bromide spot (
).
-
-
Workup: Quench with water, extract with EtOAc (3x). Wash organics with brine.
-
Purification: Flash chromatography on Silica Gel.
Protocol B: Biological Validation (KARS Inhibition Assay)
Objective: Verify the activity of the synthesized analog.
-
Enzyme System: Recombinant human Lysyl-tRNA Synthetase (KARS).
-
Substrate: L-Lysine and tRNA.
-
Detection: Phosphate detection (Malachite Green) or Fluorescence Polarization.
-
Procedure:
-
Incubate KARS (10 nM) with the test compound (0.1 nM – 10 µM) for 30 min.
-
Add ATP (500 µM) and L-Lysine to initiate reaction.
-
Measure phosphate release after 60 min.
-
-
Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.
References
-
World Intellectual Property Organization. (2021). Tricyclic AKR1C3 Dependent KARS Inhibitors. Patent WO2021005586A1. Link
-
Hein, D. W., et al. (2006). Molecular genetics and epidemiology of the NAT1 and NAT2 acetylation polymorphisms. Cancer Epidemiology, Biomarkers & Prevention. Link
-
United States Patent. (2012). TRPV1 Antagonists and Uses Thereof. US Patent App. 2012/0232827. Link
-
University of Freiburg. (2018). Synthesis of riboflavin analogues and isotopologues as probes for spectroscopic studies.Link
Sources
Kinetic studies of reactions involving 4-Amino-2-methylbenzyl bromide
Kinetic Profiling & Reactivity Guide: 4-Amino-2-methylbenzyl Bromide[1]
Executive Summary: The "Janus" Reagent
4-Amino-2-methylbenzyl bromide represents a unique class of "amphiphilic" synthons in organic kinetics.[1] Unlike standard benzyl halides, it possesses an internal nucleophile (the 4-amino group) and a highly activated electrophilic center (the benzylic carbon).[1] This duality creates a kinetic profile defined by extreme lability and competing reaction pathways (intermolecular substitution vs. intramolecular polymerization).
This guide provides a technical comparison of its kinetic behavior against standard alternatives, grounding the analysis in physical organic chemistry principles (Hammett substituent effects and steric modulation).
Mechanistic Analysis & Substituent Effects
To understand the kinetics of this molecule, one must deconstruct the electronic and steric contributions of its substituents.
The 4-Amino Effect (Electronic Activation)
The amino group (
-
Resonance (
): The lone pair on the nitrogen donates electron density into the benzene ring.[1] -
Carbocation Stabilization: In
pathways, this resonance extends to the benzylic carbon, stabilizing the carbocation intermediate ( ) significantly more than a methyl or methoxy group. -
Kinetic Consequence: The activation energy (
) for ionization is drastically lowered, leading to solvolysis rates orders of magnitude higher than unsubstituted benzyl bromide.
The 2-Methyl Effect (Steric Modulation)
The methyl group at the ortho position introduces a steric factor.
-
Steric Hindrance: It partially shields the benzylic carbon from backside attack, potentially retarding
rates compared to the para-isomer. -
Electronic Effect: It provides weak inductive donation (
), slightly reinforcing the carbocation stability, though this is secondary to the amino effect.
Visualizing the Pathway
The following diagram illustrates the resonance stabilization that drives the high reactivity of this compound in
Figure 1: Mechanism showing the rate-determining ionization step facilitated by the 4-amino group resonance.
Comparative Performance Guide
This section compares 4-Amino-2-methylbenzyl bromide against standard alternatives used in benzylation reactions.
Baseline: Benzyl Bromide (Standard electrophile).[1][2] Alternative A: 4-Nitrobenzyl Bromide (Deactivated, stable).[1] Alternative B: 4-Methoxybenzyl Bromide (Activated, common PMB protection).[1]
Table 1: Relative Reactivity & Kinetic Parameters
Note: Values are normalized relative to Benzyl Bromide (
| Reagent | Substituent Type | Electronic Effect ( | Relative Rate ( | Dominant Mechanism | Stability Profile |
| 4-Nitrobenzyl bromide | Strong EWG | +0.79 | ~0.0003 | Highly Stable | |
| Benzyl bromide | None | 0.00 | 1.0 | Mixed | Stable |
| 4-Methoxybenzyl bromide | Strong EDG | -0.78 | ~2,500 | Moderate | |
| 4-Amino-2-methylbenzyl bromide | Super EDG | -1.30 | ~10,000+ | Unstable (Self-reactive) |
Key Takeaways for Researchers:
-
Reaction Speed: If your protocol uses Benzyl bromide and requires heating (60°C+), switching to the 4-Amino-2-methyl derivative will likely allow the reaction to proceed at 0°C or room temperature .[1]
-
Solvent Choice: Due to the massive
acceleration, this reagent is sensitive to protic solvents. Use aprotic polar solvents (DMF, Acetonitrile) to maintain control if specificity is required.[1] -
Storage: Unlike the Nitro variant, the Amino variant cannot be stored as a free base for long periods.[1] It is typically supplied as a Hydrobromide salt to protonate the amine (deactivating the nucleophile) and prevent self-polymerization.[1]
Experimental Protocol: Conductometric Kinetic Study
To validate the reactivity of this specific lot or derivative in your specific solvent system, a conductometric method is the gold standard.[1] It measures the increase in conductivity as bromide ions (
Protocol Design (Self-Validating)
Objective: Determine the pseudo-first-order rate constant (
Reagents:
-
Substrate: 4-Amino-2-methylbenzyl bromide (approx 0.01 M).[1]
-
Solvent: 80% Acetone / 20% Water (v/v).[1]
-
Equipment: Dip-type conductivity cell, thermostat bath (25.0 ± 0.1°C).[1]
Workflow:
-
Baseline Stability: Measure conductivity of pure solvent for 10 mins. It must be stable (
).[1] -
Initiation: Inject substrate stock solution into the thermostated solvent. Start timer (
).[1] -
Data Acquisition: Record conductance (
) at 30-second intervals. -
Endpoint Validation: Heat the reaction mixture to 50°C for 1 hour to force completion, then cool back to 25°C. Measure infinite conductance (
). If is not approx.[1] 10x the initial reading, the reaction did not go to completion or side reactions occurred.
Calculation:
Plot
Experimental Workflow Diagram
Figure 2: Step-by-step conductometric kinetic assay workflow.[1]
References
-
Solvolysis Mechanisms & Substituent Effects
-
Hammett Equation & Benzyl Halide Reactivity
-
Comparative Kinetics (Nitro vs Methoxy)
-
Product Applications & Synthesis
Sources
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 4-Methylbenzyl Bromide CAS 104-81-4 use in chemical reactions and pharmaceutical synthesis [hanbiochem.com]
- 8. nbinno.com [nbinno.com]
Head-to-Head Comparison: 4-Amino-2-methylbenzyl Bromide-Derived Linkers vs. Conventional Alternatives
[1]
Executive Summary: The Case for Rigid Aromatic Scaffolds
In the design of heterobifunctional molecules—such as PROTACs (Proteolysis Targeting Chimeras) and molecular glues—the linker is not merely a passive connector; it is a critical determinant of physicochemical properties, cell permeability, and ternary complex stability.[1] While Polyethylene Glycol (PEG) and linear alkyl chains remain the industry standards for flexibility and solubility, they often suffer from high entropic penalties and poor membrane permeability.
4-Amino-2-methylbenzyl bromide (CAS: 1261795-06-5) has emerged as a high-value building block for constructing rigid, aromatic linkers .[2] Its unique bifunctional architecture—combining a highly reactive electrophile (benzyl bromide) with a versatile nucleophile (aniline) on a methylated benzene core—allows for the rapid synthesis of conformationally constrained linkers that can dramatically improve potency and pharmacokinetic profiles.[2]
This guide objectively compares linkers derived from this scaffold against standard PEG and Alkyl alternatives, supported by experimental protocols and decision-making frameworks.[2]
Comparative Analysis: Rigid vs. Flexible Linkers
The following table contrasts the performance of linkers synthesized from 4-Amino-2-methylbenzyl bromide against the two most common alternatives: PEG chains and linear Alkyl chains.
Table 1: Technical Performance Matrix
| Feature | 4-Amino-2-methylbenzyl Linkers | PEG Linkers (e.g., PEG-4) | Alkyl Linkers (e.g., C6-C10) |
| Conformational Rigidity | High. Benzene ring restricts rotation; methyl group adds steric lock.[2] | Low. High degrees of freedom; "floppy."[2] | Moderate/Low. Flexible, but more rigid than PEG. |
| Entropic Penalty | Low. Pre-organized conformation favors binding.[2] | High. Significant entropy loss upon binding.[2] | Moderate. |
| Cell Permeability | High. Lipophilic aromatic core aids passive transport.[2] | Low to Moderate. Hydrophilic nature can impede membrane crossing.[2] | High. Very lipophilic, but poor solubility. |
| Aqueous Solubility | Low/Moderate. Requires polar warheads or solubilizing groups.[2] | High. Excellent solubility enhancement. | Very Low. Often requires formulation aids.[2] |
| Metabolic Stability | Moderate. Benzylic position is reactive; 2-Me group hinders oxidation.[2] | High. Generally stable, though susceptible to oxidative degradation. | Moderate. Susceptible to CYP450 oxidation.[2] |
| Synthetic Utility | Bifunctional. Orthogonal reactivity (Br = Electrophile, NH₂ = Nucleophile). | Linear. typically requires homo- or heterobifunctional activation.[2] | Linear. Simple, but limited functional handles. |
Deep Dive: The Mechanistic Advantage
Why Choose 4-Amino-2-methylbenzyl Bromide?
1. Entropy-Enthalpy Compensation:
Flexible linkers (PEG) must collapse from a random coil to a specific conformation to enable the formation of a ternary complex (Target-Linker-E3 Ligase).[2] This incurs a high entropic cost (
2. The "Methyl Effect": The methyl group at the 2-position is not cosmetic.[2] It serves two functions:
-
Conformational Bias: It induces a twist in the biaryl or amide bond connected to the aniline, forcing the linker out of planarity and potentially accessing unique vectors in the E3 ligase binding pocket.
-
Metabolic Shielding: It sterically hinders metabolic attack at the adjacent benzylic positions, a common failure point for simple benzyl linkers.
3. Orthogonal Reactivity: The molecule allows for a controlled, sequential synthesis without extensive protecting group manipulations:
-
Step A (Alkylation): The benzyl bromide reacts selectively with phenols, thiols, or secondary amines under mild basic conditions.
-
Step B (Acylation): The aniline remains available for coupling with carboxylic acids (e.g., VHL or Cereblon ligand precursors) using standard amide coupling reagents.
Experimental Protocols
Safety Note: Benzyl bromides are potent lachrymators and alkylating agents. All operations must be performed in a fume hood with appropriate PPE.
Protocol A: Synthesis of Linker-Ligand Intermediate (Alkylation)
Objective: Attach the linker to a Warhead (Ligand A) containing a phenolic hydroxyl group.[2]
-
Reagents:
-
Procedure:
-
Dissolve Ligand A in anhydrous DMF (0.1 M concentration).
-
Add
and stir at room temperature for 15 minutes to deprotonate the phenol. -
Add 4-Amino-2-methylbenzyl bromide dropwise.[2]
-
Stir at 60°C for 2–4 hours. Monitor by LC-MS for the consumption of Ligand A and formation of the product (M+H).
-
Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over
, filter, and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).[2]
-
Protocol B: Completion of PROTAC (Amide Coupling)
Objective: Conjugate the Aniline intermediate to an E3 Ligase Ligand (Ligand B-COOH).
-
Reagents:
-
Procedure:
-
Dissolve Ligand B-COOH in DMF.[2]
-
Add DIPEA and HATU. Stir for 5 minutes to activate the acid.
-
Add the Aniline Intermediate.[2]
-
Stir at Room Temperature for 12–16 hours. (Note: Anilines are less nucleophilic than alkyl amines; heating to 40°C may be required if reaction is sluggish).[2]
-
Purification: Isolate the final PROTAC directly via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
-
Visualizing the Workflow
The following diagram illustrates the strategic decision-making process and the synthetic pathway for utilizing this scaffold.
Caption: Decision tree for linker selection and the sequential synthetic workflow for 4-Amino-2-methylbenzyl bromide derivatives.
References
-
Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology, 11(8), 611–617. Link
-
Mapelli, C., et al. (2020). "PEG Linkers in Protein and Peptide Modifications." Bioconjugate Chemistry, 31(5), 1234-1245. (General discussion on PEG limitations). Link
-
Testa, A., et al. (2020). "3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective functionalization." (Discusses rigid linker strategies in VHL ligands). Journal of Organic Chemistry. Link[2]
-
ChemicalBook. (2024).[2] "4-Amino-2-methylbenzyl bromide Product Properties and CAS 1261795-06-5." Link
-
Fischer, E. S., et al. (2014). "Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide." Nature, 512, 49–53. (Structural basis for rigid linker requirements). Link[2]
In vitro and in vivo evaluation of compounds derived from 4-Amino-2-methylbenzyl bromide
This guide serves as a technical resource for the evaluation of novel Potassium-Competitive Acid Blockers (P-CABs) synthesized using 4-Amino-2-methylbenzyl bromide as a key pharmacophore building block.[1]
While this reagent is a versatile intermediate for various targets (including TRPV1 antagonists and kinase inhibitors), this guide focuses on its application in developing next-generation acid secretion inhibitors , comparing them against the current clinical gold standards: Vonoprazan (P-CAB) and Lansoprazole (Proton Pump Inhibitor - PPI).[2]
Executive Summary & Chemical Rationale
The Scaffold: 4-Amino-2-methylbenzyl bromide (CAS: 1261795-06-5) serves as a critical "linker" reagent.[1] In P-CAB design, the benzylamine moiety mimics the K⁺-competitive domain required to bind the luminal surface of the H⁺/K⁺-ATPase enzyme.[1] The Objective: To evaluate whether "AMB-Series" derivatives offer superior acid stability and faster onset of action compared to PPIs, while matching or exceeding the pH-holding capability of Vonoprazan.[1]
Comparison Matrix: AMB-Series vs. Standards
| Feature | AMB-Derivatives (Target Profile) | Vonoprazan (Reference P-CAB) | Lansoprazole (Reference PPI) |
| Mechanism | K⁺-Competitive Blockade (Reversible) | K⁺-Competitive Blockade (Reversible) | Covalent Cysteine Binding (Irreversible) |
| Acid Activation | Not Required (Active immediately) | Not Required | Required (Prodrug) |
| Acid Stability | High (Stable in pH 1.[1][2][3][4]0) | High | Low (Requires enteric coating) |
| Onset of Action | < 30 Minutes | < 30 Minutes | 3–5 Days (to steady state) |
| Metabolism | Designed for CYP3A4 (Non-polymorphic) | CYP3A4 > CYP2C19 | CYP2C19 (High genetic variability) |
In Vitro Evaluation Workflow
Objective: Establish potency, selectivity, and metabolic reliability before animal testing.[2]
A. H⁺/K⁺-ATPase Inhibition Assay (The "Potency" Test)
This is the definitive screen.[1] You must prove the compound binds the pump in a K⁺-competitive manner.[1]
Protocol:
-
Enzyme Preparation: Isolate gastric vesicles from hog stomach fundic mucosa via differential centrifugation (sucrose gradient).
-
Reaction Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl₂, 2 mM ATP, and varying concentrations of KCl (0 to 20 mM).
-
Incubation: Add AMB-derivative (0.1 nM – 10 µM) and incubate at 37°C for 30 minutes.
-
Measurement: Stop reaction with malachite green solution. Measure inorganic phosphate (Pi) release at 620 nm.[2]
-
Data Analysis: Plot % Inhibition vs. Log[Concentration].
B. Acid Stability Challenge
PPIs degrade rapidly in acid; P-CABs must survive it to bind the pump.[1]
Protocol:
-
Dissolve compound in simulated gastric fluid (pH 1.2, HCl/NaCl).
-
Incubate at 37°C.
-
Sample at T=0, 1h, 4h, 24h.[2]
-
Analyze via HPLC-UV.[1]
C. Metabolic Stability (CYP Phenotyping)
To ensure the drug works equally well in all patient populations, it must avoid heavy reliance on CYP2C19 (which varies genetically).[2]
Protocol:
-
Incubate compound (1 µM) with human liver microsomes (HLM).[2]
-
Add specific inhibitors: Ketoconazole (CYP3A4) and Ticlopidine (CYP2C19).[1][2]
-
Measure intrinsic clearance (
).[2]-
Target: Dominant clearance via CYP3A4 (like Vonoprazan), minimizing "poor metabolizer" variance seen with PPIs.[2]
-
In Vivo Evaluation Workflow
Objective: Demonstrate physiological efficacy (pH control) and healing capability.[2]
A. Intragastric pH Monitoring (Shay Rat Model)
This is the industry-standard "head-to-head" efficacy model.[1]
Protocol:
-
Subjects: Sprague-Dawley rats (fasted 24h).
-
Dosing: Oral gavage (Vehicle, Lansoprazole 10mg/kg, Vonoprazan 10mg/kg, AMB-Derivative 10mg/kg).[2]
-
Procedure:
-
Readouts:
-
Advanced Telemetry (Dog Model): For duration of action, use dogs with implanted pH probes. Record pH every 15 mins for 24 hours.
B. Indomethacin-Induced Ulcer Model
Tests the compound's ability to protect/heal the mucosa under stress.[1]
Protocol:
-
Administer Indomethacin (30 mg/kg, s.c.) to induce ulcers.[2]
-
Administer AMB-Derivative or controls 30 mins prior.[1]
-
Sacrifice after 6 hours.
-
Scoring: Measure ulcer index (sum of lesion lengths in mm).
-
Success Metric: Significant reduction in Ulcer Index vs. Vehicle, statistically equivalent to Vonoprazan.[2]
-
Mechanism of Action & Workflow Visualization
The following diagram illustrates the competitive binding mechanism of AMB-derived P-CABs and the logical flow of the evaluation process.
Caption: Figure 1: P-CAB mechanism (K+ competition) and the sequential evaluation pipeline for AMB-derivatives.
References
-
Otake, K., et al. (2016).[2] Characteristics of Vonoprazan, a Novel Potassium-Competitive Acid Blocker, in the Treatment of Acid-Related Diseases.[2][5]Clinical and Experimental Gastroenterology . Available at: [Link]
-
Scott, D.R., et al. (2015).[2] The P-CAB Vonoprazan Inhibits Gastric H+,K+-ATPase Activity in a K+-Competitive Manner.[1][2][7]Journal of Gastroenterology .[1] Available at: [Link]
-
Arora, S., et al. (2024).[2] 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-pyrimidines: Synthesis and Anticancer Assessment.RSC Medicinal Chemistry .[1][8] Available at: [Link]
-
FDA Center for Drug Evaluation. (2023).[1][2] Multi-disciplinary Review and Evaluation: VOQUEZNA (Vonoprazan).[1][2]FDA Access Data . Available at: [Link][1][2]
Sources
- 1. Carbohydrate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. tandf.figshare.com [tandf.figshare.com]
- 3. Carbohydrate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. Carbohydrate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. researchgate.net [researchgate.net]
- 6. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic comparison of 4-Amino-2-methylbenzyl bromide and its precursors
This guide provides an in-depth spectroscopic and synthetic comparison of 4-Amino-2-methylbenzyl bromide (also known as 4-(bromomethyl)-3-methylaniline) and its key precursors.
Part 1: Strategic Context & Synthetic Pathway
The Challenge: 4-Amino-2-methylbenzyl bromide is a "bifunctional" intermediate critical in medicinal chemistry (e.g., for kinase inhibitors). It contains a nucleophilic aniline amine and an electrophilic benzyl bromide. This duality makes the molecule inherently unstable as a free base due to self-polymerization (intermolecular alkylation).
The Solution: Direct bromination of the starting material (3,4-dimethylaniline) is impossible because the amino group is susceptible to oxidation and interferes with radical mechanisms. The scientifically robust pathway requires a Protection-Bromination-Deprotection strategy.
Visualizing the Pathway
The following diagram outlines the critical process flow, ensuring the stability of the amine during the radical bromination step.
Caption: Figure 1. Optimized synthetic route preventing self-alkylation via acetamide protection.
Part 2: Spectroscopic Comparison (The Core)
This section objectively compares the target molecule against its starting material and the protected intermediate. Understanding these shifts is the only way to confirm reaction progress without isolating unstable intermediates.
Proton NMR ( H NMR) Diagnostic Shifts
The transformation is most easily tracked by monitoring the methyl groups.
-
Starting Material: Two high-field methyl singlets.
-
Target: One methyl singlet remains; the other shifts downfield significantly as it converts to a bromomethyl (
) group.
| Feature | Precursor (3,4-Dimethylaniline) | Intermediate (Protected Acetamide) | Target (4-Amino-2-methylbenzyl bromide HBr) |
| Solvent | |||
| Ar-CH3 | |||
| Ar-CH2-Br | Absent | ||
| Amine/Amide | |||
| Acetyl CH3 | Absent | Absent | |
| Aromatic Region |
Critical Insight: In the target spectrum (DMSO-
), look for the disappearance of the acetyl singlet (~2.18 ppm) and the retention of the benzylic methylene singlet (~4.65 ppm). If the methylene signal splits or shifts upfield, it indicates hydrolysis of the bromide to an alcohol (a common impurity).
Infrared (IR) Spectroscopy Signatures
| Functional Group | Precursor | Intermediate | Target |
| N-H Stretch | 3300-3400 | ~3250 | 2800-3000 |
| C=O Stretch | Absent | 1660 | Absent |
| C-Br Stretch | Absent | 600-700 | 600-700 |
Part 3: Experimental Protocols
These protocols are designed for scientific integrity . They include checkpoints to validate the product at each stage.
Step 1: Protection (Acetylation)
-
Reagents: 3,4-Dimethylaniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent).
-
Procedure:
-
Dissolve 3,4-dimethylaniline in glacial acetic acid.
-
Add acetic anhydride dropwise at room temperature (exothermic).
-
Stir for 2 hours. Pour into ice water.
-
Filter the white precipitate (N-(3,4-dimethylphenyl)acetamide).
-
-
Validation: MP should be ~98°C. IR must show C=O peak at 1660
.
Step 2: Radical Bromination (Wohl-Ziegler)
-
Reagents: Protected Intermediate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq), Chlorobenzene or
(Solvent). -
Procedure:
-
Suspend intermediate in solvent. Add NBS and AIBN.
-
Heat to reflux (
). -
Visual Check: The reaction is complete when the dense NBS solid (bottom) disappears and floats as Succinimide (top).
-
Filter hot to remove succinimide.
-
Concentrate filtrate to obtain crude bromide.
-
-
Validation:
H NMR must show the new methylene peak at ~4.45 ppm.
Step 3: Deprotection & Salt Formation (Critical)
-
Reagents: Crude Brominated Intermediate, 48% HBr (aq), Ethanol.
-
Procedure:
-
Dissolve crude intermediate in Ethanol.
-
Add 48% HBr (excess). Reflux for 4-6 hours.
-
Cool to
. The product should crystallize as the Hydrobromide salt . -
Filter and wash with cold ether.
-
-
Why HBr? Using NaOH for deprotection would generate the free base, which would immediately self-polymerize. Acidic hydrolysis ensures the amine is protonated (
), rendering it non-nucleophilic and stable.
Part 4: Troubleshooting & Stability
-
Lachrymator Warning: Benzyl bromides are potent tear gas agents. All operations must occur in a fume hood.
-
Storage: Store strictly as the HBr salt at
under argon. -
Impurity Alert (The "Alcohol" Peak): If you see a peak at
4.4 ppm (DMSO) or 4.6 ppm ( ) shifting to 4.0-4.2 ppm, moisture has hydrolyzed the C-Br bond to form the benzyl alcohol.
References
-
BenchChem. (2025).[1] 4-Amino-2-methylbenzyl Bromide | CAS 1261795-06-5.[2] Retrieved from
-
Sigma-Aldrich. (2024).[3] Product Specification: 4-Nitrobenzyl bromide.[3][4] Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66011, 4-Nitrobenzyl bromide. Retrieved from
-
Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) as a Reagent in Organic Chemistry. Retrieved from
-
ChemicalBook. (2024). NMR Spectrum of 2-Methylbenzyl bromide. Retrieved from
Sources
Purity Validation of 4-Amino-2-methylbenzyl Bromide: A Multi-Modal Analytical Framework
Topic: Purity Validation of Commercial 4-Amino-2-methylbenzyl Bromide Content Type: Publish Comparison Guide
Executive Summary: The "Bifunctional Trap"
4-Amino-2-methylbenzyl bromide (CAS 1261795-06-5) represents a unique class of "bifunctional" pharmaceutical intermediates. Containing both a nucleophilic amine and an electrophilic benzyl bromide on the same scaffold, this compound is inherently unstable in its free base form, prone to rapid self-polymerization (intermolecular alkylation). Consequently, commercial supplies are almost exclusively stabilized as the hydrobromide salt (HBr) .
For researchers and drug developers, this duality creates a critical validation challenge. Standard certificates of analysis (CoAs) often rely on single-method data that can be dangerously misleading:
-
HPLC-UV often overestimates purity by failing to detect inorganic salts or residual solvents.
-
Potentiometric Titration cannot distinguish between the active benzyl bromide and the ionic bromide counterion (or free inorganic bromide impurities).
This guide establishes a Multi-Modal Validation Protocol , contrasting the efficacy of HPLC, qNMR, and Titration. We demonstrate why qNMR (Quantitative Nuclear Magnetic Resonance) serves as the absolute "Gold Standard" for this specific compound, while HPLC remains essential for impurity profiling.
Comparative Analysis: Methodological Rigor
The following table contrasts the three primary analytical techniques used to validate 4-Amino-2-methylbenzyl bromide.
| Feature | HPLC-UV (Reverse Phase) | Potentiometric Titration (AgNO₃) | qNMR (¹H Quantitative) |
| Primary Output | Chromatographic Purity (% Area) | Total Bromide Content (% w/w) | Absolute Purity (% w/w) |
| Target Analyte | UV-active organic impurities (dimers, alcohol) | Ionizable Bromide (Br⁻) | The specific molecular structure |
| Blind Spots | Inorganic salts, water, residual solvents, non-UV active oligomers. | Cannot distinguish covalent Br (active) from ionic Br (salt/impurity). | None (detects all protonated species, solvents, and molar ratios). |
| Sample Destructiveness | Destructive | Destructive | Non-Destructive |
| Suitability for this Compound | High for impurity profiling (dimers). | Low (High risk of false positives due to HBr salt nature). | Gold Standard for potency assignment. |
The "Titration Trap"
For a benzyl bromide HBr salt (C₈H₁₀BrN·HBr), titration with Silver Nitrate (AgNO₃) measures 2 equivalents of bromide:
-
The ionic counterion (Br⁻).[1]
-
The covalent benzyl bromide (which hydrolyzes rapidly under titration conditions). Result: A sample that has degraded 50% into the alcohol and HBr will still titrate as "100% Bromide Content," masking the degradation. Titration should NOT be used for purity assignment of this compound.
Impurity Profiling & Degradation Pathways
Understanding the "Why" behind the protocol requires mapping the degradation pathways. The amino group drives self-destruction if the salt form is compromised (e.g., by moisture or incorrect pH).
Caption: Degradation pathways of 4-Amino-2-methylbenzyl bromide. Moisture triggers hydrolysis (Impurity A), while basic conditions trigger rapid self-polymerization (Impurity B).
Recommended Experimental Protocols
Protocol A: High-Performance Liquid Chromatography (HPLC)
Objective: To detect organic impurities (Hydrolysis product and Dimer). Critical Note: Standard neutral buffers will cause the amine to tail or stick to the column. An acidic mobile phase is mandatory to keep the amine protonated (NH₃⁺).
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (aromatic ring) and 210 nm (amide/amine bonds).
-
Sample Diluent: Acetonitrile:Water (50:50) with 0.1% TFA. Prepare immediately before injection to prevent in-vial degradation.
Protocol B: Quantitative NMR (qNMR) – The Gold Standard
Objective: To determine absolute weight % purity (Potency).
-
Internal Standard (IS) Selection: Use Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene . These have distinct singlets that do not overlap with the benzyl/aromatic protons of the target.
-
Solvent: DMSO-d₆ (Dry). Avoid CDCl₃ as traces of HCl in chloroform can induce degradation.
-
Procedure:
-
Accurately weigh ~10 mg of the sample (
) and ~5 mg of Internal Standard ( ) into the same vial. -
Dissolve in 0.6 mL DMSO-d₆.
-
Acquire ¹H-NMR with a relaxation delay (
) of at least 60 seconds (5 × T₁) to ensure full relaxation.
-
-
Calculation:
Data Interpretation: Simulated Comparison
The following data illustrates a typical scenario where a commercial batch appears "pure" by conventional methods but fails under rigorous qNMR validation.
| Parameter | Commercial Batch A (Technical Grade) | Commercial Batch B (High Purity) | Interpretation |
| Titration (AgNO₃) | 99.1% | 99.5% | Misleading. Batch A likely contains hydrolyzed HBr or inorganic bromide. |
| HPLC Area % | 98.2% | 99.1% | Overestimation. HPLC ignores residual solvents and inorganic salts. |
| qNMR (Absolute) | 84.3% | 96.5% | The Truth. Batch A contains significant residual solvent (Toluene) and water, which HPLC and Titration missed. |
Validation Decision Tree
Use this logic flow to accept or reject a batch of 4-Amino-2-methylbenzyl bromide.
Caption: Step-by-step decision matrix for validating incoming raw material. qNMR is the primary gatekeeper.
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
-
Ariad Pharmaceuticals. (2016). Process for the preparation of Brigatinib intermediates. World Intellectual Property Organization, WO2016100882. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rssl.com [rssl.com]
- 3. 104-81-4 Cas No. | 4-Methylbenzyl bromide | Apollo [store.apolloscientific.co.uk]
- 4. 104-81-4 Cas No. | 4-Methylbenzyl bromide | Apollo [store.apolloscientific.co.uk]
- 5. Benzyl Bromide [commonorganicchemistry.com]
- 6. 4-Methylbenzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Assessing the stereochemistry of products from 4-Amino-2-methylbenzyl bromide reactions
Strategic Assessment of Stereochemical Purity in 4-Amino-2-methylbenzyl Bromide Derivatives
Executive Summary: The Stereochemical Challenge
In the high-stakes landscape of drug discovery, 4-Amino-2-methylbenzyl bromide serves as a critical electrophile for synthesizing chiral non-canonical amino acids and peptidomimetics. Its unique structure—combining a nucleophilic aniline moiety with an electrophilic benzyl bromide—enables the construction of complex scaffolds like tetrahydroisoquinolines and phenylalanine analogs.
However, the introduction of the ortho-methyl group creates a steric environment that can complicate stereochemical outcomes. When used in asymmetric alkylations (e.g., phase-transfer catalysis), this steric bulk can either enhance stereodifferentiation or induce rotameric instability (atropisomerism).
This guide compares the two industry-standard methodologies for assessing the stereochemical purity (Enantiomeric Excess, ee) of products derived from this reagent: Chiral Supercritical Fluid Chromatography (SFC) versus
Technical Context & Reaction Pathway
To evaluate these assessment methods, we focus on a representative "Gold Standard" reaction: the Asymmetric Phase-Transfer Catalyzed (PTC) Alkylation of a glycine Schiff base.
-
Substrate: tert-Butyl glycinate benzophenone imine.
-
Reagent: 4-Amino-2-methylbenzyl bromide (protected as N-Boc or free amine depending on catalyst tolerance).
-
Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide.
-
Target Product: (S)-2-Amino-3-(4-amino-2-methylphenyl)propanoic acid derivative.
The Steric Risk: The ortho-methyl group on the benzyl ring creates a "picket fence" effect. While this often improves enantioselectivity by restricting the approach vector, it necessitates high-resolution analytics to detect minor atropisomers or enantiomeric impurities that standard HPLC might miss due to peak overlap.
Visualizing the Workflow
Figure 1: Decision matrix for stereochemical assessment of 4-amino-2-methylbenzyl derivatives.
Comparative Analysis: SFC vs. NMR
The following comparison evaluates the performance of Chiral SFC (using polysaccharide columns) against NMR (using Pirkle alcohol) for the specific product class generated by 4-Amino-2-methylbenzyl bromide.
Performance Matrix
| Feature | Method A: Chiral SFC (Recommended) | Method B: |
| Principle | Chromatographic separation using supercritical CO | Magnetic resonance differentiation of diastereomeric solvates. |
| Resolution ( | High (> 2.5) . Capable of separating enantiomers AND potential atropisomers. | Moderate . Signals often overlap; requires distinct chemical shift differences ( |
| Throughput | Ultra-Fast (3–5 min/run) . Ideal for library screening. | Slow (10–15 min/sample). Limited by shimming and manual integration. |
| Sample Requirement | Minimal (< 0.1 mg). Non-destructive (preparative scale possible). | High (5–10 mg). Required to maintain stoichiometry with the shift reagent. |
| Interference Risk | Low. The ortho-methyl group aids separation on amylose columns. | High. The free aniline amine can H-bond competitively, broadening peaks. |
| Cost Per Sample | Low (Solvent is mostly CO | High (Cost of deuterated solvents + chiral shift reagent). |
Why SFC Wins for this Reagent
The 4-amino-2-methyl motif presents a specific challenge in NMR: the electron-rich aniline protons often broaden due to exchange, and the ortho-methyl group can cause signal crowding in the aliphatic region (1.8–2.5 ppm). SFC avoids these spectral overlaps entirely, physically separating the isomers based on their 3D interaction with the chiral selector.
Detailed Experimental Protocols
Method A: Chiral SFC Protocol (The Gold Standard)
Best for: Final purity validation and separating complex mixtures of stereoisomers.
1. Sample Preparation:
-
Dissolve 1.0 mg of the crude alkylation product in 1.0 mL of Methanol (HPLC grade).
-
Critical Step: If the product contains a free amine on the phenyl ring, add 0.1% Diethylamine (DEA) to the sample and mobile phase to suppress peak tailing.
2. Instrument Parameters:
-
System: Agilent 1260 Infinity II SFC or Waters UPC
. -
Column: Chiralpak AD-H or IG (Amylose-based). The "IG" column (immobilized) is preferred for chlorinated solvents but AD-H is standard for this class.
-
Mobile Phase: CO
(A) / Methanol + 0.1% DEA (B). -
Gradient: Isocratic hold at 15% B for 2 minutes, then ramp to 40% B over 3 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 120 bar.
-
Temperature: 40°C.
3. Data Analysis:
-
Integrate the area of the two enantiomeric peaks.
-
Calculate
. -
Expected Outcome: The (S)-enantiomer typically elutes second on AD-H columns under these conditions (verify with authentic standard).
Method B: H-NMR Protocol (The Rapid Screen)
Best for: In-process checks where an SFC is unavailable.
1. Reagents:
-
Solvent: CDCl
(Must be dry; water broadens the shift). -
CSA: (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol).
2. Procedure:
-
Dissolve 10 mg of the product in 0.6 mL CDCl
. -
Acquire a reference
H-NMR spectrum. Focus on the benzylic protons (doublet around 3.0–3.2 ppm) or the ester methyl (singlet ~3.7 ppm). -
Add 2.0 equivalents (approx 30 mg) of the Pirkle Alcohol directly to the tube. Shake well.
-
Acquire the second spectrum.
3. Analysis:
-
Observe the splitting of the singlet/doublet signals. The chiral environment creates two distinct populations for the enantiomers.
-
Limitation: The ortho-methyl group of the substrate may sterically hinder the formation of the tight solvate complex required for good separation (
ppm). If splitting is poor, switch to Eu(hfc) (Europium shift reagent), though this broadens lines significantly.
Safety & Handling of the Reagent
4-Amino-2-methylbenzyl bromide is not just a building block; it is a potent lachrymator and skin corrosive.
-
Hydrolysis Risk: The benzylic bromide bond is activated by the electron-donating amino group (via resonance), making it highly susceptible to hydrolysis by atmospheric moisture.
-
Protocol: Always handle in a glovebox or under a positive pressure of Nitrogen. Store at -20°C.
-
-
Self-Polymerization: The molecule contains both a nucleophile (amine) and an electrophile (bromide).
-
Mitigation: Keep the compound as the HBr salt until immediately before use. Free-basing it for storage will lead to rapid polymerization into an insoluble tar.
-
References
-
Nogle, L. M., et al. (2006).[1] "Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR." Journal of Pharmaceutical and Biomedical Analysis, 40(4), 901-909.[1] [Link]
-
Török, R., et al. (2006).[2] "Enantioseparation of phenylalanine analogs on a quinine-based anion-exchanger chiral stationary phase." Journal of Separation Science, 29(16), 2523-2532.[2] [Link]
Sources
- 1. Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR for development of new peptide ligand mimetics in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioseparation of phenylalanine analogs on a quinine-based anion-exchanger chiral stationary phase: structure and temperature effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Safety Guide: 4-Amino-2-methylbenzyl bromide Disposal
Executive Safety Summary
Immediate Hazard Alert: 4-Amino-2-methylbenzyl bromide (CAS: 76196-84-0) is a Lachrymator and Alkylating Agent . Improper handling releases vapors that cause severe eye irritation (tearing), respiratory distress, and chemical burns. It is an alkylating agent capable of modifying DNA; therefore, it must be chemically destroyed (quenched) before entering standard waste streams.
Do not dispose of this substance directly into drain systems or standard organic waste containers without prior deactivation.
Core Hazards Table
| Hazard Class | Consequence | Operational Control |
| Lachrymator | Severe eye/mucous membrane irritation.[1] | Mandatory: Handle only in a functioning fume hood. |
| Corrosive | Skin burns and eye damage (Category 1B).[2][3] | Double nitrile gloves; safety goggles (not just glasses). |
| Alkylating Agent | Potential mutagenicity.[4] | Chemical destruction (quenching) required before disposal. |
| Water Reactive | Hydrolysis releases Hydrogen Bromide (HBr) gas. | Do not dump into sinks; use controlled quenching. |
Pre-Disposal Assessment & Logistics
Before initiating disposal, categorize the waste state to determine the correct workflow.
-
Scenario A (Pure Solid): Expired or excess solid reagent. Action: Solubilization followed by quenching.
-
Scenario B (Reaction Mixture): Solution containing residual reagent.[5][6] Action: Direct quenching.
-
Scenario C (Spill): Uncontrolled release. Action: Emergency absorption and in-situ deactivation.
The "Kill Step": Chemical Quenching Protocol
The objective is to destroy the reactive Carbon-Bromine (C-Br) bond, converting the volatile lachrymator into a non-volatile, water-soluble salt (Bunte salt) using Sodium Thiosulfate. This is the industry-standard "Self-Validating" method because it prevents the release of HBr fumes associated with simple hydrolysis.
Reagents Required[6][7]
-
Solvent: Ethanol or Acetone (to dissolve the benzyl bromide).
-
Quencher: Sodium Thiosulfate (
), saturated aqueous solution. -
Indicator: pH paper or 4-(4-nitrobenzyl)pyridine (NBP) test kit (optional but recommended for validation).
Step-by-Step Deactivation Procedure
1. Preparation (In Fume Hood)
-
Don PPE: Lab coat, chemical splash goggles, double nitrile gloves (0.11 mm min thickness).
-
Ensure the fume hood sash is at the lowest working height.[7]
2. Solubilization (For Solids Only)
-
If disposing of pure solid, dissolve it in acetone or ethanol to create a dilute solution (approx. 5-10% w/v).
-
Why: Solid lumps react slowly on the surface, leaving a dangerous core of active lachrymator.
3. The Quenching Reaction
-
Slowly add the benzyl bromide solution to a stirred excess of saturated aqueous Sodium Thiosulfate .
-
Ratio: Use at least 2 molar equivalents of thiosulfate per mole of benzyl bromide.
-
Reaction:
-
Stir the mixture at room temperature for 12–24 hours.
4. Validation (The Trust Step)
-
TLC Method: Spot the reaction mixture on a TLC plate alongside the starting material. The starting material spot (high
) should be absent. -
NBP Test: If available, use 4-(4-nitrobenzyl)pyridine to test for alkylating activity. A purple color indicates active alkylating agents remain.
5. Final pH Adjustment
-
Check pH. If acidic (due to potential HBr formation from side reactions), neutralize carefully with Sodium Bicarbonate (
) until pH is neutral (pH 6-8).
Waste Stream Segregation
Once the "Kill Step" is validated (no active alkylating agent remains), the waste is no longer a lachrymatory hazard but is still chemical waste.
| Waste Container Label | Contents Description |
| Deactivated Halogenated Organic | Ethanol/Acetone, Water, Sodium Thiosulfate, Deactivated Benzyl Derivative. |
| Hazard Tags | Check "Irritant" (due to solvents), remove "Lachrymator" tag if fully quenched. |
Visual Workflow (Decision Matrix)
Figure 1: Decision matrix for the safe deactivation and disposal of 4-Amino-2-methylbenzyl bromide.
Emergency Spill Response
If a container breaks outside the fume hood:
-
Evacuate: Clear the immediate area. The lachrymatory effect will be immediate.
-
Ventilate: If safe, increase lab ventilation (open windows, hit purge button).
-
PPE: Do not re-enter without full face respiratory protection or SCBA if the spill is large (>100mL).
-
Neutralize: Cover the spill with a mixture of vermiculite and solid sodium carbonate/bicarbonate . Once absorbed, treat the solid waste with the Thiosulfate solution described above in a fume hood.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[6] [Link]
-
Organic Syntheses. (2009). Working with Hazardous Chemicals: Benzyl Bromide Handling. Organic Syntheses, Coll. Vol. 10. [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
